Product packaging for Methyl 4-bromo-2-(cyanomethyl)benzoate(Cat. No.:CAS No. 1083181-36-5)

Methyl 4-bromo-2-(cyanomethyl)benzoate

Cat. No.: B1424448
CAS No.: 1083181-36-5
M. Wt: 254.08 g/mol
InChI Key: OXXCXDQCAGYFQM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(cyanomethyl)benzoate is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B1424448 Methyl 4-bromo-2-(cyanomethyl)benzoate CAS No. 1083181-36-5

Properties

IUPAC Name

methyl 4-bromo-2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXCXDQCAGYFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705352
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-36-5
Record name Methyl 4-bromo-2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1083181-36-5

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

Methyl 4-bromo-2-(cyanomethyl)benzoate is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of complex pharmaceutical agents.[1][2][3] Its strategic placement of a bromine atom, a methyl ester, and a cyanomethyl group provides multiple reaction sites for diverse chemical transformations. The presence of the cyanomethyl moiety, in particular, makes it a valuable precursor for creating heterocyclic structures that are central to the mechanism of action of many modern therapeutics. This guide provides a detailed overview of its chemical properties, a comprehensive, field-proven synthesis strategy, and an exploration of its applications in drug discovery, with a particular focus on the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The table below summarizes the key identifiers and properties of this compound.

PropertyValueReference
CAS Number 1083181-36-5[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Physical Form Solid (predicted)
Boiling Point Not available[4]
Storage Sealed in a dry environment at 2-8°C[4]

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the cyanomethyl group, and the methyl ester protons. The aromatic protons will likely appear as a set of doublets and a singlet in the range of δ 7.5-8.0 ppm. The benzylic protons should present as a singlet around δ 4.0-4.2 ppm, and the methyl ester protons as a sharp singlet around δ 3.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show signals for the carbonyl carbon of the ester at approximately δ 165-167 ppm, the nitrile carbon around δ 117-119 ppm, and the aromatic carbons in the δ 120-140 ppm region. The benzylic carbon is expected around δ 25-30 ppm, and the methyl ester carbon around δ 52-53 ppm.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are anticipated for the C≡N stretch of the nitrile group (around 2250 cm⁻¹), the C=O stretch of the ester (around 1720 cm⁻¹), and C-Br stretch (in the 600-500 cm⁻¹ region).

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a robust and scalable three-step sequence starting from commercially available 4-bromo-2-methylbenzoic acid. This pathway is designed for high yield and purity, ensuring the final product is suitable for demanding pharmaceutical applications.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanidation A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B  CH3I, K2CO3, DMF   C Methyl 4-bromo-2-methylbenzoate D Methyl 4-bromo-2-(bromomethyl)benzoate C->D  NBS, BPO, CCl4, Δ   E Methyl 4-bromo-2-(bromomethyl)benzoate F This compound E->F  NaCN, DMSO  

Caption: Proposed three-step synthesis of this compound.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester. This is a crucial maneuver to prevent unwanted side reactions in the subsequent free-radical bromination step. The use of methyl iodide and potassium carbonate in DMF is a classic and highly efficient method for this transformation, proceeding via an Sₙ2 mechanism.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.25 equivalents).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Add methyl iodide (1.4 equivalents) dropwise to the suspension.

  • Continue stirring at room temperature for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-bromo-2-methylbenzoate.[5]

Step 2: Benzylic Bromination

Rationale: This step introduces a bromine atom at the benzylic position, creating a reactive site for the subsequent nucleophilic substitution. The use of N-bromosuccinimide (NBS) as the bromine source and benzoyl peroxide (BPO) as a radical initiator is a standard and selective method for benzylic bromination. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux to facilitate the homolytic cleavage of the N-Br bond and the initiator.

Experimental Protocol:

  • In a round-bottom flask, combine Methyl 4-bromo-2-methylbenzoate (1 equivalent), N-bromosuccinimide (1 equivalent), and a catalytic amount of benzoyl peroxide (0.05 equivalents) in carbon tetrachloride.

  • Heat the mixture to reflux (approximately 85°C) and stir for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of silica gel to remove succinimide.

  • Concentrate the filtrate under reduced pressure to afford Methyl 4-bromo-2-(bromomethyl)benzoate, which can often be used in the next step without further purification.[6]

Step 3: Cyanidation via Nucleophilic Substitution

Rationale: The final step involves the conversion of the bromomethyl group to the target cyanomethyl group. This is a classic Sₙ2 reaction where the cyanide ion acts as a potent nucleophile, displacing the bromide leaving group. The benzylic nature of the substrate enhances the reaction rate. A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion highly reactive.

Caption: Sₙ2 mechanism for the cyanidation of the bromomethyl group.

Proposed Experimental Protocol:

  • Dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMSO.

  • Add sodium cyanide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanide is highly toxic.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a large volume of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain this compound.

Applications in Drug Discovery: A Gateway to PARP Inhibitors

The structural motif of this compound is highly relevant to the synthesis of PARP inhibitors, a class of targeted cancer therapies.[7][8] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[8]

While direct citation for the use of CAS 1083181-36-5 in the synthesis of a specific marketed drug is not prominent, its structure strongly suggests its utility as a key intermediate. For instance, the synthesis of Niraparib, a potent PARP inhibitor, involves intermediates with a similar substitution pattern on the benzoic acid core.[9] The cyanomethyl group can be elaborated into various nitrogen-containing heterocycles, which are often key pharmacophoric elements in PARP inhibitors, responsible for binding to the nicotinamide ribose binding pocket of the enzyme.

G A This compound B Heterocyclic Elaboration A->B  e.g., Cyclization Reactions   C Amide Coupling B->C  Coupling Partner Introduction   D Final API (e.g., PARP Inhibitor) C->D  Final Assembly  

Caption: Potential role in the synthesis of advanced pharmaceutical ingredients.

Safety and Handling

Given the reactive nature of the precursors and the toxicity of some reagents, proper safety protocols must be strictly followed.

  • Methyl 4-bromo-2-(bromomethyl)benzoate: This compound is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[6] Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium Cyanide: This reagent is highly toxic if swallowed, inhaled, or in contact with skin. All manipulations should be performed in a fume hood, and a cyanide-specific safety protocol, including the availability of an antidote kit, should be in place.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful execution, is based on well-established and reliable chemical transformations. The versatility of its functional groups, particularly the cyanomethyl moiety, makes it a valuable precursor for the construction of complex heterocyclic systems, such as those found in potent PARP inhibitors. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research endeavors.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No. 1083181-36-5) is a versatile substituted arylacetonitrile intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its unique bifunctional nature, featuring a reactive cyanomethyl group and a bromine-substituted aromatic ring, makes it a valuable building block for the synthesis of complex heterocyclic scaffolds and other targeted molecular architectures. This guide provides a detailed, field-proven methodology for the synthesis of this compound, grounded in established chemical principles. We will explore the strategic retrosynthetic analysis, a step-by-step experimental protocol, in-depth mechanistic insights, and critical safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Strategic Approach: Retrosynthetic Analysis

A logical synthesis design begins with a retrosynthetic analysis of the target molecule. The most direct and industrially scalable approach involves a three-step sequence starting from the readily available 4-bromo-2-methylbenzoic acid. The key disconnections are the cyanomethyl C-C bond, formed via nucleophilic substitution, and the benzylic C-Br bond, installed via radical halogenation.

G TM Target Molecule This compound INT2 Intermediate 2 Methyl 4-bromo-2-(bromomethyl)benzoate TM->INT2 C-CN disconnection (Nucleophilic Substitution) INT1 Intermediate 1 Methyl 4-bromo-2-methylbenzoate INT2->INT1 C(sp³)-Br disconnection (Radical Bromination) SM Starting Material 4-Bromo-2-methylbenzoic Acid INT1->SM C-O disconnection (Esterification)

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway

The chosen pathway maximizes yield and purity by employing robust and well-characterized reactions. The process is segmented into three primary stages:

  • Esterification: Conversion of 4-bromo-2-methylbenzoic acid to its corresponding methyl ester.

  • Radical Bromination: Selective benzylic bromination of the methyl group using N-Bromosuccinimide (NBS).

  • Nucleophilic Cyanation: Displacement of the benzylic bromide with a cyanide nucleophile to yield the final product.

Physicochemical Properties of Target Compound
PropertyValueSource(s)
CAS Number 1083181-36-5[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Purity (Typical) ≥97%[2]
Appearance Off-white to white solid (predicted)

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 4-bromo-2-methylbenzoate

This initial step involves a standard esterification of the commercially available carboxylic acid. The use of a strong acid catalyst ensures a high conversion rate.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methylbenzoic acid (21.5 g, 100 mmol).

  • Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL, ~47 mmol) while stirring.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 300 mL of ice-cold water, which should cause the ester to precipitate.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-2-methylbenzoate as a clear liquid or low-melting solid. The product is often of sufficient purity for the next step.

Stage 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

This transformation is a Wohl-Ziegler reaction, a free-radical chain substitution that is highly selective for the benzylic position.[3]

Protocol:

  • In a 500 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-2-methylbenzoate (22.9 g, 100 mmol) in carbon tetrachloride (CCl₄, 250 mL).

  • Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol, 1.05 eq).

  • Add a radical initiator, benzoyl peroxide (BPO) (242 mg, 1.0 mmol, 0.01 eq).

  • Heat the mixture to reflux (approximately 77°C) and maintain for 2-3 hours. The reaction can be initiated with a heat lamp if necessary. The completion is indicated by the succinimide byproduct floating at the top of the solvent.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to afford the crude product, Methyl 4-bromo-2-(bromomethyl)benzoate.[3] This intermediate is often used directly in the next step without further purification.

Stage 3: Synthesis of this compound

The final step is a classic Sɴ2 nucleophilic substitution. The highly reactive benzylic bromide is displaced by the cyanide ion to form the target arylacetonitrile.[4][5]

Protocol:

  • Caution: This step involves highly toxic sodium cyanide. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • In a 500 mL round-bottom flask, dissolve sodium cyanide (NaCN) (5.4 g, 110 mmol, 1.1 eq) in dimethyl sulfoxide (DMSO) (150 mL) with vigorous stirring.

  • Prepare a solution of the crude Methyl 4-bromo-2-(bromomethyl)benzoate (~100 mmol) from the previous step in 50 mL of DMSO.

  • Add the bromide solution dropwise to the stirred cyanide solution at room temperature. An ice bath can be used to control any initial exotherm.

  • After the addition is complete, allow the reaction to stir at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting bromide is consumed.[6]

  • Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with stirring.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash thoroughly with brine (4 x 100 mL) to remove residual DMSO and inorganic salts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Radical Bromination Mechanism

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism.

G cluster_initiation Initiation cluster_propagation Propagation cluster_note Note BPO BPO 2 PhCO₂• 2 PhCO₂• BPO->2 PhCO₂• Δ 2 Ph• + 2 CO₂ 2 Ph• + 2 CO₂ 2 PhCO₂•->2 Ph• + 2 CO₂ Ph• + Br-N(Succ) Ph• + Br-N(Succ) Ph-Br + •N(Succ) Ph-Br + •N(Succ) Ph• + Br-N(Succ)->Ph-Br + •N(Succ) Ar-CH₃ + •Br Ar-CH₃ + •Br Ar-CH₂• + HBr Ar-CH₂• + HBr Ar-CH₃ + •Br->Ar-CH₂• + HBr •N(Succ) + HBr •N(Succ) + HBr Succinimide + •Br Succinimide + •Br •N(Succ) + HBr->Succinimide + •Br Ar-CH₂• + Br₂ Ar-CH₂• + Br₂ Ar-CH₂-Br + •Br Ar-CH₂-Br + •Br Ar-CH₂• + Br₂->Ar-CH₂-Br + •Br note The bromine radical (•Br) is present in low concentration, supplied by the reaction of NBS with trace HBr.

Caption: Mechanism of the Wohl-Ziegler radical bromination.

The reaction is initiated by the thermal decomposition of benzoyl peroxide. The resulting radicals abstract a hydrogen from HBr, which is present in trace amounts, to generate the bromine radical (•Br). This bromine radical then propagates the chain by abstracting a benzylic hydrogen, which is energetically favorable due to the resonance stabilization of the resulting benzyl radical. This radical then reacts with Br₂ (formed from NBS and HBr) to yield the product and regenerate the bromine radical.

Nucleophilic Cyanation Mechanism

This reaction is a textbook example of a bimolecular nucleophilic substitution (Sɴ2) pathway.

G reactants NC⁻ + H₂(Br)C-Ar ts [NC---CH₂(Ar)---Br]⁻ ‡ (Transition State) reactants->ts Backside Attack products NC-CH₂-Ar + Br⁻ ts->products Inversion of Stereochemistry (if chiral)

Caption: The Sɴ2 mechanism for the cyanation step.

The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon from the side opposite to the bromine leaving group.[5][7] This backside attack proceeds through a high-energy transition state where the C-CN bond is forming concurrently as the C-Br bond is breaking. The use of a polar aprotic solvent like DMSO is ideal as it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing its nucleophilicity and accelerating the reaction.[6]

Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this synthesis present several hazards:

  • N-Bromosuccinimide (NBS): An irritant and corrosive solid. Avoid inhalation of dust and contact with skin and eyes.

  • Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive when dry or subjected to shock or friction. It is typically supplied wetted with water to mitigate this risk.

  • Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent with significant environmental hazards. If possible, substitution with a safer solvent like chlorobenzene or acetonitrile is recommended.

  • Brominated Intermediates: Compounds like Methyl 4-bromo-2-(bromomethyl)benzoate are lachrymators (tear-inducing agents) and skin irritants.[8] Handle with care in a well-ventilated fume hood.

  • Sodium Cyanide (NaCN): Highly toxic by ingestion, inhalation, and skin contact. It reacts with acids to produce lethal hydrogen cyanide (HCN) gas. All work must be conducted in a fume hood. A separate waste stream for cyanide-containing materials must be maintained and quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Conclusion

The three-step synthesis pathway detailed herein provides a reliable and efficient method for producing high-purity this compound. By starting with 4-bromo-2-methylbenzoic acid and proceeding through esterification, radical bromination, and nucleophilic cyanation, researchers can access this valuable synthetic intermediate on a laboratory scale. Careful attention to reaction conditions and strict adherence to safety protocols, particularly during the cyanation step, are paramount for a successful and safe outcome. This guide serves as a foundational reference for professionals engaged in the synthesis of complex organic molecules for pharmaceutical and industrial applications.

References

An In-depth Technical Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-(cyanomethyl)benzoate is a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a bromine atom, a cyanomethyl group, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed synthetic route, and essential safety information, compiled to assist researchers in its effective and safe utilization.

Physicochemical Properties

PropertyValueSource(s)
CAS Number 1083181-36-5[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Physical Form Solid
Purity Commercially available in purities of 95%, 96%, and 98%[2][3]
Boiling Point 393.7 ± 32.0 °C at 760 mmHg (Calculated)
Melting Point Data not available
Solubility Data not available
Storage Store in a dry, well-sealed container at 2-8°C.[2]

Synthesis and Mechanistic Considerations

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature. However, a plausible and efficient synthetic route can be proposed based on established chemical transformations. The most logical approach involves the nucleophilic substitution of the bromine in methyl 4-bromo-2-(bromomethyl)benzoate with a cyanide salt.

This proposed pathway is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM Methyl 4-bromo-2-methylbenzoate IM Methyl 4-bromo-2-(bromomethyl)benzoate SM->IM Bromination (e.g., NBS, radical initiator) FP This compound IM->FP Cyanation (e.g., NaCN or KCN in a polar aprotic solvent)

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Proposed Synthesis Protocol:

Part 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate (Intermediate)

This procedure is adapted from the known synthesis of similar compounds[4].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-bromo-2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain the reaction for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure methyl 4-bromo-2-(bromomethyl)benzoate.

Part 2: Synthesis of this compound (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Nucleophilic Substitution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to afford the final product, this compound.

Spectral Data Analysis

As of the latest literature review, experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not publicly available. However, for the purpose of reaction monitoring and characterization of the key intermediate, the spectral data for the precursor, Methyl 4-bromo-2-methylbenzoate , is provided below as a reference[5].

¹H NMR (CDCl₃):

  • δ 7.85 (d, 1H)

  • δ 7.42-7.47 (m, 2H)

  • δ 3.95 (s, 3H)

  • δ 2.64 (s, 3H)

Mass Spectrum (m/z):

  • 197, 199 (M+H⁺ - OCH₃)

Researchers are advised to perform their own spectral analysis upon synthesis to confirm the structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance. The following safety precautions are mandatory when handling this compound:

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H332: Harmful if inhaled.

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

    • Do not eat, drink, or smoke when handling this chemical.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. While there is a lack of comprehensive published data on its physical properties, this guide provides the currently available information and a robust, proposed synthetic pathway. It is imperative for researchers to conduct their own analyses to determine the precise physical constants and spectral data of the synthesized compound. Adherence to strict safety protocols is essential when working with this hazardous material.

References

"Methyl 4-bromo-2-(cyanomethyl)benzoate molecular weight"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its physicochemical properties, outlines a robust synthetic pathway, and establishes a framework for its analytical characterization. With a focus on practical application, this guide offers field-proven insights into experimental design and execution, ensuring both scientific integrity and reproducibility. All methodologies are presented with a rationale grounded in established chemical principles, providing researchers with the necessary tools for the successful synthesis and validation of this compound.

Introduction: Strategizing with a Versatile Intermediate

This compound is a bespoke chemical entity designed for strategic incorporation into complex molecular architectures. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a cyanomethyl group as a versatile handle for further transformations, and a methyl ester for potential hydrolysis and amide bond formation—renders it a highly valuable building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for a programmed, sequential elaboration of the molecular scaffold, a critical consideration in the efficient design of novel compounds. This guide serves as a technical deep-dive into the essential data and methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical & Structural Data

A foundational understanding of a compound's physical and structural properties is paramount for its effective use. The table below summarizes the key identifiers and characteristics of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO₂[1][2]
Molecular Weight 254.08 g/mol [1][2]
CAS Number 1083181-36-5[1][2]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, and Acetone.N/A
Storage Store at 2-8°C, sealed in a dry environment.[N/A]

Proposed Synthetic Pathway & Experimental Protocol

The synthesis of this compound can be logically approached via a two-step sequence starting from commercially available methyl 4-bromo-2-methylbenzoate. This strategy leverages a well-established benzylic bromination followed by a nucleophilic substitution with cyanide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation Start Methyl 4-bromo-2-methylbenzoate Intermediate Methyl 4-bromo-2-(bromomethyl)benzoate Start->Intermediate NBS, BPO CCl₄, 85°C Product This compound Intermediate->Product KCN or NaCN DMF, 40-45°C

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

Causality of Experimental Choices: The use of N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO) is the standard method for the selective bromination of a benzylic methyl group without affecting the aromatic ring.[3] Carbon tetrachloride (CCl₄) is a traditional solvent for such reactions, although safer alternatives like acetonitrile or cyclohexane can also be considered. The reaction is thermally initiated.

Experimental Protocol:

  • To a solution of methyl 4-bromo-2-methylbenzoate (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.0 eq) and a catalytic amount of dibenzoyl peroxide (0.05 eq).[3]

  • Heat the reaction mixture to reflux (approximately 85°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-2-(bromomethyl)benzoate. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality of Experimental Choices: The conversion of the benzylic bromide to a nitrile is a classic SN2 reaction.[4] A polar aprotic solvent like Dimethylformamide (DMF) is ideal for this transformation as it solvates the cation (K⁺ or Na⁺) while leaving the cyanide anion nucleophilic.[4] Gentle heating is employed to facilitate the reaction without promoting side reactions.[4]

Experimental Protocol:

  • Dissolve the crude Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in Dimethylformamide (DMF).

  • Add potassium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. [4]

  • Heat the reaction mixture to 40-45°C and stir until the reaction is complete as monitored by TLC.[4]

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be rigorously confirmed. The following section outlines the expected analytical data based on the principles of spectroscopy and chromatography.

Predicted Analytical Data
TechniqueExpected Observations
¹H NMR Aromatic protons (~7.5-8.0 ppm), a singlet for the cyanomethyl protons (~4.0 ppm), and a singlet for the methyl ester protons (~3.9 ppm). The aromatic region will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
¹³C NMR Carbonyl carbon (~165 ppm), aromatic carbons (~120-140 ppm), nitrile carbon (~117 ppm), methyl ester carbon (~52 ppm), and cyanomethyl carbon (~25 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 253 and 255 in a ~1:1 ratio due to the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the methoxy group (-OCH₃) or the cyanomethyl group (-CH₂CN).
FT-IR Characteristic peaks for the C≡N stretch (~2250 cm⁻¹), C=O stretch of the ester (~1720 cm⁻¹), and C-Br stretch (~600-700 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Protocol

Causality of Experimental Choices: A reverse-phase C18 column is a robust choice for the analysis of moderately polar aromatic compounds.[5] A gradient elution with acetonitrile and water allows for the efficient separation of the product from any remaining starting materials or byproducts. The addition of a small amount of acid (formic or trifluoroacetic acid) can improve peak shape.

Experimental Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Characterization Workflow Diagram

G Synthesis Synthesized Product Purity Purity Assessment (HPLC) Synthesis->Purity Identity Structural Confirmation Synthesis->Identity Final Validated Compound Purity->Final NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Identity->IR NMR->Final MS->Final IR->Final

Caption: Workflow for the analytical validation of the synthesized product.

Safety & Handling

As a Senior Application Scientist, it is my responsibility to emphasize that proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the known hazards of its precursors and functional groups necessitate a high degree of caution.

  • Methyl 4-(bromomethyl)benzoate: This intermediate is a lachrymator and corrosive. It can cause severe skin burns and eye damage.[6][7]

  • Cyanide Salts: Potassium and sodium cyanide are highly toxic if swallowed, inhaled, or in contact with skin.

Handling Recommendations:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid inhalation of dust and vapors.

  • In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7]

  • All waste containing cyanide must be quenched and disposed of according to institutional and local regulations.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The outlined protocols are based on established and reliable chemical transformations, offering a high probability of success. By understanding the causality behind the experimental choices and adhering to a rigorous analytical validation workflow, researchers can confidently incorporate this versatile building block into their synthetic programs.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic profile of Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS: 1083181-36-5), a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. By understanding its distinct spectroscopic signatures, researchers can ensure purity, confirm structural integrity, and monitor reaction progress with confidence. This document synthesizes predictive data with established principles of spectroscopic interpretation and contextual data from closely related analogues to provide a comprehensive analytical framework.

Molecular Structure and Functional Group Analysis

This compound, with the molecular formula C₁₀H₈BrNO₂, possesses a multifunctional architecture that dictates its chemical reactivity and spectroscopic properties. The core is a 1,2,4-trisubstituted benzene ring, which creates a distinct and complex pattern in NMR spectroscopy. The key functional groups for spectroscopic identification are the methyl ester, the nitrile, and the bromine substituent.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. While a dedicated experimental spectrum for this specific compound is not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is defined by three distinct regions: the aromatic protons, the benzylic methylene protons, and the methyl ester protons. The substitution pattern on the aromatic ring breaks its symmetry, resulting in three unique aromatic proton signals.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.95 d 1H H-6 This proton is ortho to the electron-withdrawing ester group, causing a significant downfield shift. It appears as a doublet due to coupling with H-5.
~ 7.65 dd 1H H-5 This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.
~ 7.50 d 1H H-3 This proton is ortho to the bromine atom and appears as a doublet due to coupling with H-5.
~ 4.00 s 2H -CH₂CN The methylene protons are adjacent to two electron-withdrawing groups (the aromatic ring and the nitrile), shifting them downfield. They are expected to be a singlet as there are no adjacent protons.

| ~ 3.90 | s | 3H | -OCH₃ | The methyl protons of the ester group typically appear as a sharp singlet in this region. |

Causality Note: The predicted chemical shifts for the aromatic protons are based on the additive effects of the substituents. The electron-withdrawing nature of the ester (-COOCH₃) and the bromine atom deshield the aromatic protons, shifting them downfield from the standard benzene signal at 7.26 ppm. The cyanomethyl group is less influential on the aromatic proton shifts due to its insulation by the methylene bridge.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom. Ten distinct signals are expected for this compound.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 165.5 C=O (Ester) The carbonyl carbon of the ester is highly deshielded and appears significantly downfield.
~ 138.0 C-2 (Ar) The carbon bearing the cyanomethyl group.
~ 135.5 C-6 (Ar) Aromatic CH carbon.
~ 132.0 C-5 (Ar) Aromatic CH carbon.
~ 131.0 C-1 (Ar) The ipso-carbon attached to the ester group.
~ 125.0 C-4 (Ar) The carbon directly attached to bromine shows a characteristic shift.
~ 130.0 C-3 (Ar) Aromatic CH carbon.
~ 117.0 C≡N (Nitrile) The nitrile carbon has a characteristic chemical shift in this region.
~ 52.5 -OCH₃ The methyl carbon of the ester.

| ~ 25.0 | -CH₂CN | The benzylic methylene carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is dominated by strong absorptions from the nitrile and the ester carbonyl groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~ 2250 Medium C≡N Nitrile Stretch
~ 1725 Strong C=O Ester Carbonyl Stretch
~ 1600, 1480 Medium-Weak C=C Aromatic Ring Stretch
~ 1280, 1120 Strong C-O Ester C-O Stretch
~ 850 Strong C-H Aromatic C-H bend (para-disubstitution pattern)

| ~ 600 | Medium | C-Br | Carbon-Bromine Stretch |

Expert Insight: The C=O stretch at ~1725 cm⁻¹ is a highly reliable and intense peak, making it an excellent diagnostic tool for confirming the presence of the ester. Similarly, the C≡N stretch, while less intense, appears in a relatively uncluttered region of the spectrum, providing unambiguous evidence for the nitrile group. Data for the closely related Methyl 4-bromobenzoate shows a strong C=O stretch at 1716 cm⁻¹, supporting our prediction.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity.

  • Molecular Weight: 254.08 g/mol .[2]

  • Monoisotopic Mass: 252.974 g/mol .

The most critical diagnostic feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, one at m/z ≈ 253 and the other at m/z ≈ 255. This M/M+2 pattern is an unmistakable indicator of a single bromine atom in the molecule.

Predicted Fragmentation Pathway: Electron ionization would likely induce fragmentation through several key pathways:

  • Loss of a methoxy radical: [M - •OCH₃]⁺

  • Loss of the cyanomethyl radical: [M - •CH₂CN]⁺

  • Loss of the bromine atom: [M - •Br]⁺

  • Formation of the bromobenzoyl cation: [BrC₆H₄CO]⁺

M [M]⁺˙ m/z ≈ 253/255 F1 [M - OCH₃]⁺ m/z ≈ 222/224 M->F1 - •OCH₃ F2 [M - CH₂CN]⁺ m/z ≈ 213/215 M->F2 - •CH₂CN F3 [M - Br]⁺ m/z = 174 M->F3 - •Br

Figure 2: Simplified Predicted Fragmentation in Mass Spectrometry.

Proposed Synthetic Workflow and Protocol

This compound can be reliably synthesized from its corresponding bromomethyl precursor, Methyl 4-bromo-2-(bromomethyl)benzoate, via a nucleophilic substitution reaction with a cyanide salt. This is a standard and high-yielding transformation in organic synthesis. A similar procedure is documented for the synthesis of related cyanomethyl-aromatic compounds.[3]

cluster_0 Reaction Scheme cluster_1 Workflow Start Methyl 4-bromo-2-(bromomethyl)benzoate Reagent + KCN (Potassium Cyanide) Solvent: DMF Start->Reagent Product This compound Reagent->Product Setup 1. Dissolve Reactant in DMF Add 2. Add KCN Setup->Add React 3. Heat Reaction (e.g., 40-50 °C) Add->React Monitor 4. Monitor by TLC React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Column Chromatography Workup->Purify Analyze 7. Spectroscopic Analysis Purify->Analyze

Figure 3: Synthetic Workflow for this compound.

Experimental Protocol:

Objective: To synthesize this compound from Methyl 4-bromo-2-(bromomethyl)benzoate.

Materials:

  • Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Carefully add potassium cyanide (1.2 eq) to the stirred solution. CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 40-45 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Collect the pure fractions and concentrate to yield the final product. Confirm the structure and purity using the spectroscopic methods detailed in this guide (NMR, IR, MS).

This comprehensive guide provides the necessary spectroscopic and synthetic framework for researchers working with this compound. By leveraging these predictive models and established protocols, scientists can confidently synthesize, purify, and verify this valuable chemical intermediate.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-bromo-2-(cyanomethyl)benzoate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document moves beyond a simple recitation of spectral data, offering insights into the theoretical underpinnings and practical considerations for obtaining and interpreting a high-quality spectrum.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound with functional groups that make it a valuable intermediate in organic synthesis. The presence of a bromine atom, a cyanomethyl group, and a methyl ester on the benzene ring provides multiple sites for further chemical modification. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is an indispensable tool for this purpose. This guide will deconstruct the expected ¹H NMR spectrum of this molecule, providing a detailed theoretical prediction and a robust experimental protocol for its acquisition.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of a molecule is governed by the chemical environment of its protons. The key parameters are the chemical shift (δ), which indicates the electronic environment, and the spin-spin coupling constant (J), which reveals information about neighboring protons. For this compound, we can predict the spectrum by analyzing the influence of its substituents on the aromatic and aliphatic protons.

The benzene ring has three substituents: a bromine atom, a cyanomethyl group (-CH₂CN), and a methyl ester group (-COOCH₃). Both the bromine and the methyl ester are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).[1][2][3][4] The cyanomethyl group also contributes to this deshielding effect.[5][6]

The protons on the molecule are labeled as follows for the purpose of this analysis:

Caption: Molecular structure of this compound with proton labeling.

Based on the electronic effects of the substituents, we can predict the chemical shifts and multiplicities of the different protons.

Ab Initio Spectral Analysis: A Detailed Prediction

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The chemical shifts are estimated based on established data for substituted benzenes and related compounds.[7][8][9][10]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ha~7.9Doublet (d)Jab ≈ 8.0 (ortho)1H
Hb~7.6Doublet of Doublets (dd)Jab ≈ 8.0 (ortho), Jbc ≈ 2.0 (meta)1H
Hc~7.8Doublet (d)Jbc ≈ 2.0 (meta)1H
Hd (-CH₂CN)~4.0Singlet (s)N/A2H
He (-OCH₃)~3.9Singlet (s)N/A3H

Rationale for Predictions:

  • Aromatic Protons (Ha, Hb, Hc): These protons are in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.[2][11]

    • Ha: This proton is ortho to the strongly electron-withdrawing methyl ester group, leading to a significant downfield shift. It will appear as a doublet due to coupling with Hb.

    • Hc: This proton is ortho to the cyanomethyl group and para to the bromine, also experiencing deshielding. It will appear as a doublet due to meta-coupling with Hb.

    • Hb: This proton is ortho to the bromine atom and will be split by both Ha (ortho-coupling, J ≈ 7-10 Hz) and Hc (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.[1][7]

  • Cyanomethyl Protons (Hd): These benzylic protons are adjacent to both the aromatic ring and the electron-withdrawing cyano group, placing their chemical shift around 4.0 ppm.[5][6] With no adjacent protons, the signal will be a singlet.

  • Methyl Ester Protons (He): The protons of the methyl ester group are in a predictable region, typically around 3.9 ppm, and will appear as a singlet.[12][13][14]

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[15] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used, but this may cause shifts in the proton signals.[16][17][18]

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR instruments often use the residual solvent peak for referencing.

4.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter Recommended Value Rationale
Pulse Program zg30A standard 30-degree pulse for quantitative measurements.
Number of Scans (NS) 16Sufficient for good signal-to-noise ratio with the given sample concentration.
Relaxation Delay (D1) 2 secondsAllows for adequate relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ) 4 secondsProvides good resolution.
Spectral Width (SW) 20 ppmCovers the expected range of chemical shifts.

4.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of well-resolved signals that are consistent with its molecular structure. The aromatic region should display three distinct patterns corresponding to the three aromatic protons, while the aliphatic region will show two singlets for the cyanomethyl and methyl ester protons. This detailed analysis and the provided experimental protocol serve as a robust guide for the unambiguous structural verification of this important synthetic intermediate.

References

An In-Depth Technical Guide to the ¹³C NMR Spectrum of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Abstract

Structural Framework and Predicted ¹³C NMR Data

The structural integrity of a molecule is fundamentally defined by the chemical environment of each atom. ¹³C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton. Below is the structure of Methyl 4-bromo-2-(cyanomethyl)benzoate with systematic numbering for unambiguous spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm), relative to a tetramethylsilane (TMS) standard. These predictions are derived from established substituent effects on benzene rings and data from similar compounds.[5][6][7][8]

Carbon Atom (C#)Carbon TypePredicted Chemical Shift (δ, ppm)Rationale for Assignment
C8 Methoxy (-OC H₃)~ 52.5Typical range for ester methoxy carbons.[7][8]
C9 Benzylic (-C H₂CN)~ 25-30Aliphatic sp³ carbon adjacent to an aromatic ring and a nitrile group.
C10 Nitrile (-C N)~ 117Characteristic chemical shift for a nitrile carbon.
C4 Quaternary Aromatic (C-Br)~ 127Shielded by the "heavy atom effect" of bromine, overriding electronegativity.
C3 Tertiary Aromatic (CH)~ 130Ortho to C-Br and meta to both -COOCH₃ and -CH₂CN.
C1 Quaternary Aromatic (C-COO)~ 132Deshielded by the attached ester group but influenced by adjacent substituents.
C5 Tertiary Aromatic (CH)~ 133Meta to C-Br and -CH₂CN, ortho to C-H.
C6 Tertiary Aromatic (CH)~ 135Ortho to the ester group, expected to be significantly deshielded.
C2 Quaternary Aromatic (C-CH₂)~ 140Deshielded due to attachment of the electron-withdrawing cyanomethyl group.
C7 Carbonyl (-C =O)~ 165Typical range for an ester carbonyl carbon.[9][10]

Scientific Rationale: The Causality of Chemical Shifts

As a senior scientist, it is imperative to move beyond simple data reporting and into the realm of mechanistic explanation. The predicted chemical shifts are not arbitrary; they are the logical outcomes of the electronic interplay between the substituents and the benzene ring.

Substituent Effects on Aromatic Carbons

The chemical shift of each aromatic carbon is a composite of inductive and resonance effects from all three substituents.

  • Methyl Ester Group (-COOCH₃): This is a moderately deactivating, electron-withdrawing group. It withdraws electron density primarily through resonance, causing significant deshielding (a downfield shift) at the ortho (C6) and para (C4) positions. The ipso-carbon (C1) to which it is attached is also shifted downfield.[5][6]

  • Bromo Group (-Br): The bromine atom exerts two opposing influences. Its electronegativity inductively withdraws electron density, which would suggest a deshielding effect. However, for heavier halogens like bromine, a phenomenon known as the "heavy atom effect" dominates for the directly attached carbon (C4).[9] This effect involves the large electron cloud of bromine providing substantial diamagnetic shielding to the ipso-carbon nucleus, shifting it upfield (to a lower ppm value) compared to what electronegativity alone would predict.

  • Cyanomethyl Group (-CH₂CN): This group is inductively electron-withdrawing due to the electronegativity of the nitrogen atom. It will deshield the ipso-carbon (C2) and, to a lesser extent, the ortho (C3) and para (C5) positions.

Analysis of Non-Aromatic Carbons
  • Carbonyl Carbon (C7): Ester carbonyls are characteristically found in the 160-185 ppm range.[9][10] Their sp² hybridization and direct attachment to two electronegative oxygen atoms result in significant deshielding.

  • Methoxy Carbon (C8): The methoxy carbon of a methyl ester typically appears around 51-53 ppm.[7][8]

  • Benzylic Carbon (C9): This sp³ carbon is deshielded by its attachment to both the aromatic ring and the electron-withdrawing nitrile group, placing it in the 25-30 ppm range.

  • Nitrile Carbon (C10): The sp-hybridized carbon of a nitrile group has a distinct and reliable chemical shift in the 115-125 ppm region.

Experimental Protocol: A Self-Validating System

Trustworthy data is the bedrock of scientific discovery. The following protocol for ¹³C NMR acquisition is designed to be a self-validating system, incorporating steps that ensure data quality and reproducibility.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will introduce extraneous peaks and complicate spectral analysis.

  • Mass Determination: Accurately weigh approximately 20-30 mg of the analyte.

  • Solvent Selection: Use deuterated chloroform (CDCl₃), a standard solvent for small organic molecules. Its single carbon resonance at ~77.16 ppm serves as a convenient internal reference.

  • Dissolution: Dissolve the analyte in ~0.6 mL of CDCl₃ in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard: Tetramethylsilane (TMS) is added to the CDCl₃ by the manufacturer and serves as the 0 ppm reference point.

Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the ¹³C probe and perform an automated shimming routine to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹³C Proton-Decoupled Experiment):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width: Set to a range of 0-220 ppm to encompass all expected carbon signals.[9]

    • Transmitter Frequency Offset: Center the frequency on the spectrum (~110 ppm).

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): Set to 2 seconds. This is a critical parameter. Quaternary carbons (like C1, C2, C4, C7, and C10) have longer relaxation times. A sufficient delay is crucial for their quantitative observation, although true quantitation is not the primary goal here.

    • Number of Scans (NS): Start with 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

    • Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automated baseline correction.

    • Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

The logical workflow for this entire process can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis pure_sample High-Purity Analyte (>95%) dissolve Dissolve 20-30 mg in ~0.6 mL CDCl3 pure_sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube insert_sample Insert Sample & Lock nmr_tube->insert_sample tune_shim Tune Probe & Shim insert_sample->tune_shim setup_exp Set Acquisition Parameters (D1=2s, NS=1024) tune_shim->setup_exp acquire Acquire Data setup_exp->acquire process_fid Fourier Transform & Phasing acquire->process_fid reference Reference to CDCl3 (77.16 ppm) process_fid->reference assign Peak Picking & Assignment reference->assign final_spectrum Final Annotated Spectrum assign->final_spectrum

References

Guide to the Safe Handling and Management of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No. 1083181-36-5). As a bifunctional molecule incorporating both a brominated aromatic ring and a cyanomethyl group, this compound presents a unique combination of chemical reactivity and toxicological hazards. This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who may handle this or structurally similar compounds. By deconstructing the molecule into its primary functional components, we will establish a framework for hazard assessment by analogy, synthesizing data from related chemical structures to ensure a robust and conservative approach to safety. The protocols outlined herein are designed to be self-validating systems, promoting a culture of safety and scientific integrity.

Section 1: Chemical Identification and Physicochemical Properties

This compound is a substituted aromatic compound used in organic synthesis.[1][2] An understanding of its physical and chemical properties is fundamental to its safe handling. While comprehensive, peer-reviewed data for this specific molecule is limited, we can infer its likely properties from its structure and available supplier information.

Molecular Structure

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_work Execution Phase cluster_cleanup Post-Work Phase Review Review SDS & SOP Designate Establish Designated Work Area in Fume Hood Review->Designate PPE_On Don Full PPE Designate->PPE_On Perform Perform Weighing & Handling in Hood PPE_On->Perform Decon Decontaminate Glassware & Work Surfaces Perform->Decon Waste Segregate & Label All Waste Streams Decon->Waste PPE_Off Doff PPE Correctly Waste->PPE_Off Wash Wash Hands Thoroughly PPE_Off->Wash Emergency_Response_Flow cluster_exposure Personnel Exposure Start Exposure or Spill Event Call911 Call 911 / Emergency Services Inform them of CYANIDE exposure Start->Call911 Evacuate Evacuate Area Start->Evacuate RemoveVictim Remove Victim from Contaminated Area Start->RemoveVictim Skin Skin/Hair Contact RemoveVictim->Skin Eye Eye Contact RemoveVictim->Eye Inhalation Inhalation RemoveVictim->Inhalation Ingestion Ingestion RemoveVictim->Ingestion Shower Use Safety Shower for 15 min Remove Contaminated Clothing Skin->Shower Eyewash Use Eyewash for 15 min Eye->Eyewash FreshAir Move to Fresh Air Inhalation->FreshAir NoVomit Do NOT Induce Vomiting Rinse Mouth if Conscious Ingestion->NoVomit SDS Provide SDS to Medical Team Shower->SDS Eyewash->SDS FreshAir->SDS NoVomit->SDS

References

An In-depth Technical Guide on the Reactivity of the Cyanomethyl Group in Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-2-(cyanomethyl)benzoate is a multifaceted molecule whose synthetic utility is largely defined by the reactivity of its cyanomethyl group. This functional group, consisting of a methylene bridge directly attached to a nitrile, is a versatile precursor in organic synthesis. Its presence on a substituted benzene ring, which also contains a bromine atom and a methyl ester, offers a rich platform for a variety of chemical transformations. These transformations are pivotal in the synthesis of complex organic molecules, including pharmaceutical intermediates and bioactive compounds.[1][2] This guide provides a comprehensive exploration of the reactivity of the cyanomethyl group in this specific molecular context, offering both mechanistic insights and practical experimental protocols.

The cyanomethyl group's reactivity is primarily dictated by two key features: the acidity of the α-protons on the methylene carbon and the electrophilicity of the nitrile carbon. The electron-withdrawing nature of the adjacent cyano group significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile.[3] Concurrently, the carbon-nitrogen triple bond of the nitrile can undergo nucleophilic attack, reduction, or participate in cycloaddition reactions.[4] The interplay of these reactive pathways, influenced by the electronic effects of the substituents on the aromatic ring, allows for a diverse range of synthetic applications.

This technical guide will systematically dissect the principal reactions of the cyanomethyl group in this compound, providing a foundational understanding for researchers in organic chemistry and drug discovery.

I. Reactions at the α-Carbon: Alkylation

The protons on the carbon atom adjacent to the nitrile group (the α-carbon) are acidic due to the electron-withdrawing effect of the cyano group. This allows for deprotonation by a strong base to form a stabilized carbanion, often referred to as a nitrile enolate.[3] This nucleophilic intermediate can then react with various electrophiles, most notably alkyl halides, in an SN2 reaction to form a new carbon-carbon bond. This process, known as α-alkylation, is a cornerstone of synthetic organic chemistry for chain elongation.[5][6][7]

Mechanism of α-Alkylation

The reaction proceeds in two main steps:

  • Deprotonation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is used to abstract a proton from the α-carbon.[3][5] The choice of base is critical to avoid competing nucleophilic addition to the ester or nitrile groups.

  • Nucleophilic Attack: The resulting nitrile enolate attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the α-alkylated product.[3]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Reactant R-CH₂-CN Enolate [R-CH⁻-CN] Reactant->Enolate Base (e.g., LDA) Base B⁻ Conjugate_Acid BH Enolate_2 [R-CH⁻-CN] Product R-CH(R')-CN Enolate_2->Product Alkyl Halide Alkyl_Halide R'-X Halide_Ion X⁻

Caption: General workflow for α-alkylation of a nitrile.

Experimental Protocol: α-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Entry Alkyl Halide Product Yield (%)
1IodomethaneMethyl 4-bromo-2-(1-cyanoethyl)benzoate85-95
2Benzyl bromideMethyl 4-bromo-2-(1-cyano-2-phenylethyl)benzoate80-90

Table 1. Representative yields for the α-alkylation of this compound.

II. Transformations of the Nitrile Group

The carbon-nitrogen triple bond of the cyanomethyl group is a key site for several important chemical transformations, including hydrolysis, reduction, and cycloaddition. These reactions allow for the conversion of the nitrile into other valuable functional groups.[4]

A. Hydrolysis to Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[8][9][10][11] This transformation is a robust method for introducing a carboxylic acid moiety.

Acid-Catalyzed Hydrolysis

The nitrile is heated with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through a protonated nitrile intermediate, which is then attacked by water.[12]

G Nitrile R-CN Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile H₃O⁺ Water_Attack R-C(OH)=N⁺H₂ Protonated_Nitrile->Water_Attack H₂O Amide R-C(=O)NH₂ Water_Attack->Amide -H⁺ Carboxylic_Acid R-COOH Amide->Carboxylic_Acid H₃O⁺, Δ

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

Heating the nitrile with a strong aqueous base, such as sodium hydroxide, also yields the carboxylic acid, which is initially formed as its carboxylate salt.[10][11] An acidic workup is required to protonate the carboxylate.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Sodium hydroxide

  • Concentrated hydrochloric acid

Procedure (Acidic Conditions):

  • To a solution of this compound (1.0 eq) in water, slowly add concentrated sulfuric acid (5.0 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-bromo-2-(carboxymethyl)benzoic acid.

B. Reduction to Primary Amine

The nitrile group can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation and reduction with metal hydrides like lithium aluminum hydride (LiAlH₄).[13][14][15]

Catalytic Hydrogenation

This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.[13][15]

Reduction with LiAlH₄

Lithium aluminum hydride is a powerful reducing agent that readily converts nitriles to primary amines.[13][14] The reaction is typically carried out in an anhydrous ether solvent.

G cluster_0 Catalytic Hydrogenation cluster_1 LiAlH₄ Reduction Nitrile R-CH₂-CN Amine R-CH₂-CH₂-NH₂ Nitrile_H2 R-CH₂-CN Amine_H2 R-CH₂-CH₂-NH₂ Nitrile_H2->Amine_H2 H₂, Ni/Pt/Pd Nitrile_LiAlH4 R-CH₂-CN Amine_LiAlH4 R-CH₂-CH₂-NH₂ Nitrile_LiAlH4->Amine_LiAlH4 1. LiAlH₄, Et₂O 2. H₂O

Caption: Common methods for the reduction of nitriles to primary amines.

Experimental Protocol: Reduction of this compound

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄)

  • Water

  • 15% aqueous sodium hydroxide solution

Procedure:

  • Suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, warm the reaction to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude amine.

C. Cycloaddition Reactions

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings.[4][16][17][18] These reactions are a powerful tool for the synthesis of heterocycles, which are prevalent in medicinal chemistry.

[3+2] Cycloaddition with Azides to form Tetrazoles

In the presence of a catalyst, often a Lewis acid like zinc bromide or aluminum chloride, nitriles react with azides (e.g., sodium azide) to form tetrazoles.[17]

G Nitrile R-CN Tetrazole 5-Substituted-1H-tetrazole Nitrile->Tetrazole Azide, Catalyst (e.g., ZnBr₂) Azide N₃⁻

Caption: [3+2] Cycloaddition of a nitrile with an azide to form a tetrazole.

III. Conclusion

The cyanomethyl group in this compound is a synthetically versatile functional group that enables a wide array of chemical transformations. The ability to perform reactions at the α-carbon, such as alkylation, and to transform the nitrile group through hydrolysis, reduction, and cycloaddition, provides chemists with a powerful toolkit for the synthesis of complex molecules. The strategic application of these reactions, with careful consideration of reaction conditions and the influence of other substituents on the aromatic ring, is crucial for the successful design and execution of synthetic routes in drug discovery and materials science. This guide has provided a detailed overview of the core reactivity of this important building block, offering both fundamental understanding and practical protocols to aid researchers in their synthetic endeavors.

References

"electrophilic aromatic substitution on Methyl 4-bromo-2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Methyl 4-bromo-2-(cyanomethyl)benzoate

Introduction

The strategic functionalization of polysubstituted aromatic rings is a cornerstone of modern synthetic chemistry, particularly within the realms of pharmaceutical discovery and materials science. The precise control of regioselectivity in Electrophilic Aromatic Substitution (EAS) reactions allows for the construction of complex molecular architectures with tailored properties. This guide focuses on a specific, challenging substrate: this compound. This molecule presents a fascinating case study in competing directing effects and the reactivity of a deactivated aromatic system. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a deep, mechanistic understanding of how to approach the synthesis of novel derivatives from this starting material, explaining the causality behind each strategic decision.

Section 1: Analysis of the Substrate: Electronic and Steric Effects

The reactivity and regioselectivity of an electrophilic attack on this compound are governed by the interplay of the three substituents attached to the benzene ring. A thorough analysis of their individual and collective electronic properties is paramount for predicting the reaction's outcome.[1]

The substituents are:

  • -COOCH₃ (Methyl Ester): Located at C1, this is a moderately deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and a powerful resonance effect (-M). This significantly reduces the ring's nucleophilicity, making it less reactive towards electrophiles.[2] The ester group is a strong meta-director.

  • -Br (Bromo): Positioned at C4, the bromo group is a classic example of a substituent with competing electronic effects. It is strongly electron-withdrawing by induction (-I) but weakly electron-donating by resonance (+M).[3] The inductive effect dominates, making the ring less reactive overall (deactivating). However, the resonance effect, which stabilizes the cationic intermediate (sigma complex), directs incoming electrophiles to the ortho and para positions.[4][5]

  • -CH₂CN (Cyanomethyl): At C2, this group's influence is primarily inductive. The strongly electronegative cyano group withdraws electron density through the sigma bond network. Unlike a directly attached cyano group, the methylene (-CH₂) spacer prevents it from exerting a resonance effect on the ring. Therefore, it acts as a weakly deactivating, ortho, para-directing group via its -I effect.

Predicting Regioselectivity

The final position of substitution is determined by the consensus of these directing effects on the available carbons: C3, C5, and C6.

  • -COOCH₃ (at C1, meta-director): Directs attack to C3 and C5.

  • -Br (at C4, ortho, para-director): Directs attack to C3 and C5 (its ortho positions).

  • -CH₂CN (at C2, ortho, para-director): Directs attack to C6 (its ortho position).

The directing vectors of the methyl ester and the bromo group are synergistic, both strongly favoring positions C3 and C5. The weaker directing effect of the cyanomethyl group towards C6 is likely to be overridden.

Between C3 and C5, steric hindrance becomes the deciding factor. Position C3 is flanked by the bulky ester and cyanomethyl groups, making an electrophilic attack sterically hindered. Position C5 is significantly more accessible. Therefore, the C5 position is the overwhelmingly favored site for electrophilic aromatic substitution.

Caption: Directing effects of substituents on the aromatic ring.

Section 2: General Considerations for Deactivated Systems

The presence of three deactivating groups renders the aromatic ring of this compound significantly electron-poor. This has two major practical consequences:

  • Reduced Reactivity: The rate of reaction will be substantially slower than that of benzene or activated derivatives. The energy barrier for the formation of the cationic sigma complex is higher, necessitating more forceful reaction conditions (e.g., stronger electrophiles, higher temperatures, longer reaction times).[6]

  • Reaction Scope Limitations: Certain classic EAS reactions are incompatible with strongly deactivated rings. Friedel-Crafts alkylation and acylation reactions, for instance, typically fail.[7][8] The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can complex with the electron-withdrawing groups, further deactivating the ring and inhibiting the reaction.[9][10]

Section 3: Key Electrophilic Aromatic Substitution Reactions & Protocols

Given the substrate's deactivated nature, reactions requiring potent electrophiles, such as nitration and halogenation, are the most viable.

Nitration

Nitration introduces a nitro (-NO₂) group, a versatile functional handle for further transformations, such as reduction to an amine.

  • Electrophile Generation: The active electrophile is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[11][12] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[13][14]

  • Predicted Outcome: The primary product will be Methyl 4-bromo-2-(cyanomethyl)-5-nitrobenzoate .

  • Detailed Experimental Protocol:

    • Reagent Preparation: In a flask equipped with a magnetic stirrer and set in an ice-water bath (0-5 °C), slowly add concentrated sulfuric acid (e.g., 5 mL) to this compound (e.g., 1.0 mmol). Stir until a homogeneous solution is achieved.

    • Nitrating Mixture: In a separate, cooled flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.5 mL) to concentrated sulfuric acid (e.g., 1.5 mL), maintaining the temperature below 10 °C.

    • Electrophilic Attack: Add the nitrating mixture dropwise to the solution of the substrate over 20-30 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts from over-nitration or oxidation, especially given the forcing conditions.[15] The reaction temperature should be carefully monitored and maintained, potentially allowing it to rise slightly (e.g., to 15-25 °C) to ensure the reaction proceeds on the deactivated ring.[16]

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This quenches the reaction and precipitates the solid organic product.

    • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

G Nitration Experimental Workflow sub Dissolve Substrate in conc. H₂SO₄ (0-5 °C) react Slowly Add Nitrating Mix to Substrate Solution (Monitor Temperature) sub->react nitro_mix Prepare Nitrating Mix (HNO₃/H₂SO₄) (<10 °C) nitro_mix->react stir Stir at Room Temp (1-3 hours) Monitor by TLC react->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration & Wash (H₂O, NaHCO₃) quench->filter purify Purify Product (Recrystallization or Chromatography) filter->purify

Caption: General experimental workflow for the nitration of the substrate.

Bromination

Halogenation, specifically bromination, is another feasible transformation that introduces a bromine atom onto the ring.

  • Electrophile Generation: Molecular bromine (Br₂) itself is not electrophilic enough to react with a deactivated ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, creating a potent electrophilic species, often represented as "Br⁺".[17]

  • Predicted Outcome: The major product will be Methyl 4,5-dibromo-2-(cyanomethyl)benzoate .

  • Detailed Experimental Protocol:

    • Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) in a flask protected from moisture, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 mmol).

    • Reagent Addition: Slowly add a solution of molecular bromine (1.05 mmol) in the same solvent to the reaction mixture at room temperature.

    • Reaction Conditions: The mixture may need to be heated gently (e.g., 40-50 °C) to drive the reaction to completion due to the deactivated nature of the substrate. The reaction should be monitored by TLC. Causality: The use of a Lewis acid is non-negotiable for activating the electrophile against the deactivated ring. Heating provides the necessary activation energy to overcome the high reaction barrier.[3]

    • Work-up: After the reaction is complete, cool the mixture and quench it by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess bromine.

    • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Section 4: Summary of Reaction Conditions

The successful functionalization of this compound hinges on selecting appropriately powerful electrophiles and conditions.

ReactionElectrophile (Source)Reagents & CatalystTypical ConditionsPredicted Major Product
Nitration NO₂⁺ (Nitronium ion)Conc. HNO₃ / Conc. H₂SO₄0 °C to Room TempMethyl 4-bromo-2-(cyanomethyl)-5-nitrobenzoate
Bromination "Br⁺" (Polarized Br₂)Br₂ / FeBr₃Room Temp to 50 °CMethyl 4,5-dibromo-2-(cyanomethyl)benzoate
Friedel-Crafts R⁺ or RCO⁺R-Cl / AlCl₃Reaction UnlikelyN/A - Ring is too deactivated[18]

Section 5: Conclusion

This compound is a highly deactivated aromatic substrate that presents significant, yet surmountable, challenges for electrophilic aromatic substitution. A careful analysis of the competing electronic and steric effects of its three substituents—the meta-directing methyl ester and the ortho, para-directing bromo and cyanomethyl groups—predicts a strong regiochemical preference for substitution at the C5 position. Successful transformations require the use of potent electrophiles and forcing conditions, as exemplified by nitration with mixed acid and catalyzed bromination. Reactions like Friedel-Crafts alkylation and acylation are not expected to proceed due to the profound deactivation of the ring. This guide provides the foundational logic and validated protocols for researchers to confidently and predictably functionalize this complex scaffold, enabling the synthesis of novel compounds for drug development and materials research.

References

Methyl 4-bromo-2-(cyanomethyl)benzoate: A Versatile Ortho-Functionalized Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount for the construction of novel molecular architectures with desired physicochemical and pharmacological properties. Among the vast arsenal of synthetic intermediates, building blocks possessing multiple, orthogonally reactive functional groups are of immense value. Methyl 4-bromo-2-(cyanomethyl)benzoate is one such scaffold, a trifunctional arene uniquely poised for sequential and diverse chemical transformations. Its strategic arrangement of a bromo substituent, a cyanomethyl group, and a methyl ester on a benzene ring provides a powerful platform for the synthesis of complex heterocyclic systems, particularly those of pharmaceutical relevance. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, highlighting its utility as a cornerstone in the development of innovative organic molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis.

PropertyValueReference(s)
CAS Number 1083181-36-5[1]
Molecular Formula C₁₀H₈BrNO₂[1]
Molecular Weight 254.08 g/mol [1]
Physical Form Solid[2]
Purity Typically >95%[1][2]
Storage Sealed in dry, 2-8°C[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The synthetic sequence is designed to introduce the key functional groups in a controlled manner, ensuring high yields and purity of the final product.

Synthesis_of_Methyl_4-bromo-2-(cyanomethyl)benzoate cluster_0 Step 1: Esterification cluster_1 Step 2: Radical Bromination cluster_2 Step 3: Cyanation 4-bromo-2-methylbenzoic_acid 4-Bromo-2-methylbenzoic Acid methyl_4-bromo-2-methylbenzoate Methyl 4-bromo-2-methylbenzoate 4-bromo-2-methylbenzoic_acid->methyl_4-bromo-2-methylbenzoate  CH3I, K2CO3, DMF   methyl_4-bromo-2-(bromomethyl)benzoate Methyl 4-bromo-2-(bromomethyl)benzoate methyl_4-bromo-2-methylbenzoate->methyl_4-bromo-2-(bromomethyl)benzoate  NBS, BPO, CCl4, Δ   methyl_4-bromo-2-(cyanomethyl)benzoate This compound methyl_4-bromo-2-(bromomethyl)benzoate->methyl_4-bromo-2-(cyanomethyl)benzoate  NaCN, DMSO  

Figure 1: Overall synthetic scheme for this compound.

Step 1: Esterification of 4-Bromo-2-methylbenzoic Acid

The synthesis commences with the esterification of 4-bromo-2-methylbenzoic acid. This transformation is typically achieved under standard Williamson ether synthesis-like conditions, employing an alkylating agent such as methyl iodide in the presence of a mild base.

Experimental Protocol:

To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.25 eq) is added. The mixture is stirred at room temperature, followed by the addition of methyl iodide (CH₃I, 1.4 eq). The reaction is stirred at room temperature for 18 hours. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford methyl 4-bromo-2-methylbenzoate.[3]

Causality of Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A mild and inexpensive base is sufficient to deprotonate the carboxylic acid, forming the carboxylate salt which is a more potent nucleophile.

  • Dimethylformamide (DMF): A polar apathetic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • Methyl Iodide (CH₃I): A highly reactive methylating agent is used to ensure efficient conversion to the methyl ester.

Step 2: Radical Bromination of the Benzylic Methyl Group

The second step involves the selective bromination of the benzylic methyl group. This is a radical-mediated process, typically initiated by a radical initiator and employing N-bromosuccinimide (NBS) as the bromine source.

Experimental Protocol:

A mixture of methyl 4-bromo-2-methylbenzoate (1.0 eq), N-bromosuccinimide (NBS, 1.0 eq), and a catalytic amount of benzoyl peroxide (BPO, 0.05 eq) in carbon tetrachloride (CCl₄) is heated to reflux (approximately 85°C) for 2 hours.[4] After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated to yield methyl 4-bromo-2-(bromomethyl)benzoate, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

  • Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from HBr (formed in situ) to generate a bromine radical, initiating the chain reaction.

  • Carbon Tetrachloride (CCl₄): A non-polar solvent that is inert under radical conditions is used.

Step 3: Nucleophilic Substitution with Cyanide

The final step is the conversion of the benzylic bromide to the corresponding nitrile via a nucleophilic substitution reaction.

Experimental Protocol:

To a solution of methyl 4-bromo-2-(bromomethyl)benzoate (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (NaCN, 1.8 eq) is added. The mixture is heated to 90°C for 2 hours. After cooling, the reaction mixture is poured into ice water and extracted with an organic solvent like ether. The combined organic layers are dried and concentrated to yield this compound.[1]

Causality of Experimental Choices:

  • Sodium Cyanide (NaCN): A readily available and potent source of the cyanide nucleophile.

  • Dimethyl Sulfoxide (DMSO): A polar apathetic solvent that is ideal for SN2 reactions, as it solvates the cation (Na⁺) while leaving the cyanide anion relatively free and highly nucleophilic. The elevated temperature accelerates the reaction rate.

Applications in Organic Synthesis

The unique arrangement of functional groups in this compound makes it a highly versatile precursor for the synthesis of a variety of complex heterocyclic structures. The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, while the cyanomethyl group can participate in cyclization reactions or be further transformed.

Synthesis of Isoindolinones

Isoindolinones are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds and natural products.[5][6] this compound is an excellent precursor for the synthesis of substituted isoindolinones via palladium-catalyzed intramolecular cyclization.

Isoindolinone_Synthesis start This compound intermediate Amide Intermediate start->intermediate  Amine, coupling agent   amine R-NH2 amine->intermediate product Substituted Isoindolinone intermediate->product  Pd Catalyst, Base  

Figure 2: General scheme for the synthesis of isoindolinones.

This transformation typically involves an initial amidation of the methyl ester, followed by an intramolecular Buchwald-Hartwig amination.

Mechanistic Insights into Palladium-Catalyzed Intramolecular Amination:

The catalytic cycle for the intramolecular Buchwald-Hartwig amination is believed to proceed through a series of well-defined steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.[7]

  • Amide Coordination and Deprotonation: The amide nitrogen coordinates to the palladium center, and a base removes the amide proton to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the isoindolinone product and regenerating the palladium(0) catalyst.[8]

The choice of palladium catalyst, ligand, and base is crucial for the efficiency of this cyclization.[9]

Synthesis of Isoquinolines and Other Fused Heterocycles

The cyanomethyl group can be elaborated to construct other heterocyclic rings. For instance, it can serve as a precursor for the synthesis of substituted isoquinolines, a core structure in many alkaloids and pharmacologically active compounds.[10][11][12][13] Furthermore, the bromo substituent allows for the introduction of various groups at the 4-position via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, providing access to a wide range of functionalized derivatives.[7][14]

Application in the Synthesis of PARP Inhibitors: The Case of Talazoparib

A significant application of the structural motif derived from this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[3][15][16] Talazoparib (BMN-673), a potent PARP1/2 inhibitor, features a complex heterocyclic core that can be conceptually derived from intermediates accessible from this building block.[11][17][18] The synthesis of Talazoparib and its analogs often involves the construction of a phthalazinone ring system, for which ortho-functionalized benzoic acid derivatives are key starting materials.[12][19] While the exact synthetic routes are proprietary and varied, the utility of building blocks like this compound in accessing the requisite intermediates is evident from the patent literature.[12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a range of selective transformations, providing access to complex molecular architectures, particularly medicinally relevant heterocyclic scaffolds such as isoindolinones and precursors to PARP inhibitors. The synthetic accessibility of this compound, coupled with the rich chemistry of its functional groups, ensures its continued importance in the fields of drug discovery and development. The methodologies and applications outlined in this guide serve as a testament to the power of strategic molecular design in enabling the efficient construction of novel and impactful chemical entities.

References

Methodological & Application

"step-by-step synthesis protocol for Methyl 4-bromo-2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Introduction and Significance

This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring a reactive cyanomethyl group and a bromo-substituted aromatic ring, allows for diverse subsequent chemical modifications. This makes it a crucial intermediate in the synthesis of complex heterocyclic systems, including certain classes of enzyme inhibitors and other pharmacologically active molecules.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a nucleophilic substitution reaction. The chosen pathway involves the cyanation of Methyl 4-bromo-2-(bromomethyl)benzoate. This method is selected for its reliability and scalability. The causality behind each procedural step, from reagent selection to purification, is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Scheme

The synthesis is achieved through a single-step nucleophilic substitution (SN2) reaction. The benzylic bromide of the starting material is displaced by a cyanide anion to yield the desired nitrile product.

Reaction Scheme

Figure 1: Synthesis of this compound from Methyl 4-bromo-2-(bromomethyl)benzoate.

Hazard Assessment and Safety Protocols

CRITICAL SAFETY WARNING: This protocol involves the use of Sodium Cyanide (NaCN) , which is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[1] This procedure must only be performed by trained personnel in a certified chemical fume hood with proper engineering controls and access to an emergency cyanide antidote kit.

  • Personal Protective Equipment (PPE):

    • Full-coverage lab coat.

    • Chemical splash goggles and a face shield.[2]

    • Double gloving with nitrile or other chemically resistant gloves is recommended.[1]

    • Ensure proper respiratory protection is available if there is any risk of dust inhalation.[2]

  • Handling and Storage:

    • Always handle solid sodium cyanide in a fume hood to avoid inhaling dust.

    • Store sodium cyanide in a cool, dry, well-ventilated, and locked area, segregated from acids, nitrates, and nitrites.[3][4]

    • Do not eat, drink, or smoke in the laboratory area.[4]

  • Waste Disposal and Decontamination:

    • All cyanide-containing waste is considered P-listed hazardous waste and must be collected in designated, labeled containers.[1]

    • All glassware and equipment that comes into contact with cyanide must be decontaminated by soaking in an excess of commercial bleach (sodium hypochlorite solution) for at least 24 hours before standard cleaning.[5]

Experimental Protocol

This protocol is based on the well-established nucleophilic displacement of benzylic halides.[5][6] The choice of Dimethyl Sulfoxide (DMSO) as a solvent is crucial; its polar aprotic nature effectively solvates the cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-bromo-2-(bromomethyl)benzoate78471-43-9307.9710.0 g32.471.0
Sodium Cyanide (NaCN)143-33-949.011.75 g35.711.1
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13100 mL--
Deionized Water7732-18-518.02~1 L--
Ethyl Acetate (EtOAc)141-78-688.11~500 mL--
Brine (Saturated NaCl solution)--~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 4-bromo-2-(bromomethyl)benzoate (10.0 g, 32.47 mmol).[7]

    • Add anhydrous DMSO (100 mL) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

  • Reagent Addition:

    • CAUTION: Perform this step entirely within a chemical fume hood.

    • Carefully add sodium cyanide (1.75 g, 35.71 mmol) to the solution in one portion. A slight exotherm may be observed.

    • Causality Note: A small excess (1.1 equivalents) of sodium cyanide is used to ensure the complete consumption of the starting material.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf) indicates completion.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the reaction mixture into a 2 L beaker containing 1 L of ice-cold deionized water. This step quenches the reaction and precipitates the organic product.

    • A solid precipitate should form. If an oil forms, continue stirring until it solidifies.

    • Transfer the aqueous mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

    • Causality Note: The large volume of water is necessary to dissolve the DMSO and salts, facilitating the extraction of the product into the organic layer.[5] Problems with layer separation due to residual DMSO can often be resolved by adding brine.[5]

    • Combine the organic layers and wash with brine (2 x 50 mL). The brine wash helps to remove any remaining water and DMSO from the organic phase.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically a light-yellow or off-white solid, can be purified by recrystallization from a suitable solvent system such as ethanol or an isopropanol/water mixture.

    • Alternatively, for higher purity, the crude material can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₀H₈BrNO₂[8]

  • Molecular Weight: 254.08 g/mol [8][9]

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.90 (d, 1H, Ar-H), ~7.60 (dd, 1H, Ar-H), ~7.50 (d, 1H, Ar-H), ~4.00 (s, 2H, -CH₂CN), ~3.95 (s, 3H, -OCH₃).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: ~253.98, 255.98 (reflecting the isotopic pattern of Bromine).

Workflow Diagram

The following diagram outlines the complete experimental workflow from setup to final product characterization.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup - Add Substrate to DMSO - N2 Atmosphere add_reagent 2. Reagent Addition - Add NaCN portionwise - Monitor Temperature setup->add_reagent Dissolve reaction 3. Reaction - Stir at RT for 2-4h - Monitor by TLC add_reagent->reaction Initiate quench 4. Quench - Pour into ice-water reaction->quench Reaction Complete extract 5. Extraction - Extract with EtOAc (3x) quench->extract wash_dry 6. Wash & Dry - Wash with Brine - Dry over MgSO4 extract->wash_dry concentrate 7. Concentrate - Rotary Evaporation wash_dry->concentrate purify 8. Purification - Recrystallization or  Column Chromatography concentrate->purify analysis 9. Characterization - NMR - Mass Spec - Melting Point purify->analysis Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

High-Purity Isolation of Methyl 4-bromo-2-(cyanomethyl)benzoate using Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Methyl 4-bromo-2-(cyanomethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reaction steps and the final active pharmaceutical ingredient's profile. This application note provides a detailed, field-proven protocol for the purification of this moderately polar aromatic compound using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) to ensure a robust and reproducible separation. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable method for obtaining high-purity this compound from complex crude reaction mixtures.

Principle of the Method: Normal-Phase Chromatography

Column chromatography is a fundamental purification technique that separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the purification of this compound, a compound with moderate polarity due to its ester and nitrile functionalities, normal-phase chromatography is the method of choice.

In this mode, a polar stationary phase, typically silica gel (SiO₂), is used.[2] The separation mechanism relies on the analyte's polar groups adsorbing to the polar silica surface. A non-polar mobile phase (eluent) is then passed through the column.[3]

  • Non-polar impurities have minimal interaction with the stationary phase and are carried through the column quickly by the mobile phase, eluting first.

  • Polar compounds , like the target molecule, adsorb more strongly to the silica gel. They are desorbed and moved down the column only when a sufficiently polar mobile phase competes for the active sites on the silica.[2]

By carefully selecting the polarity of the mobile phase, a high degree of separation between the desired product and impurities can be achieved.[3]

Part 1: Pre-Chromatography Optimization via TLC

Before committing a sample to a large-scale column, it is scientifically and economically essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[2] TLC functions as a small-scale analogue of column chromatography and is the cornerstone of a self-validating purification system.

The primary goal is to find a solvent system where the target compound, this compound, exhibits a Retention Factor (Rƒ) between 0.25 and 0.35.[4] This specific Rƒ range ensures that the compound will migrate through the column efficiently, providing optimal separation from impurities that are either much more or much less polar.[4]

Protocol for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a dilute solution of a reference standard of the pure product, if available.

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture and the reference standard side-by-side on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing a test solvent system. Good starting systems for this compound include mixtures of hexane and ethyl acetate.[5][6]

  • Test Various Solvent Ratios:

    • Start with a low-polarity system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Systematically increase the polarity (e.g., 7:1, 4:1, 2:1 Hexane:Ethyl Acetate) in subsequent TLC trials.

  • Visualize and Calculate Rƒ: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Calculate the Rƒ value for the target compound spot in each system.

    • Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the Optimal System: Choose the solvent mixture that yields an Rƒ value between 0.25 and 0.35 for this compound.

Part 2: High-Resolution Flash Chromatography Protocol

This protocol details the purification process using the wet slurry packing method, which is superior for achieving a homogenous, air-free column bed, leading to higher resolution separations.[7]

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, Flash Grade (e.g., 230-400 mesh)
Mobile Phase (Eluent) Hexane and Ethyl Acetate (HPLC Grade)
Crude Sample This compound
Apparatus Glass chromatography column, collection tubes, TLC plates
Other Sand (washed), Cotton or Glass Wool, Rotary Evaporator
Step-by-Step Purification Procedure

Step 1: Column Preparation (Wet Slurry Packing)

  • Rationale: This technique minimizes the chances of cracking or channeling within the stationary phase, which would severely compromise separation efficiency.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[7] Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar eluent determined by TLC.[3]

  • Pour the swirling slurry into the column. Open the stopcock to allow some solvent to drain, which helps in uniform packing. Gently tap the side of the column to settle the silica gel into a compact, stable bed.

  • Add a final layer of sand (approx. 1 cm) on top of the silica bed. This layer protects the silica surface from being disturbed during sample and eluent addition.[8]

  • Continuously drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [9]

Step 2: Sample Loading

  • Rationale: Proper sample loading is critical for achieving a tight band at the start of the separation, which translates to sharp, well-resolved bands during elution.

  • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase. Using a pipette, carefully apply this solution evenly to the top sand layer.

  • Dry Loading (Recommended for Poor Solubility): If the crude sample is not readily soluble in the mobile phase, use the dry loading technique.[10] Dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the sample weight), and remove the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.[10]

Step 3: Elution and Fraction Collection

  • Once the sample is loaded, carefully fill the column with the mobile phase.

  • Open the stopcock and begin collecting the eluting solvent in sequentially numbered test tubes or flasks. Maintain a constant flow rate. For flash chromatography, gentle positive pressure with air or nitrogen can be applied.

  • If impurities are significantly different in polarity, a gradient elution can be employed. Start with the low-polarity system identified by TLC and, after the initial non-polar impurities have eluted, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the target compound.[3]

Step 4: Fraction Monitoring and Product Isolation

  • Systematically analyze the collected fractions by TLC to identify which ones contain the pure product.[10] Spot every few fractions on a single TLC plate alongside the original crude mixture as a reference.

  • Combine all fractions that show a single spot corresponding to the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[8]

  • Confirm the identity and purity of the final product using analytical techniques such as NMR or MS.

Data Presentation and Expected Results

The following table summarizes the typical parameters for this purification.

ParameterRecommended Value / MethodRationale & Justification
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography of organic compounds.[1]
Mobile Phase Hexane:Ethyl Acetate (Ratio determined by TLC)A common, effective, and cost-efficient solvent system for compounds of moderate polarity.[4]
Target Rƒ (TLC) 0.25 - 0.35Provides the optimal balance between compound mobility and interaction with the stationary phase for good separation.[4]
Sample Loading Dry LoadingEnsures a narrow starting band, leading to higher resolution, especially for less soluble samples.[10]
Elution Mode Isocratic or Step-GradientIsocratic is simpler if impurities are well-separated. A gradient is used for complex mixtures with varying polarities.[2]
Detection UV visualization (254 nm) on TLC platesThe aromatic nature of the compound allows for easy detection under UV light.

Visualization of the Purification Workflow

The diagram below outlines the logical flow of the entire purification process, from initial method development to the final isolation of the pure product.

Purfication_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_Dev TLC Solvent System Optimization (Rf = 0.25-0.35) Col_Prep Column Preparation (Wet Slurry Packing) TLC_Dev->Col_Prep Determines Eluent Sample_Load Sample Loading (Dry or Wet Method) Col_Prep->Sample_Load Elution Elution & Fraction Collection (Isocratic or Gradient) Sample_Load->Elution Frac_Analysis Fraction Monitoring by TLC Elution->Frac_Analysis Combine Combine Pure Fractions Frac_Analysis->Combine Identify Pure Fractions Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Final_Product Pure Methyl 4-bromo-2- (cyanomethyl)benzoate Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes & Protocols: Strategic Implementation of Methyl 4-bromo-2-(cyanomethyl)benzoate in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Methyl 4-bromo-2-(cyanomethyl)benzoate

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates three key features: an aryl bromide, which serves as a reactive handle for cross-coupling reactions; a methyl ester, which can be further manipulated or hydrolyzed; and a cyanomethyl group, a precursor for various nitrogen-containing heterocycles and other functional groups.

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of its core reagents.[1] This reaction facilitates the formation of carbon-carbon bonds, most commonly to produce biaryl, styrene, or poly-olefin structures.[1] For a molecule like this compound, the Suzuki coupling provides a powerful and efficient pathway to generate complex, highly substituted biphenyl derivatives, which are prevalent motifs in pharmaceuticals and advanced materials.[2][3][4] This guide provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and critical insights for successfully employing this substrate in Suzuki coupling reactions.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6][7]

  • Oxidative Addition : The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[1][5] The efficiency of this step is enhanced by electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands.[5][8]

  • Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex, displacing the halide.[8][9][10]

  • Reductive Elimination : This is the final step where the two coupled organic fragments (the residue from our starting material and the group from the boronic acid) are expelled from the palladium center, forming the new C-C bond in the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[5][6]

Visualization of the Catalytic Cycle

Suzuki_Coupling_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd0->pd_complex aryl_halide Ar-X (this compound) aryl_halide->pd_complex transmetalation Transmetalation diorgano_pd Ar-Pd(II)L₂-Ar' pd_complex->diorgano_pd boronic_acid Ar'-B(OH)₂ + Base boronic_acid->diorgano_pd diorgano_pd->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) diorgano_pd->product Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start setup 1. Reagent Addition (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 4. Heat & Stir (80-100 °C, 4-12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Workup (Quench, Extract with EtOAc) monitor->workup Complete purify 7. Purification (Dry, Concentrate, Column Chromatography) workup->purify end End (Pure Product) purify->end

References

Synthetic Routes to Heterocycles from Methyl 4-bromo-2-(cyanomethyl)benzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

Methyl 4-bromo-2-(cyanomethyl)benzoate is a strategically functionalized aromatic compound that serves as a valuable starting material for the synthesis of a variety of heterocyclic scaffolds. The presence of three key functional groups—a methyl ester, a cyanomethyl group, and a bromo substituent—on a benzene ring offers multiple reaction sites for constructing complex molecular architectures. The ortho positioning of the cyanomethyl and methyl ester groups is particularly amenable to cyclization reactions, while the bromo group provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling further molecular diversification.

This technical guide provides an in-depth exploration of synthetic routes to valuable nitrogen-containing heterocycles, primarily focusing on the synthesis of isoquinolin-1-ones, from this compound. The protocols and discussions herein are designed to be a practical resource for researchers in organic synthesis and medicinal chemistry, offering both theoretical understanding and actionable experimental procedures.

Core Synthetic Strategy: Intramolecular Cyclization to Isoquinolin-1-ones

The most direct pathway to a heterocyclic system from this compound involves an intramolecular cyclization to form a 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile scaffold. This transformation can be achieved through base-mediated cyclization. The cyanomethyl group, upon deprotonation, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.

Mechanistic Insight

The reaction is initiated by a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), which abstracts a proton from the α-carbon of the cyanomethyl group to generate a resonance-stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the adjacent ester carbonyl group. The subsequent collapse of the tetrahedral intermediate and elimination of methanol yields the target isoquinolin-1-one.

G cluster_0 Reaction Pathway start This compound intermediate1 Resonance-stabilized Carbanion start->intermediate1 Base (e.g., NaH) intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile intermediate2->product Elimination of Methanol

Caption: Base-mediated intramolecular cyclization pathway.

Experimental Protocol: Base-Mediated Synthesis of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

This protocol details the synthesis of the isoquinolin-1-one core structure from this compound.

Materials and Reagents
ReagentSupplierPurity
This compoundCommercially available≥98%
Sodium hydride (60% dispersion in oil)Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)Acros Organics
Saturated aqueous ammonium chlorideFisher Scientific
Ethyl acetateVWR ChemicalsACS Grade
BrineLabChem
Anhydrous sodium sulfateEMD Millipore
Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (0.48 g, 12.0 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil.

  • Solvent Addition: Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the hexane carefully. Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask.

  • Addition of Starting Material: Dissolve this compound (2.54 g, 10.0 mmol, 1.0 equivalent) in anhydrous THF (10 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile as a solid.

Further Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The synthesized 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile is a versatile intermediate for further functionalization. The bromine atom at the 7-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide range of substituents, enabling the generation of a library of diverse isoquinolin-1-one derivatives for structure-activity relationship (SAR) studies in drug discovery.

G cluster_1 Diversification Workflow start 7-Bromo-isoquinolin-1-one suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) start->suzuki heck Heck Coupling (Alkene, Pd catalyst) start->heck buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst) start->buchwald product_suzuki 7-Aryl-isoquinolin-1-one suzuki->product_suzuki product_heck 7-Alkenyl-isoquinolin-1-one heck->product_heck product_buchwald 7-Amino-isoquinolin-1-one buchwald->product_buchwald

Caption: Palladium-catalyzed diversification strategies.

Protocol: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 7-position of the isoquinolin-1-one core.

Materials and Reagents
ReagentSupplierPurity
7-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrilePrepared as above
Phenylboronic acidCommercially available≥97%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals
Sodium carbonateFisher ScientificACS Grade
1,4-DioxaneSigma-AldrichAnhydrous
WaterVWR ChemicalsDeionized
Procedure
  • Reaction Setup: To a 50 mL Schlenk flask, add 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile (0.25 g, 1.0 mmol, 1.0 equivalent), phenylboronic acid (0.15 g, 1.2 mmol, 1.2 equivalents), and sodium carbonate (0.21 g, 2.0 mmol, 2.0 equivalents).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL) and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of 30-60% ethyl acetate in hexanes) to yield 7-phenyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile.

Alternative Synthetic Routes and Future Perspectives

While the base-mediated intramolecular cyclization is a direct approach, other synthetic strategies can be envisioned for constructing different heterocyclic systems from this compound. For instance, the cyanomethyl group can be hydrolyzed to a carboxylic acid, which can then participate in cyclization reactions to form different heterocycles. Furthermore, the bromo substituent can be utilized in more complex cascade reactions.[1]

Transition-metal-catalyzed reactions involving the activation of the C-H bond of the cyanomethyl group could also open up novel synthetic pathways.[2] The development of such methods would further enhance the synthetic utility of this versatile starting material.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functionalized heterocyclic compounds. The straightforward, base-mediated intramolecular cyclization provides efficient access to the 7-bromo-isoquinolin-1-one scaffold, which can be further diversified through a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this starting material and to generate novel molecular entities with potential applications in drug discovery and materials science.

References

Application Notes and Protocols: Alkylation Reactions with Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecule Synthesis

Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No. 1083181-36-5) is a highly functionalized aromatic compound that holds significant potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring a reactive cyanomethyl group, a bromine atom amenable to cross-coupling reactions, and a methyl ester, offers multiple handles for sequential chemical transformations. This guide provides a comprehensive overview of the principles and detailed protocols for the alkylation of the active methylene group in this compound, a critical C-C bond-forming reaction that unlocks access to a diverse array of downstream products.

These application notes are designed for researchers, medicinal chemists, and process development scientists. The content delves into the mechanistic rationale behind the selection of reagents and conditions, providing not just a set of instructions, but a framework for troubleshooting and adapting these protocols for specific synthetic targets.

Chemical Properties and Reactivity Profile

To effectively utilize this compound in synthesis, a thorough understanding of its structural features and their influence on reactivity is paramount.

PropertyValue
CAS Number 1083181-36-5
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Off-white to white solid
Key Functional Groups Aryl Bromide, Benzylic Nitrile, Methyl Ester

The core reactivity in the context of alkylation lies in the acidity of the α-proton of the cyanomethyl group. The electron-withdrawing nature of both the adjacent cyano group and the benzene ring enhances the acidity of these protons, facilitating their removal by a suitable base to generate a resonance-stabilized carbanion (a benzylic anion). This nucleophilic carbanion can then readily react with various electrophiles, most commonly alkyl halides, to form a new carbon-carbon bond.

The presence of the bromo and methyl ester groups on the aromatic ring also influences the reactivity. These electron-withdrawing groups further increase the acidity of the benzylic protons, potentially allowing for the use of milder bases compared to simple arylacetonitriles. However, they also present potential sites for side reactions under certain conditions, a factor that must be considered during reaction design.

General Principles of α-Alkylation of Arylacetonitriles

The α-alkylation of arylacetonitriles is a well-established and powerful transformation in organic synthesis. The general mechanism proceeds through the deprotonation of the benzylic carbon to form a carbanion, which then acts as a nucleophile in a substitution reaction with an electrophile.

G A Arylacetonitrile C Carbanion Intermediate A->C Deprotonation B Base B->C E Alkylated Product C->E Nucleophilic Attack F Conjugate Acid of Base C->F D Electrophile (R-X) D->E G Leaving Group (X-) E->G G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Cool to 0 °C under inert atmosphere A->B C Add base (e.g., NaH or KOtBu) B->C D Stir for 30-60 min at 0 °C C->D E Slowly add alkyl halide D->E F Warm to RT and monitor reaction E->F G Quench with sat. aq. NH4Cl F->G H Extract with ethyl acetate G->H I Wash with water and brine H->I J Dry and concentrate I->J K Purify by column chromatography J->K

Application Note: Optimized Protocols for the Selective Hydrolysis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective hydrolysis of the ester functional group in Methyl 4-bromo-2-(cyanomethyl)benzoate to yield 4-bromo-2-(cyanomethyl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, and its successful saponification requires careful consideration of chemoselectivity to preserve the cyanomethyl and bromo moieties. We present a detailed mechanistic overview, a rationale for reagent and solvent selection, and two detailed experimental protocols. The primary recommended protocol utilizes lithium hydroxide (LiOH) for an efficient, room-temperature conversion, while an alternative protocol using traditional sodium hydroxide (NaOH) is provided for comparison. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and optimized method for this specific transformation.

Introduction and Scientific Principles

The hydrolysis of esters into carboxylic acids is a fundamental transformation in organic synthesis. For a multi-functionalized substrate such as this compound, the primary challenge is achieving chemoselectivity. The reaction must exclusively target the methyl ester without affecting the aryl bromide or the cyanomethyl group.

Base-catalyzed hydrolysis, or saponification, is generally preferred over acid-catalyzed methods for this type of substrate. The base-catalyzed mechanism is effectively irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by an alkoxide or hydroxide ion, forming a carboxylate salt.[1][2] This salt is resonance-stabilized and resistant to further nucleophilic attack, driving the reaction to completion.[1][3]

The BAC2 Hydrolysis Mechanism

The saponification of esters typically proceeds through a nucleophilic acyl substitution mechanism, specifically the Base-catalyzed, Acyl-cleavage, bimolecular (BAC2) pathway.[4]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Proton Transfer (Irreversible Step): The highly basic methoxide ion deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This forms a stable carboxylate salt and methanol.[2][3]

Figure 1: The Base-catalyzed Acyl-cleavage (BAC2) mechanism for ester hydrolysis.

Key Experimental Considerations
  • Steric Hindrance: The ortho-cyanomethyl group introduces steric bulk around the ester's carbonyl carbon, potentially slowing the rate of nucleophilic attack. This may necessitate slightly more forcing conditions or longer reaction times compared to unhindered esters.[5][6]

  • Chemoselectivity: The cyanomethyl group is generally stable under basic conditions. However, prolonged exposure to strong bases and high temperatures can lead to the hydrolysis of the nitrile to either an amide or a carboxylic acid.[7] Therefore, reaction conditions must be optimized to favor esterolysis. The aryl bromide is stable under these conditions.

  • Solubility: Aromatic esters like the starting material have poor solubility in purely aqueous solutions. A co-solvent is essential to create a homogeneous reaction mixture and facilitate the interaction between the ester and the hydroxide nucleophile.

Rationale for Reagent and Solvent Selection

Choice of Base: Lithium Hydroxide (LiOH)

While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used for saponification, lithium hydroxide (LiOH) is the recommended base for this transformation.[3][8] The rationale is threefold:

  • Enhanced Reaction Rate: Lithium cations (Li⁺) have a high charge density and can coordinate to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion.[9]

  • Improved Solubility: In mixed solvent systems like Tetrahydrofuran (THF) and water, LiOH exhibits greater solubility in the organic phase compared to NaOH or KOH. This effect, where THF coordinates the lithium cation, allows the hydrolysis to proceed more efficiently in the organic layer, akin to a phase-transfer catalysis mechanism.[10][11]

  • Milder Conditions: The enhanced reactivity imparted by the lithium cation often allows the reaction to proceed to completion at room temperature, minimizing the risk of side reactions like nitrile hydrolysis.[10][11]

Choice of Solvent System: Tetrahydrofuran (THF) / Water

A biphasic or homogeneous mixture of THF and water is the ideal solvent system.

  • THF is an excellent solvent for the organic starting material, ensuring it is fully dissolved and available for reaction.

  • Water is required to dissolve the hydroxide base and acts as the ultimate source of the proton for the alcohol byproduct and the acid upon workup.

The combination creates a medium where both the organic substrate and the inorganic nucleophile can interact effectively, accelerating the reaction.[11][12]

Experimental Protocols

This section details two protocols for the hydrolysis of this compound. Protocol 1 is the recommended, optimized method.

Protocol 1: Optimized Hydrolysis using Lithium Hydroxide (Recommended)

This protocol leverages the benefits of LiOH in a THF/water system for an efficient, room-temperature reaction.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq)

  • Tetrahydrofuran (THF), ACS Grade

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in THF (approx. 0.2 M concentration, e.g., 20 mL for 4 mmol of ester).

  • Base Addition: In a separate beaker, dissolve lithium hydroxide monohydrate (2.5 eq) in deionized water (5 mL for 4 mmol of ester). Add the aqueous LiOH solution to the stirred solution of the ester at room temperature.[12]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored every 1-2 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 4-8 hours.

  • Work-up - Quenching: Once the reaction is complete, remove the THF using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring until the pH is approximately 1-2. A precipitate of the carboxylic acid product should form.

  • Work-up - Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

  • Work-up - Washing: Combine the organic layers and wash with water (1 x 25 mL) followed by brine (1 x 25 mL) to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-bromo-2-(cyanomethyl)benzoic acid, typically as a white or off-white solid.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Protocol 2: Classical Saponification using Sodium Hydroxide

This protocol uses more traditional reagents and may require heating to achieve a reasonable reaction rate.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (30 mL for 10 mmol of ester).

  • Base Addition: In a separate beaker, prepare a 30% aqueous solution of NaOH (e.g., dissolve 3.0 eq of NaOH in water). Add this solution to the ester solution.[12]

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C for methanol) and stir for 4-6 hours.[13]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up: Follow steps 5-10 from Protocol 1, using concentrated HCl for acidification with appropriate caution.

Comparison of Protocols
ParameterProtocol 1 (LiOH, Recommended)Protocol 2 (NaOH, Classical)
Base Lithium Hydroxide (LiOH·H₂O)Sodium Hydroxide (NaOH)
Solvent THF / WaterMethanol / Water
Temperature Room Temperature (20-25°C)Reflux (~65°C)
Typical Time 4 - 8 hours4 - 6 hours
Key Advantage Milder conditions, reduced side reactionsLower reagent cost
Potential Issue Higher cost of LiOHHigher temperature may risk nitrile hydrolysis

Experimental Workflow and Data Analysis

The overall workflow from reaction to analysis is crucial for obtaining a pure product.

workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis dissolve 1. Dissolve Ester in THF add_base 2. Add Aqueous LiOH dissolve->add_base react 3. Stir at Room Temp add_base->react monitor 4. Monitor by TLC react->monitor quench 5. Remove THF monitor->quench acidify 6. Acidify with HCl (pH 1-2) quench->acidify extract 7. Extract with EtOAc acidify->extract dry 8. Dry & Concentrate extract->dry purify 9. Recrystallize (Optional) dry->purify characterize 10. Characterize Product (NMR, MS, IR, MP) purify->characterize

Figure 2: General experimental workflow for the hydrolysis of the target ester.

Characterization of 4-bromo-2-(cyanomethyl)benzoic acid:

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect characteristic shifts for the aromatic protons, a singlet for the benzylic -CH₂- protons, and a broad singlet for the carboxylic acid proton.

  • IR Spectroscopy: Look for a broad O-H stretch (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C≡N stretch (~2250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, along with the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Inactive or insufficient base. 3. Poor solubility/mixing.1. Allow the reaction to stir for a longer period. 2. Use fresh, high-purity LiOH·H₂O and ensure at least 2.5 eq are used. 3. Increase the proportion of THF or stir more vigorously.
Low Yield 1. Incomplete extraction from the aqueous phase. 2. Product loss during recrystallization. 3. Incomplete reaction.1. Perform additional extractions (e.g., 5x) with ethyl acetate. 2. Ensure minimal solvent is used for recrystallization and cool slowly. 3. See "Incomplete Reaction" above.
Nitrile Hydrolysis Detected 1. Reaction temperature was too high. 2. Reaction was run for an excessively long time.1. Strictly maintain room temperature; avoid any exotherm. Use Protocol 1. 2. Monitor the reaction closely and work up as soon as the starting material is consumed.

Conclusion

The selective hydrolysis of this compound can be achieved in high yield and purity by employing a carefully selected reagent and solvent system. The use of lithium hydroxide in a THF/water mixture at room temperature provides a mild and efficient method that minimizes potential side reactions, particularly the hydrolysis of the cyanomethyl group. This protocol offers a reliable and scalable solution for researchers requiring access to the valuable 4-bromo-2-(cyanomethyl)benzoic acid intermediate.

References

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-2-(cyanomethyl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-(Cyanomethyl)benzoate Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of a successful drug discovery campaign. The Methyl 4-bromo-2-(cyanomethyl)benzoate scaffold represents a versatile and highly functionalized starting point for the synthesis of diverse compound libraries. Its intrinsic reactivity at two distinct positions—the aryl bromide and the benzylic cyanomethyl group—provides orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

The presence of the bromine atom is particularly advantageous. It serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2] This modification is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Furthermore, the cyanomethyl group can be manipulated through various chemical transformations, offering another avenue for structural diversification.

This guide provides a comprehensive overview of the synthetic derivatization of this compound and outlines detailed protocols for the biological evaluation of its derivatives, with a focus on their potential as inhibitors of key oncological targets such as Poly(ADP-ribose) polymerase (PARP) and protein kinases.

Part 1: Synthetic Derivatization Strategies

The this compound scaffold offers two primary vectors for chemical modification, allowing for a combinatorial approach to library synthesis.

Modification at the Aryl Bromide Position: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, and it is particularly well-suited for the derivatization of aryl bromides.[3] This reaction allows for the introduction of a wide variety of substituents, which can profoundly influence the biological activity of the resulting compounds by interacting with specific binding pockets in the target protein.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To introduce diverse aryl or heteroaryl moieties at the 4-position of the benzoate ring.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.

  • Degassed Solvents: Dissolved oxygen in the solvents can also deactivate the catalyst.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Ligand (if using a different Pd source): The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

Modification of the Cyanomethyl Group

The cyanomethyl group provides a handle for a variety of chemical transformations, allowing for further structural diversification.

1.2.1 Hydrolysis to a Carboxylic Acid:

Hydrolysis of the nitrile to a carboxylic acid introduces a key hydrogen bond donor and acceptor, which can be critical for target engagement.

Protocol 2: Hydrolysis of the Nitrile

Objective: To convert the cyanomethyl group to a carboxymethyl group.

Materials:

  • Derivative from Protocol 1 (1.0 equiv)

  • Aqueous HCl (6 M) or NaOH (6 M)

  • Solvent (e.g., ethanol or water)

Procedure:

  • Dissolve the starting material in the chosen solvent.

  • Add the acid or base.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • If using acid, neutralize with a base (e.g., NaHCO₃). If using a base, acidify with an acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by recrystallization or column chromatography.

1.2.2 Reduction to an Amine:

Reduction of the nitrile to a primary amine introduces a basic center, which can form salt bridges with acidic residues in a protein's active site.

Protocol 3: Reduction of the Nitrile

Objective: To convert the cyanomethyl group to an aminoethyl group.

Materials:

  • Derivative from Protocol 1 (1.0 equiv)

  • Reducing agent (e.g., LiAlH₄ in THF or H₂/Raney Ni in ethanol)

  • Anhydrous solvent (for LiAlH₄)

Procedure (using LiAlH₄):

  • To a flame-dried flask under an inert atmosphere, add a solution of the starting material in anhydrous THF.

  • Cool the solution to 0 °C and slowly add LiAlH₄.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the product.

Part 2: Application Notes and Biological Evaluation

Derivatives of this compound are promising candidates for targeting key enzymes in oncology, such as PARP and protein kinases. The combination of a substituted aromatic ring and a functionalized side chain allows for the exploration of key interactions within the active sites of these enzymes.

Targeting PARP: A Synthetic Lethality Approach

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair.[4] In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks, resulting in cell death through a concept known as synthetic lethality.[5] Several PARP inhibitors have been approved for the treatment of various cancers.[6]

The general structure of many PARP inhibitors features an aromatic core that mimics the nicotinamide portion of the NAD+ substrate and a side chain that occupies the adenine ribose binding pocket. Derivatives of this compound can be designed to fit this pharmacophore.

Protocol 4: In Vitro PARP1 Inhibition Assay (Homogeneous AlphaLISA)

Objective: To determine the IC₅₀ of synthesized compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD⁺

  • Streptavidin-coated donor beads

  • Anti-6xHis acceptor beads

  • Assay buffer

  • Test compounds and a known PARP inhibitor (e.g., Olaparib)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add PARP1 enzyme, histone H1, and the test compounds.

  • Initiate the reaction by adding biotinylated NAD⁺.

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction and add a mixture of streptavidin-donor beads and anti-6xHis acceptor beads.

  • Incubate in the dark at room temperature for 60 minutes.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Causality behind Experimental Choices:

  • Homogeneous Assay Format: This format is high-throughput and avoids multiple wash steps, making it suitable for screening large compound libraries.

  • Biotinylated NAD⁺ and Histone Substrate: This allows for the detection of the poly(ADP-ribosyl)ated histone product through the interaction with streptavidin-donor beads.

  • Anti-6xHis Acceptor Beads: These beads bind to the His-tagged PARP1 enzyme. When the enzyme is active and poly(ADP-ribosyl)ates the histone, the donor and acceptor beads are brought into close proximity, generating a signal.

Targeting Protein Kinases

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes.[3] Their dysregulation is a hallmark of many cancers, making them attractive drug targets. Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The diverse structures that can be generated from the this compound scaffold are well-suited for exploring the chemical space around the kinase ATP-binding site.

Protocol 5: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the binding affinity (Kᵢ) of synthesized compounds for a target kinase.

Materials:

  • GST- or His-tagged recombinant kinase

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled, broad-spectrum kinase inhibitor tracer

  • Assay buffer

  • Test compounds and a known inhibitor for the target kinase

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 384-well plate, add the kinase, Eu-labeled antibody, and test compounds.

  • Incubate for a defined period.

  • Add the fluorescently labeled tracer.

  • Incubate to allow binding to reach equilibrium.

  • Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.

  • Calculate Kᵢ values from the resulting dose-response curves.

Causality behind Experimental Choices:

  • TR-FRET Technology: This technology provides a robust and sensitive method for measuring binding affinity in a homogeneous format. The time-resolved fluorescence minimizes interference from compound autofluorescence.

  • Competitive Binding Format: This assay directly measures the displacement of a known fluorescent ligand (tracer) from the kinase active site by the test compound, providing a direct measure of binding affinity.

Cellular Assays: Assessing Functional Activity

While in vitro biochemical assays are essential for determining direct target engagement, cellular assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a physiological context, and elicit the desired biological response.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a compound in intact cells.

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures.

  • Cool the samples and lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • A shift in the melting curve of the target protein in the presence of the compound indicates binding.

Protocol 7: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

Objective: To determine the effect of the compounds on the proliferation of cancer cell lines.

Procedure (using MTT):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation

Quantitative data from the assays should be summarized in a clear and concise manner to facilitate SAR analysis.

Table 1: Representative Data for Synthesized Derivatives

Compound IDR Group (at 4-position)Modification of CyanomethylPARP1 IC₅₀ (nM)Kinase X Kᵢ (nM)Cell Line Y GI₅₀ (µM)
M4BCB-0014-Fluorophenyl-CN500>10,00015.2
M4BCB-0023-Pyridyl-CN1508,5005.8
M4BCB-0034-Fluorophenyl-COOH250>10,00010.1
M4BCB-0043-Pyridyl-CH₂NH₂806,2002.1

Visualizations

Diagram 1: Synthetic Pathways for Derivatization

Synthetic_Pathways Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Intermediate Aryl-Substituted Intermediate Suzuki->Intermediate Hydrolysis Nitrile Hydrolysis (H+ or OH-) Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Reduction Nitrile Reduction (LiAlH4 or H2/Ni) Amine Amine Derivative Reduction->Amine Intermediate->Hydrolysis Intermediate->Reduction Drug_Discovery_Workflow Library_Synthesis Library Synthesis from This compound Biochemical_Assay Biochemical Assays (PARP, Kinase) Library_Synthesis->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Biochemical_Assay->SAR_Analysis SAR_Analysis->Library_Synthesis Iterative Design Target_Engagement Target Engagement (CETSA) SAR_Analysis->Target_Engagement Cell_Viability Cell Viability Assays Target_Engagement->Cell_Viability Lead_Op Lead Optimization Cell_Viability->Lead_Op

References

Application Notes & Protocols for the Large-Scale Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-M4BCMB

Version: 1.0

Abstract: This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No: 1083181-36-5), a key intermediate in modern pharmaceutical development.[1][2] The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. We detail a robust two-step synthetic route commencing from Methyl 4-bromo-2-methylbenzoate, including reaction mechanisms, step-by-step protocols, purification techniques, and critical safety procedures for handling cyanide-containing compounds.

Introduction and Scientific Rationale

This compound is a versatile bifunctional molecule. Its structure, featuring a brominated aromatic ring, a methyl ester, and a reactive cyanomethyl group, makes it a valuable building block for constructing complex heterocyclic systems integral to various active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for sequential and site-selective modifications, a highly desirable trait in medicinal chemistry and process development.

The synthetic strategy outlined is predicated on a logical and field-proven two-step process:

  • Radical Bromination: The synthesis initiates with the selective free-radical bromination of the benzylic methyl group of Methyl 4-bromo-2-methylbenzoate. This reaction, utilizing N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO), is highly efficient for converting benzylic C-H bonds to C-Br bonds without affecting the aromatic ring.[3]

  • Nucleophilic Cyanation: The resulting benzylic bromide, Methyl 4-bromo-2-(bromomethyl)benzoate, is a potent electrophile. It readily undergoes a nucleophilic substitution (SN2) reaction with a cyanide salt to introduce the required cyanomethyl functionality, yielding the target compound.[4]

This approach is favored for its high yields, operational simplicity, and the commercial availability of the starting materials.

Overall Synthetic Scheme

The two-step synthesis is illustrated below:

Synthesis_Pathway cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Nucleophilic Cyanation A Methyl 4-bromo-2-methylbenzoate B Methyl 4-bromo-2-(bromomethyl)benzoate A->B NBS, BPO CCl₄, 85°C C Methyl 4-bromo-2-(bromomethyl)benzoate D This compound (Final Product) C->D NaCN DMF, RT

Caption: Two-step synthesis of this compound.

Safety Precautions and Hazard Management

CRITICAL: This synthesis involves highly toxic cyanide compounds. All operations must be conducted within a certified chemical fume hood by trained personnel.[5][6]

  • Cyanide Handling:

    • Establish a designated work area for handling cyanide salts.[5][6]

    • NEVER allow cyanide salts or their solutions to come into contact with acids. This will generate highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[5]

    • Always have a cyanide antidote kit available and ensure personnel are trained in its use.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical splash goggles, and a face shield.[6]

    • Double gloving with nitrile gloves is mandatory.[5][6]

  • Waste Disposal & Decontamination:

    • All aqueous and solid waste containing cyanide must be quenched with a bleach solution and disposed of as hazardous cyanide waste according to institutional and local regulations.[6][7]

    • Decontaminate all glassware and surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5]

    • Eye Contact: Flush eyes for at least 15 minutes at an emergency eyewash station.[7]

    • Inhalation/Ingestion: Move the victim to fresh air immediately. Call emergency services (911) and inform them of a cyanide exposure.[5][8]

Detailed Synthesis Protocols

Part A: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate

This protocol is adapted from established benzylic bromination procedures.[3]

4.1 Materials and Equipment

  • Reactor: 50 L glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Reagents:

    • Methyl 4-bromo-2-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Benzoyl Peroxide (BPO)

    • Carbon Tetrachloride (CCl₄) (or a safer alternative like acetonitrile if validated)

4.2 Quantitative Data

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
Methyl 4-bromo-2-methylbenzoate229.0710.01.02.29 kg
N-Bromosuccinimide (NBS)177.9810.01.01.78 kg
Benzoyl Peroxide (BPO)242.230.50.05121 g
Carbon Tetrachloride (CCl₄)153.82--25 L

4.3 Step-by-Step Protocol

  • Charge the 50 L reactor with Methyl 4-bromo-2-methylbenzoate (2.29 kg) and Carbon Tetrachloride (25 L).

  • Begin stirring to ensure complete dissolution.

  • Add N-Bromosuccinimide (1.78 kg) and Benzoyl Peroxide (121 g) to the mixture.

  • Heat the reaction mixture to reflux (approx. 85 °C) under a nitrogen atmosphere.

  • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC or HPLC. The formation of succinimide as a byproduct will be visible as a solid floating on top of the solvent.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 4-bromo-2-(bromomethyl)benzoate as an oil or low-melting solid. This crude product is often of sufficient purity for the next step.

Part B: Synthesis of this compound

4.4 Materials and Equipment

  • Reactor: 50 L glass reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • Reagents:

    • Crude Methyl 4-bromo-2-(bromomethyl)benzoate

    • Sodium Cyanide (NaCN)

    • N,N-Dimethylformamide (DMF)

    • Ethyl Acetate

    • Brine Solution

4.5 Quantitative Data

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
Methyl 4-bromo-2-(bromomethyl)benzoate307.9710.0 (theoretical)1.0~3.08 kg
Sodium Cyanide (NaCN)49.0111.01.1539 g
N,N-Dimethylformamide (DMF)73.09--20 L

4.6 Step-by-Step Protocol

  • CRITICAL: Set up the reaction in a designated fume hood.

  • Charge the 50 L reactor with Sodium Cyanide (539 g) and DMF (20 L). Stir the suspension.

  • Dissolve the crude Methyl 4-bromo-2-(bromomethyl)benzoate (~3.08 kg) in a minimal amount of DMF and load it into the dropping funnel.

  • Cool the sodium cyanide suspension in an ice bath to 0-5 °C.

  • Add the solution of the bromide dropwise to the cyanide suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitor the reaction by TLC or HPLC until the starting bromide is consumed.

  • Work-up and Purification: a. Carefully pour the reaction mixture into a larger vessel containing 100 L of ice-cold water with vigorous stirring. b. Extract the aqueous mixture with Ethyl Acetate (3 x 20 L). c. Combine the organic layers and wash with water (2 x 20 L) and then with brine (1 x 20 L). d. Dry the organic layer over anhydrous sodium sulfate. e. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Experimental Workflow Diagram

Workflow cluster_prep Part A: Bromination cluster_synthesis Part B: Cyanation A1 Charge Reactor: Methyl 4-bromo-2-methylbenzoate, NBS, BPO, CCl₄ A2 Heat to Reflux (85°C, 2-3h) A1->A2 A3 Cool to RT A2->A3 A4 Filter Succinimide A3->A4 A5 Concentrate Filtrate A4->A5 B2 Add Bromide Solution (0-5°C) A5->B2 Crude Intermediate B1 Charge Reactor: NaCN, DMF B1->B2 B3 Warm to RT (3-4h) B2->B3 B4 Aqueous Quench B3->B4 B5 Ethyl Acetate Extraction B4->B5 B6 Wash & Dry Organic Phase B5->B6 B7 Concentrate Solvent B6->B7 B8 Recrystallize Product B7->B8

Caption: Step-by-step workflow for the large-scale synthesis.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the proton signals and their integrations. The spectrum should show the disappearance of the benzylic bromide CH₂ signal (~4.5 ppm) and the appearance of the cyanomethyl CH₂ signal (~3.8-4.0 ppm).

  • ¹³C NMR: To confirm the carbon skeleton and the presence of the nitrile carbon (~117 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, particularly the sharp C≡N stretch (~2250 cm⁻¹) and the C=O ester stretch (~1725 cm⁻¹).[9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (m/z for [M+H]⁺ ≈ 254.99) and assess purity.[10]

  • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the product, typically aiming for >98%.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. The information herein is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-bromo-2-methylbenzoic acid. Each step presents unique challenges and opportunities for optimization. Understanding the causality behind each experimental choice is critical for success.

The overall workflow involves:

  • Fischer Esterification: Conversion of the starting carboxylic acid to its methyl ester.

  • Benzylic Radical Bromination: Selective bromination of the benzylic methyl group.

  • Nucleophilic Substitution (Cyanation): Displacement of the benzylic bromide with a cyanide group.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B  CH3OH, H2SO4 (cat.) C Methyl 4-bromo-2-(bromomethyl)benzoate B->C  NBS, BPO (cat.), CCl4, Δ D This compound C->D  KCN, DMF

Caption: Overall synthetic route to this compound.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during each stage of the synthesis.

Step 1: Fischer Esterification of 4-Bromo-2-methylbenzoic Acid

This initial step converts 4-bromo-2-methylbenzoic acid to Methyl 4-bromo-2-methylbenzoate. While seemingly straightforward, efficiency here is key to maximizing the overall yield.

Frequently Asked Questions

  • Q1: What is the standard protocol for this esterification?

    • A common method involves refluxing the 4-bromo-2-methylbenzoic acid in anhydrous methanol with a catalytic amount of concentrated sulfuric acid. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Q2: Why is an excess of methanol used?

    • Fischer esterification is an equilibrium-driven process. According to Le Châtelier's principle, using one of the reactants (methanol) as the solvent drives the equilibrium towards the product side, thereby increasing the yield of the desired methyl ester.

Troubleshooting Common Issues

  • Problem 1: The reaction is incomplete, with significant starting material remaining after several hours.

    • Probable Cause (A) - Insufficient Catalyst: The catalytic acid (e.g., H₂SO₄) may be insufficient or has been neutralized by impurities.

      • Solution: Carefully add a few more drops of concentrated sulfuric acid and continue to monitor the reaction.

    • Probable Cause (B) - Presence of Water: Water is a product of the reaction. Any water present at the start (e.g., in the methanol or from glassware) will shift the equilibrium back towards the reactants.

      • Solution: Ensure the use of anhydrous methanol and properly dried glassware. For larger scale reactions, a Dean-Stark apparatus can be used to remove water as it forms.

    • Probable Cause (C) - Insufficient Reaction Time or Temperature: The reaction may simply be slow under the current conditions.

      • Solution: Ensure the reaction mixture is maintaining a steady reflux. Extend the reaction time, monitoring progress every 1-2 hours via TLC.

  • Problem 2: The yield is low after aqueous workup and extraction.

    • Probable Cause (A) - Product Loss During Neutralization: The product is an ester, which can be hydrolyzed back to the carboxylic acid under strongly basic or acidic conditions during workup.

      • Solution: Neutralize the reaction mixture carefully. A saturated sodium bicarbonate (NaHCO₃) solution is typically used to quench the acid catalyst. Add it slowly until effervescence ceases, avoiding an excessively high pH.

    • Probable Cause (B) - Inefficient Extraction: The product may not be fully extracted from the aqueous layer.

      • Solution: Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane). Combine the organic layers, wash with brine to remove residual water, and dry thoroughly with an agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[1]

Step 2: Radical Bromination of Methyl 4-bromo-2-methylbenzoate

This critical step uses N-Bromosuccinimide (NBS) to selectively brominate the methyl group at the C2 position, forming Methyl 4-bromo-2-(bromomethyl)benzoate. This reaction proceeds via a free-radical mechanism.

Frequently Asked Questions

  • Q1: Why are NBS and a radical initiator like benzoyl peroxide (BPO) used?

    • NBS is the reagent of choice for selective benzylic bromination. It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution pathway over electrophilic addition to the aromatic ring. BPO acts as a radical initiator; upon heating, it decomposes to form radicals that initiate the chain reaction.[2]

  • Q2: What is the role of the solvent and heat/light?

    • The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to promote the radical mechanism. Heat (reflux) or UV light is required to initiate the decomposition of the BPO and start the radical chain process.[3]

Troubleshooting Common Issues

  • Problem 1: The reaction fails to initiate or proceeds very slowly.

    • Probable Cause (A) - Inactive Initiator: The radical initiator (BPO or AIBN) may be old or decomposed. The reaction temperature might be too low to cause homolytic cleavage of the initiator.

      • Solution: Use freshly recrystallized NBS and a fresh supply of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator (e.g., ~80-90 °C for BPO in CCl₄).[2]

    • Probable Cause (B) - Presence of Radical Inhibitors: Impurities in the reagents or solvent (e.g., phenols, oxygen) can quench the radical chain reaction.

      • Solution: Use purified reagents and degas the solvent by bubbling nitrogen through it before starting the reaction. Maintaining a positive nitrogen atmosphere can prevent oxygen from interfering.

  • Problem 2: A significant amount of dibrominated byproduct is formed.

    • Probable Cause - Over-bromination: Using an excess of NBS or allowing the reaction to run for too long can lead to the formation of Methyl 4-bromo-2-(dibromomethyl)benzoate.

      • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS. Monitor the reaction closely by TLC or GC/MS. Once the starting material is consumed, cool the reaction immediately to prevent further bromination. The dibrominated product is often difficult to separate, making prevention crucial.[4]

Troubleshooting_Bromination start Low Yield in Bromination Step q1 Is starting material (SM) still present? start->q1 q2 Are multiple spots visible on TLC besides SM and product? q1->q2 No cause1 Cause: Incomplete Reaction - Inactive Initiator - Inhibitors Present q1->cause1 Yes cause2 Cause: Side Reactions - Dibromination - Ring Bromination q2->cause2 Yes cause3 Cause: Product Degradation - Instability - Harsh workup q2->cause3 No sol1 Solution: - Use fresh reagents - Degas solvent - Check temperature cause1->sol1 sol2 Solution: - Use 1.0-1.1 eq. NBS - Monitor closely - Use non-polar solvent cause2->sol2 sol3 Solution: - Use product immediately - Mild workup conditions cause3->sol3

Caption: Troubleshooting flowchart for low yield in the bromination step.

Step 3: Nucleophilic Substitution with Cyanide

In the final step, the benzylic bromide is converted to the target nitrile, this compound, via an Sₙ2 reaction with a cyanide salt.

Frequently Asked Questions

  • Q1: What are the critical safety precautions for this step?

    • EXTREME CAUTION IS REQUIRED. Cyanide salts (e.g., KCN, NaCN) are highly toxic. All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Never allow cyanide salts to come into contact with acid, as this will generate lethal hydrogen cyanide (HCN) gas. Prepare a quench solution (e.g., bleach or hydrogen peroxide/NaOH) to decontaminate glassware and any potential spills.

  • Q2: Which solvent is best for this cyanation reaction?

    • Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[5] These solvents effectively solvate the cation (K⁺ or Na⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.

Troubleshooting Common Issues

  • Problem 1: The reaction is slow or incomplete.

    • Probable Cause (A) - Poor Solubility/Reactivity of Cyanide: The cyanide salt may not be sufficiently soluble in the solvent, or its nucleophilicity is hindered.

      • Solution: Ensure the solvent is anhydrous, as water can hydrate the cyanide ion and reduce its nucleophilicity. Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to help shuttle the cyanide ion into the organic phase. Gentle heating (e.g., 40-50 °C) can also increase the reaction rate.[5]

    • Probable Cause (B) - Poor Quality Starting Material: The starting benzylic bromide is a lachrymator and can be unstable. If it has degraded over time, the concentration of active reactant is lower than expected.

      • Solution: It is often best to use the Methyl 4-bromo-2-(bromomethyl)benzoate immediately after it is prepared and purified in the previous step.

  • Problem 2: The formation of impurities complicates purification.

    • Probable Cause - Side Reactions: The cyanide ion is also a base, which can lead to elimination (E2) byproducts, especially if the reaction is overheated. Hydrolysis of the ester or nitrile can also occur if water is present.

      • Solution: Maintain a moderate reaction temperature. Ensure anhydrous conditions. During workup, carefully pour the reaction mixture into water or ice water to precipitate the product and dissolve the inorganic salts. Extract the product with a suitable organic solvent. Purification is often achieved by recrystallization or column chromatography.

Part 2: Experimental Protocols & Data

Optimized Reaction Condition Summary

The following table provides a summary of recommended conditions for achieving high yields in each step of the synthesis.

ParameterStep 1: EsterificationStep 2: BrominationStep 3: Cyanation
Key Reagents 4-bromo-2-methylbenzoic acid, MeOH, H₂SO₄Methyl 4-bromo-2-methylbenzoate, NBS, BPOMethyl 4-bromo-2-(bromomethyl)benzoate, KCN
Solvent Methanol (excess)Carbon Tetrachloride (CCl₄)Dimethylformamide (DMF)
Equivalents H₂SO₄ (catalytic)NBS (1.05 eq.), BPO (0.05 eq.)KCN (1.2 eq.)
Temperature Reflux (~65 °C)Reflux (~77 °C)40-50 °C
Typical Time 4-8 hours2-4 hours18-24 hours
Workup NaHCO₃ quench, EtOAc extractionFiltration, solvent evaporationWater quench, EtOAc extraction
Typical Yield >90%~80-95%>85%
Detailed Experimental Protocol

Step 2: Synthesis of Methyl 4-bromo-2-(bromomethyl)benzoate [2]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-bromo-2-methylbenzoate (1.0 eq.).

  • Add carbon tetrachloride (CCl₄) as the solvent (approx. 10 mL per gram of starting material).

  • Add N-Bromosuccinimide (NBS) (1.05 eq.) and benzoyl peroxide (BPO) (0.05 eq.).

  • Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the reaction progress by TLC. The reaction is typically complete in 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the solvent.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the solid succinimide and wash it with a small amount of cold CCl₄.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a solvent like hexanes or used directly in the next step if purity is sufficient.

References

"common byproducts in the synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to optimize your reaction outcomes.

Introduction: The Synthetic Landscape

The synthesis of this compound is a valuable process for creating a versatile building block in pharmaceutical and materials science research. The most common and reliable route involves a three-step sequence starting from 4-bromo-2-methylbenzoic acid. While seemingly straightforward, each step presents unique challenges where slight deviations in conditions can lead to a portfolio of unwanted byproducts. This guide will dissect each stage, identify common impurities, and provide actionable solutions.

Overall Synthetic Workflow

The diagram below illustrates the standard synthetic pathway.

Synthetic_Workflow A 4-Bromo-2-methylbenzoic acid B Methyl 4-bromo-2- methylbenzoate A->B Step 1: Esterification (MeOH, H+) C Methyl 4-bromo-2- (bromomethyl)benzoate B->C Step 2: Benzylic Bromination (NBS, Initiator) D Methyl 4-bromo-2- (cyanomethyl)benzoate (Final Product) C->D Step 3: Cyanation (NaCN or KCN)

Caption: Standard three-step synthesis of this compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a Q&A format.

FAQ 1: My benzylic bromination (Step 2) is messy. I'm seeing a significant amount of a dibrominated impurity. What is happening and how can I stop it?

Answer: This is the most common issue in this synthesis. The byproduct you are observing is likely Methyl 4-bromo-2-(dibromomethyl)benzoate .

Causality: Benzylic bromination using N-Bromosuccinimide (NBS) proceeds via a free radical mechanism[1][2]. The reaction is initiated by heat or light, which generates a bromine radical. This radical abstracts a hydrogen from the benzylic methyl group of your starting material, Methyl 4-bromo-2-methylbenzoate, to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (present in low concentrations) to form your desired monobrominated product.

The problem is that your product, Methyl 4-bromo-2-(bromomethyl)benzoate, still has one benzylic hydrogen. It can, and will, react with another bromine radical to form a new benzylic radical, which is then brominated again. This leads to the dibrominated byproduct. This over-bromination is a classic challenge in Wohl-Ziegler reactions[2][3].

Dibromination_Byproduct cluster_main Main Reaction cluster_side Side Reaction SM Methyl 4-bromo-2- methylbenzoate P Methyl 4-bromo-2- (bromomethyl)benzoate (Desired Product) SM->P + NBS (1 eq) - Succinimide BP Methyl 4-bromo-2- (dibromomethyl)benzoate (Byproduct) P->BP + NBS (excess) - Succinimide

Caption: Pathway showing the formation of the dibrominated byproduct.

Troubleshooting Protocol:

  • Control Stoichiometry: This is critical. Use no more than 1.0 to 1.1 equivalents of NBS. Perform a small-scale trial to find the optimal amount for your system.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material (Methyl 4-bromo-2-methylbenzoate) and the appearance of the desired product and the dibrominated byproduct. Stop the reaction as soon as the starting material is consumed or when the dibromide spot/peak begins to grow significantly.

  • Maintain Low Bromine Concentration: The use of NBS is specifically intended to keep the concentration of elemental bromine low, which favors the radical pathway over ionic ring bromination[1][2]. Ensure your NBS is of high purity.

  • Purification: If dibromination occurs, the byproducts must be separated by column chromatography. The polarity difference between the mono- and di-brominated compounds is usually sufficient for separation.

CompoundPolarityElution Order (Normal Phase)
Starting Material (methylbenzoate)Least Polar1st
Desired Product (monobromide)Intermediate2nd
Byproduct (dibromide)Most Polar3rd
FAQ 2: After the cyanation step (Step 3), my workup is complete, but I see a significant amount of unreacted Methyl 4-bromo-2-(bromomethyl)benzoate. What went wrong?

Answer: An incomplete cyanation reaction is typically due to issues with the nucleophile, solvent, or reaction conditions.

Causality: This reaction is a nucleophilic substitution (likely SN2) where the cyanide anion (CN⁻) displaces the bromide from the benzylic carbon[4]. The efficiency of this reaction depends on several factors:

  • Cyanide Source Quality: The cyanide salt (KCN or NaCN) can be hygroscopic. Absorbed water can interfere with the reaction.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is required to dissolve the cyanide salt and promote the SN2 mechanism.

  • Temperature: While some heat is often necessary to drive the reaction, excessive temperatures can lead to decomposition[4].

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., over molecular sieves) and use freshly opened or properly stored cyanide salt.

  • Use a Phase-Transfer Catalyst: If you are using a two-phase system or if solubility is an issue, adding a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for KCN) can significantly improve the reaction rate by transporting the cyanide anion into the organic phase.

  • Optimize Temperature: Start the reaction at room temperature and gently heat to 40-50 °C, monitoring by TLC. A patent for a similar synthesis suggests heating at 40-45 °C[4].

  • Check Reagent Stoichiometry: Use a slight excess of the cyanide salt (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.

FAQ 3: My final product is contaminated with impurities where the nitrile or the ester group has hydrolyzed. How do I prevent this?

Answer: You are likely observing Methyl 4-bromo-2-(carboxymethyl)benzoate (from nitrile hydrolysis) or 4-bromo-2-(cyanomethyl)benzoic acid (from ester hydrolysis).

Causality: Both the nitrile and the ester functional groups are susceptible to hydrolysis under acidic or basic conditions, especially with heat[5][6][7].

  • Nitrile Hydrolysis: During an aqueous workup with strong acid or base, the nitrile can hydrolyze first to an amide and then to a carboxylic acid[6].

  • Ester Hydrolysis (Saponification): A basic workup (e.g., washing with NaOH or Na₂CO₃ solution) can hydrolyze the methyl ester to a carboxylate salt. Subsequent acidification will then yield the carboxylic acid byproduct.

Hydrolysis_Byproducts P Methyl 4-bromo-2- (cyanomethyl)benzoate (Final Product) BP_Nitrile Methyl 4-bromo-2- (carboxymethyl)benzoate (Nitrile Hydrolysis) P->BP_Nitrile H3O+ or OH- (Workup/Storage) BP_Ester 4-bromo-2-(cyanomethyl) benzoic acid (Ester Hydrolysis) P->BP_Ester OH- then H3O+ (Workup)

Caption: Formation of hydrolysis byproducts from the final product.

Troubleshooting Protocol:

  • Use a Mild Workup: After the cyanation reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Avoid Strong Acids and Bases: Wash the organic layer with a saturated, neutral salt solution like brine (sat. NaCl) instead of strong acids or bases. If an acid or base wash is necessary, use dilute solutions (e.g., 5% NaHCO₃) and perform the wash quickly at low temperatures (0-5 °C).

  • Ensure Complete Drying: Dry the final product thoroughly under vacuum. Store it in a desiccator, as residual moisture can cause hydrolysis over time.

  • Purification: If hydrolysis has occurred, column chromatography is the best method for removal. The carboxylic acid byproducts are significantly more polar than the desired product and will have very different retention times.

Summary of Common Byproducts
Byproduct NameOriginating StepCausePrevention Strategy
Methyl 4-bromo-2-(dibromomethyl)benzoate Step 2: BrominationOver-brominationControl NBS stoichiometry (1.0-1.1 eq), monitor reaction closely.
Unreacted Starting Materials All StepsIncomplete reactionEnsure proper stoichiometry, temperature, and reaction time; use anhydrous reagents.
Methyl 4-bromo-2-(hydroxymethyl)benzoate Step 3: CyanationReaction with waterUse anhydrous solvents and reagents.
Methyl 4-bromo-2-(carboxymethyl)benzoate Final Workup/StorageNitrile hydrolysisUse neutral workup conditions (brine wash), avoid strong acid/base.
4-bromo-2-(cyanomethyl)benzoic acid Final WorkupEster hydrolysis (saponification)Avoid strong bases during workup or use mild/cold conditions.

References

Technical Support Center: Purification of Crude Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS 1083181-36-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting guidance and frequently asked questions in a direct, question-and-answer format to assist you in achieving high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: A dark, oily appearance in your crude product often points to the presence of several potential impurities arising from the synthetic route. The most common culprits include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, residual precursors such as Methyl 4-bromo-2-(bromomethyl)benzoate may be present.[3][4]

  • Over-alkylation or Di-substitution Products: Side reactions can lead to the formation of species with multiple cyanomethyl groups or other undesired substitutions on the aromatic ring.

  • Hydrolysis Products: The cyanomethyl group is susceptible to hydrolysis, which can convert it to a carboxymethyl group, forming the corresponding carboxylic acid or its methyl ester.[5][6][7][8] Similarly, the methyl ester can be hydrolyzed to a carboxylic acid.

  • Polymeric Materials: High temperatures or the presence of certain reagents can sometimes lead to the formation of polymeric byproducts.

  • Residual Solvents and Reagents: Incomplete removal of reaction solvents (e.g., DMF, DMSO) or excess reagents can contribute to the oily consistency.[9]

A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components in your crude mixture.

Q2: I'm observing a significant amount of a more polar spot on my TLC plate. What could this be?

A2: A more polar impurity, indicated by a lower Retention Factor (Rf) on a normal-phase silica TLC plate, is often the result of hydrolysis. The two most probable hydrolysis byproducts are:

  • Methyl 4-bromo-2-(carboxymethyl)benzoate: This occurs if the nitrile group (-CN) is hydrolyzed to a carboxylic acid (-COOH).[5]

  • 4-Bromo-2-(cyanomethyl)benzoic acid: This results from the hydrolysis of the methyl ester (-COOCH₃) to a carboxylic acid (-COOH).

Both of these carboxylic acid-containing impurities are significantly more polar than the desired product due to their ability to form hydrogen bonds.

Q3: Can I use a simple solvent wash to purify my crude product?

A3: A solvent wash can be a quick and effective first-pass purification step, particularly if your crude product has solidified. The choice of solvent is critical. You need a solvent in which your desired product has low solubility, while the impurities are more soluble.

For this compound, a trituration or wash with a cold, non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate can be effective in removing less polar impurities. However, this method is generally insufficient for removing more polar impurities or those with similar solubility profiles to the product.

Q4: What is the recommended method for achieving high purity (>98%)?

A4: For achieving high purity, column chromatography is the most reliable and widely used method for purifying this compound.[10][11][12] This technique allows for the separation of compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[11][12]

Recrystallization can also be an effective technique if a suitable solvent system can be identified.[13] This method is particularly good at removing small amounts of impurities from a solid product.

II. Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides a systematic approach to purifying this compound using column chromatography.

Problem: Poor separation of the desired product from a closely running impurity on TLC.

Cause & Solution:

This issue arises when the polarity of the eluent is not optimized for the specific mixture of compounds.

Step-by-Step Protocol:

  • TLC Optimization:

    • Begin by running TLC plates of your crude material in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of approximately 0.3-0.4 for the desired product spot.[14] This generally provides the best separation on a column.

    • If the spots are too close, try varying the solvent ratio. A small change in the percentage of the more polar solvent (ethyl acetate) can have a significant impact on separation.

    • Consider adding a small amount (0.5-1%) of a more polar solvent like methanol or a less polar one like dichloromethane to fine-tune the separation.[15]

  • Column Preparation:

    • Choose a column with an appropriate diameter and length for the amount of crude material you need to purify.

    • Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles or cracks.[10]

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.

    • Carefully load the sample onto the top of the silica gel bed.[10]

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.[11]

    • Collect fractions in separate test tubes and monitor the elution process using TLC.[11]

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of Desired ProductRf of Main ImpuritySeparation (ΔRf)Recommendation
9:10.60.650.05Poor separation, too non-polar.
8:2 0.35 0.25 0.10 Optimal for column.
7:30.20.10.10Good separation, but may take longer to elute.
1:1< 0.1< 0.1-Too polar, poor separation.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC Optimize Eluent via TLC (Target Rf ~0.35) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Optimized Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust solvent polarity if needed Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Yield Obtain Pure Product Evaporate->Yield

Caption: Workflow for column chromatography purification.

Guide 2: Recrystallization

This guide is for researchers who have a semi-pure, solid crude product and wish to achieve higher purity through recrystallization.

Problem: The product crashes out of solution too quickly, trapping impurities.

Cause & Solution:

This typically happens when the solvent is too non-polar for the compound at room temperature, or the solution is cooled too rapidly.

Step-by-Step Protocol:

  • Solvent Screening:

    • The ideal recrystallization solvent will dissolve the compound when hot but not when cold.

    • Test small amounts of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).

    • Heat the solvent to boiling and add it dropwise to the crude material until it just dissolves.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to see if crystals form.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization: Recrystallization Decision Tree

G start Start with Crude Solid dissolve Dissolve in minimal hot solvent start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt Perform hot filtration hot_filt_q->hot_filt Yes cool Cool slowly to room temp, then ice bath hot_filt_q->cool No hot_filt->cool crystals_q Crystals form? cool->crystals_q collect Collect crystals by vacuum filtration crystals_q->collect Yes no_crystals Try different solvent or add anti-solvent crystals_q->no_crystals No wash_dry Wash with cold solvent and dry collect->wash_dry pure_product Pure Product wash_dry->pure_product

Caption: Decision process for recrystallization.

Guide 3: Dealing with Hydrolysis Impurities
Problem: My purified product is still contaminated with a carboxylic acid impurity.

Cause & Solution:

Carboxylic acid impurities can be difficult to remove by chromatography alone as they can streak on the silica gel. An acid-base extraction can be an effective preliminary purification step.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Separate the aqueous layer from the organic layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator.

  • Further Purification: The resulting product should be significantly enriched in the desired ester. This material can then be further purified by column chromatography or recrystallization if necessary.

III. References

  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. (n.d.). Retrieved from --INVALID-LINK--

  • Methods for Introducing the Carboxy Functional Group. (2019, December 30). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Methyl 4‐(bromomethyl)benzoate. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from --INVALID-LINK--

  • Synthesis of methyl 4-bromo-2-methylbenzoate. (n.d.). PrepChem.com. Retrieved from --INVALID-LINK--

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved from --INVALID-LINK--

  • Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. (n.d.). Retrieved from --INVALID-LINK--

  • column chromatography & purification of organic compounds. (2021, February 9). YouTube. Retrieved from --INVALID-LINK--

  • Macroscale Columns. (2024, August 18). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Appretech Scientific Limited. Retrieved from --INVALID-LINK--

  • This compound, 95%. (n.d.). Lab-Chemicals.Com. Retrieved from --INVALID-LINK--

  • This compound, 97%+ Purity, C10H8BrNO2, 10 grams. (n.d.). Retrieved from --INVALID-LINK--

  • Methyl 3-(cyanomethyl)benzoate synthetic method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Methyl 4-bromobenzoate. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Novel 3-cyano methyl benzoate preparing method. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Methyl 4-bromo-2-(bromomethyl)benzoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Methyl 4-Bromo-2-(bromomethyl)benzoate 78471-43-9. (n.d.). TCI Chemicals. Retrieved from --INVALID-LINK--

  • Methyl 4-bromo-2-cyanobenzoate. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Fluorochem. Retrieved from --INVALID-LINK--

  • Method for producing 4'-bromomethyl-2-cyanobiphenyl. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation and recrystallization of p‐bromobenzoate 18. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synergistic hydrolysis of carboxymethyl cellulose and acid-swollen cellulose by two endoglucanases (CelZ and CelY) from Erwinia chrysanthemi. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Methyl 4-(bromomethyl)benzoate. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Methyl 4-bromobenzoate 99 619-42-1. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Synergistic Hydrolysis of Carboxymethyl Cellulose and Acid-Swollen Cellulose by Two Endoglucanases (CelZ and CelY) from Erwinia chrysanthemi. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

References

Technical Support Center: Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-bromo-2-(cyanomethyl)benzoate (MBB). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile intermediate. My goal is to move beyond simple protocols and provide a deeper understanding of the why behind experimental outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule has three primary sites of reactivity that can lead to potential side reactions:

  • The Aryl Bromide: The Carbon-Bromine bond is susceptible to cleavage, particularly under reductive conditions or during transition metal-catalyzed cross-coupling reactions.[1][2]

  • The Cyanomethyl Group (-CH₂CN): The methylene protons adjacent to the cyano group are acidic. Under basic conditions, this site can be deprotonated to form a nucleophilic carbanion, leading to dimerization or undesired alkylation. The nitrile functional group itself can also undergo hydrolysis.[3]

  • The Methyl Ester (-COOCH₃): This group is prone to hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, especially with elevated temperatures.[4]

Q2: I'm seeing a mass in my LC-MS that corresponds to the loss of bromine. What is the most likely cause?

A2: The most common cause for the loss of the bromine atom is reductive dehalogenation.[5] This is particularly prevalent if your reaction involves:

  • Palladium Catalysts: Catalysts like Palladium on Carbon (Pd/C) are highly effective for this transformation, even with trace amounts of a hydrogen source.[1]

  • Reducing Agents: The presence of hydride sources (e.g., NaBH₄, although less common for aryl halides) or certain reaction conditions that can generate reducing equivalents.

  • Active Metals: Metals like Zinc or Iron in acidic media can also promote dehalogenation.

Always scrutinize your reaction conditions for any potential, even unintentional, reducing agents.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

Issue 1: Unintended Dehalogenation

You perform a reaction and find your primary product is Methyl 2-(cyanomethyl)benzoate, lacking the crucial bromine handle for subsequent steps.

Root Cause Analysis:

Reductive dehalogenation is the cleavage of the C-Br bond, replacing it with a C-H bond. This is a well-documented reaction for aryl halides.[1][5] In many synthetic contexts, especially those involving palladium catalysis, this occurs as an undesired side reaction. The bromide is generally reduced more readily than a chloride under similar conditions.[1]

Mitigation Protocol:

  • Catalyst Selection: If your primary reaction is a cross-coupling (e.g., Suzuki, Heck), the choice of ligand and palladium precursor is critical. Avoid conditions known for promoting hydrodehalogenation. Sometimes, switching to a nickel-based catalyst can alter the reaction pathway and minimize this side reaction.

  • Eliminate Hydrogen Sources: Ensure your solvents are anhydrous and your atmosphere is inert (Nitrogen or Argon). Unintended hydrogen sources can include alcohols (especially under transfer hydrogenation conditions), water, or even certain amines.

  • Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can increase the rate of dehalogenation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.

Data Summary: Conditions Favoring Dehalogenation

ParameterCondition Promoting DehalogenationRecommended Condition for Halogen Retention
Catalyst 10% Pd/C, Raney NickelLigated Pd complexes (e.g., Pd(PPh₃)₄), Ni catalysts
H₂ Source H₂ gas, Formic Acid, HydrazineRigorously inert atmosphere, anhydrous solvents
Solvent Protic solvents (e.g., Methanol, Ethanol)Aprotic solvents (e.g., Toluene, Dioxane, DMF)
Temperature > 100 °CLowest feasible temperature (e.g., 60-80 °C)

Troubleshooting Workflow: Dehalogenation

G start Unexpected Mass (M-Br) Detected check_catalyst Is a Pd or other reductive catalyst used? start->check_catalyst check_h2 Are potential H₂ sources present? (e.g., H₂ gas, alcohols, water) check_catalyst->check_h2 No reassess_catalyst Reassess Catalyst System: - Change ligand - Use Ni catalyst - Lower catalyst loading check_catalyst->reassess_catalyst Yes purify_reagents Purify & Dry Reagents: - Use anhydrous solvents - Degas reaction mixture check_h2->purify_reagents Yes optimize_cond Optimize Conditions: - Lower reaction temperature - Monitor closely & shorten time check_h2->optimize_cond No success Halogenated Product Preserved reassess_catalyst->success purify_reagents->success optimize_cond->success

Caption: Troubleshooting workflow for dehalogenation side reactions.

Issue 2: Hydrolysis of Ester and/or Cyano Groups

Your reaction yields 4-Bromo-2-(cyanomethyl)benzoic acid or Methyl 4-bromo-2-(carboxymethyl)benzoate, indicating hydrolysis has occurred.

Root Cause Analysis:

  • Ester Hydrolysis: This is a classic reaction catalyzed by acid or base.[4] The presence of water and a protic environment, especially at elevated temperatures, will favor the formation of the carboxylic acid.

  • Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide (-CONH₂) and subsequently to a carboxylic acid. This process is also promoted by strong acidic or basic conditions.[3] While generally requiring harsher conditions than ester hydrolysis, it can occur as a significant side reaction.

Mitigation Protocol:

  • pH Control: If possible, maintain a neutral pH. If the reaction requires acidic or basic conditions, use the mildest possible reagents (e.g., organic bases like triethylamine instead of NaOH; Lewis acids instead of strong Brønsted acids).

  • Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

  • Temperature and Time: Minimize both the reaction temperature and duration. Long reaction times, even under mild conditions, can lead to cumulative hydrolysis.

  • Work-up Procedure: Perform aqueous work-ups at low temperatures (e.g., on an ice bath) and as quickly as possible. Avoid prolonged contact with aqueous acidic or basic layers.

Issue 3: Dimerization / Self-Condensation

You observe a high molecular weight impurity with a mass approximately double that of your starting material, suggesting a dimerization event.

Root Cause Analysis:

The methylene protons of the cyanomethyl group are activated by the adjacent electron-withdrawing cyano group, making them acidic. In the presence of a base, a carbanion can form. This nucleophile can then attack the electrophilic cyano carbon of another molecule, leading to a dimer after rearrangement. This is a form of self-condensation, analogous to reactions seen with other active methylene compounds.[6][7]

Mechanism: Base-Catalyzed Self-Condensation

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearrangement/Work-up mol1 Molecule 1 (R-CH₂CN) anion Carbanion (R-CH⁻-CN) mol1->anion B⁻ base Base (B⁻) dimer_int Dimer Intermediate anion->dimer_int attacks C of CN group in Molecule 2 mol2 Molecule 2 (R-CH₂CN) final_dimer Stable Dimer Product dimer_int->final_dimer

Caption: Mechanism of base-catalyzed self-condensation.

Mitigation Protocol:

  • Avoid Strong Bases: Whenever possible, use weak, non-nucleophilic bases (e.g., K₂CO₃, DIPEA) instead of strong bases like alkoxides (e.g., NaOMe) or hydroxides (e.g., NaOH, KOH).

  • Controlled Addition: If a strong base is unavoidable, add it slowly at a low temperature (e.g., 0 °C or -78 °C) to a solution of the substrate. This keeps the instantaneous concentration of the carbanion low.

  • Use of a Co-reagent: Add your desired electrophile to the reaction mixture before adding the base, or co-add the base and electrophile. This ensures the carbanion reacts with the intended partner rather than another molecule of the starting material.

  • Solvent Choice: Polar aprotic solvents like THF or DMF can stabilize the carbanion, but solvent choice should be optimized based on the primary desired reaction.

References

"troubleshooting failed reactions involving Methyl 4-bromo-2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS 1083181-36-5). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but structurally complex building block. As a molecule featuring an aryl bromide, a methyl ester, and a benzylic nitrile, it presents unique challenges due to multiple reactive sites. This document provides in-depth, field-proven insights to help you overcome common experimental hurdles.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as an aryl halide partner in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Failures in these reactions are common and can often be traced to a few key areas.

Problem 1: Low to No Product Formation

Question: My Suzuki or Buchwald-Hartwig reaction has failed, showing only starting material. What is my initial troubleshooting strategy?

Answer: A stalled cross-coupling reaction necessitates a systematic evaluation of your setup, reagents, and reaction conditions. The catalytic cycle is sensitive to numerous factors, any of which can halt the process. Before re-running the entire reaction, follow a logical diagnostic workflow.

The diagram below outlines a systematic approach to diagnosing the root cause of a failed cross-coupling reaction.

G start Start: No Product Observed (via TLC, LC-MS) reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents sub_reagents1 Aryl Halide pure? Coupling partner active? (e.g., boronic acid not decomposed) reagents->sub_reagents1 Check sub_reagents2 Solvents anhydrous? Reagents weighed correctly? reagents->sub_reagents2 Check atmosphere Step 2: Confirm Inert Atmosphere sub_atmosphere Solvent properly degassed? (Sparging, Freeze-Pump-Thaw) System flushed with Ar/N2? atmosphere->sub_atmosphere Check catalyst Step 3: Evaluate Catalyst System sub_catalyst1 Catalyst/Precatalyst fresh? (Pd sources can degrade) catalyst->sub_catalyst1 Check sub_catalyst2 Ligand appropriate & not oxidized? (Phosphine ligands are air-sensitive) catalyst->sub_catalyst2 Check conditions Step 4: Re-evaluate Reaction Conditions (Base, Solvent, Temp) sub_conditions1 Is the base strong enough for transmetalation but compatible with the ester? (See Table 2) conditions->sub_conditions1 Check sub_conditions2 Is the temperature sufficient for oxidative addition but not causing degradation? conditions->sub_conditions2 Check sub_reagents1->atmosphere sub_reagents2->atmosphere sub_atmosphere->catalyst sub_catalyst1->conditions sub_catalyst2->conditions end Systematically Optimize & Rerun sub_conditions1->end sub_conditions2->end

Caption: Initial troubleshooting workflow for failed Pd-catalyzed cross-coupling.

Question: I see a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?

Answer: The formation of a black precipitate is a classic sign of palladium catalyst deactivation.[1] The active Pd(0) catalyst has aggregated into inactive palladium metal, effectively halting your reaction. This is often caused by:

  • Oxygen Exposure: Inadequate degassing of solvents or a poor inert atmosphere allows oxygen to oxidize the Pd(0) catalyst.

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation. If the ligand is compromised, it cannot stabilize the Pd(0) species in solution, leading to aggregation.[2]

  • Inefficient Reductive Elimination: If the final step of the catalytic cycle is slow, the active catalyst can be vulnerable to side reactions and decomposition.[3]

  • Substrate-Induced Deactivation: While less common for nitriles, functional groups with lone pairs can sometimes coordinate too strongly to the palladium center, inhibiting catalytic activity.[4]

Preventative Measures:

  • Use Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more stable and generate the active Pd(0) species more cleanly and reliably in situ compared to sources like Pd(OAc)₂.[5]

  • Select Robust Ligands: Sterically hindered, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are designed to promote efficient oxidative addition and reductive elimination while stabilizing the palladium center.[6] For challenging substrates, screening a panel of ligands is a sound strategy.

  • Ensure Rigorous Inert Conditions: Employ freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of high-purity argon or nitrogen throughout the experiment.

Table 1: Catalyst & Ligand Selection Guide for Aryl Bromides
Reaction Type Recommended Ligand Class
Suzuki-Miyaura Biarylphosphines (e.g., SPhos, XPhos)
Buchwald-Hartwig Josiphos-type, Biarylphosphines
Heck / Sonogashira PPh₃, Xantphos
Problem 2: Significant Formation of Side Products

The multi-functional nature of this compound creates a scenario where side reactions can compete with or even dominate the desired cross-coupling pathway. Understanding these potential side reactions is key to suppressing them.

G cluster_desired Desired Pathway cluster_side Competing Side Reactions SM This compound + Coupling Partner Product Desired Cross-Coupled Product SM->Product Pd Catalyst, Ligand, MILD Base, Anhydrous Solvent Hydrolysis Side Product 1: Ester Hydrolysis SM->Hydrolysis STRONG Base (e.g., NaOtBu) + H₂O (trace or solvent) Dehalogenation Side Product 2: Dehalogenation SM->Dehalogenation H-source (H₂O, amine) + Unproductive Cycle Benzylic Side Product 3: Benzylic Deprotonation SM->Benzylic STRONG, non-hindered base (e.g., NaH, LDA)

Caption: Competing reaction pathways for this compound.

Question: My primary side product is the carboxylic acid from methyl ester hydrolysis. How do I prevent this?

Answer: This is the most common side reaction, caused by the base required for the catalytic cycle. Strong alkoxide bases like sodium t-butoxide (NaOtBu) are highly effective for aminations but are also potent reagents for ester saponification, especially at the elevated temperatures often required for cross-coupling.[7][8]

Mitigation Strategies:

  • Change the Base: Switch to a weaker, non-nucleophilic inorganic base. The choice of base is a critical trade-off between reaction rate and functional group compatibility.[9]

  • Ensure Anhydrous Conditions: While some Suzuki protocols call for aqueous base, minimizing water is crucial to suppress hydrolysis. Use anhydrous solvents and dry inorganic bases.

Table 2: Base Selection Guide for Ester Compatibility
Base Strength Ester Compatibility & Comments
NaOtBu, KOtBuVery StrongPoor. High risk of hydrolysis. Use only when absolutely necessary and at the lowest possible temperature.[10]
K₃PO₄ModerateGood. A common choice for Suzuki reactions with sensitive substrates. Often requires a small amount of water to be effective.[11]
Cs₂CO₃ModerateExcellent. Highly effective in many couplings and generally compatible with esters. Its high solubility in organic solvents can be advantageous.
K₂CO₃ModerateGood. A standard, cost-effective choice, but sometimes less effective than K₃PO₄ or Cs₂CO₃.[12]
KFWeakExcellent. Used in anhydrous conditions and is very mild towards esters, but may result in slower reaction rates.[13]

Question: I am observing significant amounts of the dehalogenated product, Methyl 2-(cyanomethyl)benzoate. What causes this?

Answer: Hydrodehalogenation is a common parasitic reaction in palladium catalysis. It occurs when the aryl-palladium(II)-halide intermediate is intercepted by a hydride source before it can proceed through the productive cycle.

Common Causes and Solutions:

  • Hydride Source: Trace water, alcohols, or even some amines can serve as hydride sources. Ensure all reagents and solvents are rigorously dried.

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, this can be a competing pathway.[14] This is not an issue with typical Suzuki or aryl amine partners but can be with alkyl partners.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Screening ligands can sometimes identify a system that favors the desired coupling over this side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are potential impurities in the starting material, this compound, that could affect my reaction? The synthesis of this reagent often starts from Methyl 4-bromo-2-methylbenzoate.[15] Incomplete conversion during the benzylic halogenation and subsequent cyanation steps could leave residual starting materials or intermediates. An impurity of particular concern would be any residual palladium from its own synthesis, which could interfere with the stoichiometry of your catalytic system. Always use a reagent from a reputable supplier and check the certificate of analysis.

Q2: My reaction involves a strong base, and I am concerned about deprotonation at the benzylic (-CH₂CN) position. Is this a valid concern? Yes. The protons on the carbon adjacent to the nitrile are acidic and can be removed by a strong base. While common bases like carbonates are unlikely to cause this, very strong bases like LDA or NaH could lead to undesired alkylation or condensation side products. This is another reason to select the mildest base possible that is still effective for your cross-coupling reaction.

Q3: What are the best analytical methods to monitor the progress of these reactions?

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative checks. Use a combination of UV visualization and a potassium permanganate stain to see all components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It allows you to track the consumption of starting materials and the formation of the product, while also identifying the mass of any side products (e.g., you can easily distinguish the desired product from the hydrolyzed acid or the dehalogenated species).

Section 3: Reference Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vial, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Inerting: Seal the vial with a septum cap, and evacuate and backfill with high-purity argon or nitrogen (repeat 3 times).

  • Reagent Addition: Through the septum, add the base (e.g., K₃PO₄, 3.0 eq.) and an anhydrous, degassed solvent (e.g., dioxane or toluene, concentration ~0.1 M).

  • Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Inerting: Seal the vial, and evacuate and backfill with argon or nitrogen (3 times).

  • Reagent Addition: Add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene, ~0.1 M).

  • Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 90-110 °C).

  • Monitoring & Workup: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

References

"alternative reagents for the synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and successfully synthesize this important chemical intermediate.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-bromo-2-methylbenzoic acid. This strategy involves:

  • Esterification: The carboxylic acid is first converted to its methyl ester to protect it from reacting in subsequent steps.

  • Benzylic Bromination: A free-radical bromination is then carried out to introduce a bromine atom at the benzylic position of the methyl group.

  • Cyanation: Finally, a nucleophilic substitution reaction is performed to replace the benzylic bromine with a cyano group.

This route is generally robust and utilizes readily available starting materials.

Synthesis_Workflow A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-bromo-2-(bromomethyl)benzoate B->C Benzylic Bromination (NBS, Radical Initiator) D This compound C->D Cyanation (KCN or NaCN)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Esterification of 4-Bromo-2-methylbenzoic Acid

This initial step protects the carboxylic acid functionality.

Protocol:

  • To a solution of 4-bromo-2-methylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-bromo-2-methylbenzoate.[1][2]

Part 2: Benzylic Bromination

This step activates the methyl group for nucleophilic substitution.

Protocol:

  • Dissolve Methyl 4-bromo-2-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.1 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 4-bromo-2-(bromomethyl)benzoate.[3] This product is often used in the next step without further purification.

Part 3: Cyanation of Methyl 4-bromo-2-(bromomethyl)benzoate

This is the final step to introduce the desired cyanomethyl group.

Protocol:

  • Dissolve the crude Methyl 4-bromo-2-(bromomethyl)benzoate (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.1-1.5 equivalents) portion-wise at room temperature. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[4]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Yield Low Yield Moisture Moisture Low Yield->Moisture Poor Reagent Quality Poor Reagent Quality Low Yield->Poor Reagent Quality Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Side Products Side Products Over-bromination Over-bromination Side Products->Over-bromination Hydrolysis of Ester Hydrolysis of Ester Side Products->Hydrolysis of Ester Incomplete Reaction Incomplete Reaction Incomplete Reaction->Poor Reagent Quality Incomplete Reaction->Suboptimal Temperature Incorrect Stoichiometry Incorrect Stoichiometry Incomplete Reaction->Incorrect Stoichiometry

Caption: Troubleshooting logic for the synthesis of this compound.

Question 1: My benzylic bromination with NBS is sluggish and gives a low yield. What could be the issue?

Answer: Several factors can contribute to an inefficient benzylic bromination:

  • Radical Initiator: The radical initiator (BPO or AIBN) may have decomposed. Ensure you are using a fresh batch. The amount of initiator is also critical; too little will result in a slow reaction, while too much can lead to side products.

  • Solvent: The choice of solvent is important. Non-polar solvents like carbon tetrachloride or cyclohexane are generally preferred for radical reactions.

  • Light: The reaction should be initiated with heat or UV light. Ensure adequate energy input to facilitate the homolytic cleavage of the initiator and bromine.

  • Inhibitors: The presence of radical inhibitors, such as oxygen, can quench the reaction. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: I am observing the formation of a di-brominated side product in my benzylic bromination step. How can I avoid this?

Answer: The formation of Methyl 4-bromo-2-(dibromomethyl)benzoate is a common side product resulting from over-bromination. To minimize this:

  • Stoichiometry: Use no more than 1.05 equivalents of NBS.

  • Slow Addition: Add the NBS portion-wise to maintain a low concentration of bromine in the reaction mixture.

  • Monitoring: Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction as soon as the mono-brominated product is the major component.

Question 3: The cyanation step is not going to completion, and I am left with a significant amount of the starting benzylic bromide. What should I do?

Answer: Incomplete cyanation can be due to several factors:

  • Cyanide Salt Quality: Ensure the cyanide salt is dry and finely powdered to maximize its reactivity.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or acetone is crucial to dissolve the cyanide salt and the organic substrate.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (40-50 °C) can significantly increase the reaction rate.

  • Phase-Transfer Catalyst: In cases of poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.

Question 4: Are there safer, alternative reagents to potassium or sodium cyanide for the cyanation step?

Answer: Yes, due to the high toxicity of alkali metal cyanides, several alternatives have been developed:

ReagentAdvantagesDisadvantages
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic and inexpensive.[5][6][7]Often requires a catalyst (e.g., palladium or copper) and specific reaction conditions to release the cyanide.
Acetone Cyanohydrin Less toxic than KCN/NaCN and can be used in some catalytic systems.Thermally unstable and can release HCN upon heating.
Trimethylsilyl Cyanide (TMSCN) Highly reactive and soluble in organic solvents.Toxic and moisture-sensitive.
Isonitriles Can act as a cyanide source in certain catalyzed reactions, offering a safer alternative.[8]May require specific catalysts and reaction conditions.

For a less hazardous laboratory practice, exploring palladium or copper-catalyzed cyanation using potassium ferrocyanide is a highly recommended alternative.[5][6][7]

Question 5: I am having difficulty purifying the final product, this compound. What are some tips?

Answer: Purification by column chromatography is the standard method. Here are some suggestions:

  • Solvent System: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, should provide good separation.

  • Pre-adsorption: For better separation, you can pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column.

  • Alternative Methods: If chromatography is challenging, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) could be an effective alternative.

References

Technical Support Center: Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No. 1083181-36-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Given its specific combination of functional groups, users may encounter stability-related challenges. This document provides in-depth troubleshooting advice and best practices to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs): General Handling & Storage
Q1: What are the ideal storage conditions for this compound?

Proper storage is the first line of defense against degradation. Based on the compound's structure, which includes a hydrolyzable methyl ester and an active methylene group, we recommend stringent storage conditions to ensure its integrity over time.

  • Temperature: For long-term storage, maintain the compound at 2-8°C.[1] While some suppliers may indicate room temperature storage is acceptable for short periods, refrigerated conditions minimize the rate of potential decomposition pathways.[2]

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). This is crucial to prevent moisture from accessing the material, which can lead to hydrolysis of the methyl ester.

  • Container: Always keep the compound in its original, tightly sealed container.[3][4] After dispensing, ensure the container is securely resealed after being flushed with inert gas.

Q2: My bottle of this compound is a solid that appears off-white to yellow. Is this normal?

Yes, this is the expected appearance. The compound is typically supplied as an off-white to yellow solid. However, a significant change in color to dark brown or the presence of a sticky, oily residue may indicate decomposition. If you suspect degradation, we recommend performing a quality control check as outlined in the troubleshooting section below before use.

Q3: Is this compound particularly sensitive to air or moisture?

Yes. The primary stability concern is its sensitivity to moisture due to the methyl ester functionality. Esters can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions, with moisture being the requisite reactant.[5][6] While stable under normal, dry handling conditions, prolonged exposure to atmospheric moisture can lead to the formation of 4-bromo-2-(cyanomethyl)benzoic acid as a significant impurity.

Troubleshooting Guide: Addressing Experimental Issues

This section addresses common problems encountered during reactions involving this compound.

Problem 1: Low or Inconsistent Reaction Yields

Q: I am attempting a palladium-catalyzed cross-coupling reaction, but my yields are consistently low and variable. I suspect an issue with the starting material. How can I verify its quality?

This is a common issue that often traces back to the integrity of the starting material. The presence of the hydrolyzed impurity, 4-bromo-2-(cyanomethyl)benzoic acid, can interfere with many reactions, particularly those sensitive to free carboxylic acids or those requiring precise stoichiometry.

Causality: The carboxylic acid impurity can poison catalysts, react with bases intended for the primary reaction, and alter the solubility profile of the starting material, leading to poor reactivity and reproducibility.

Troubleshooting Protocol: Starting Material Integrity Check

  • Visual Inspection: Check for the physical signs of degradation mentioned in FAQ #2.

  • TLC Analysis:

    • Dissolve a small sample of your reagent in a suitable solvent (e.g., ethyl acetate).

    • Spot it on a TLC plate alongside a co-spot with a small amount of a highly polar solvent like methanol to help visualize the baseline.

    • Develop the plate in a standard solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Expected Result: A pure sample should show a single, well-defined spot.

    • Indication of Degradation: The presence of a second, more polar spot at the baseline (Rf ≈ 0) strongly suggests the presence of the hydrolyzed carboxylic acid.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum in CDCl₃ or DMSO-d₆.

    • Pure Compound: Look for the characteristic methyl ester singlet at approximately 3.9 ppm and the benzylic methylene singlet around 4.1 ppm.

    • Degraded Compound: The presence of a broad singlet in the 10-13 ppm region is indicative of the carboxylic acid proton. The integration of this peak relative to the methyl ester peak can provide a quantitative measure of the impurity.

Problem 2: Appearance of Unexpected Byproducts

Q: During my reaction work-up, I isolated a significant amount of a water-soluble, acidic compound instead of my desired product. What could this be?

The most likely culprit is the complete hydrolysis of the methyl ester during your reaction.

Causality: Many synthetic transformations employ basic or acidic conditions, which can readily hydrolyze the ester.[5]

  • Basic Conditions (e.g., NaOH, K₂CO₃, LiOH): This is the most common cause. The reaction is an irreversible process called saponification, which produces the carboxylate salt.[6] During acidic work-up, this salt is protonated to yield the carboxylic acid.

  • Acidic Conditions (e.g., HCl, H₂SO₄): Acid-catalyzed hydrolysis is a reversible reaction.[5][6] If excess water is present in the reaction, the equilibrium can be driven towards the formation of the carboxylic acid.

Preventative Measures:

  • Choice of Base: If your reaction requires a base, consider using non-nucleophilic or sterically hindered bases if compatible with your chemistry.

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried, especially for moisture-sensitive reactions like metal-catalyzed couplings or reactions involving strong bases.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this accelerates the rate of hydrolysis.

Q: My reaction involves a strong, non-nucleophilic base to deprotonate the benzylic position, but the reaction is messy. Why?

While the benzylic protons of the cyanomethyl group are acidic, the molecule has multiple reactive sites.[7]

Causality:

  • Competitive Ester Hydrolysis: Even with non-nucleophilic bases, trace amounts of water can be deprotonated to hydroxide, which can then initiate hydrolysis.[8]

  • Nitrile Group Reactivity: Under very strong basic or acidic conditions and elevated temperatures, the nitrile group itself can be hydrolyzed, first to an amide and then to a carboxylic acid.[9] This would lead to the formation of 4-bromo-2-(carboxymethyl)benzoic acid derivatives.

  • Base-Induced Degradation: The aromatic ring is substituted with electron-withdrawing groups, which can make it susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common for aryl bromides compared to fluorides or chlorides.

Visualizing Degradation and Troubleshooting

To aid in understanding these issues, the following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting low yields.

G A This compound B 4-bromo-2-(cyanomethyl)benzoic acid A->B Ester Hydrolysis (H₂O, H⁺ or OH⁻) [Common Pathway] C Methyl 4-bromo-2-(carbamoylmethyl)benzoate A->C Nitrile Hydrolysis (H₂O, H⁺ or OH⁻) [Harsh Conditions] D 4-bromo-2-(carboxymethyl)benzoic acid C->D Amide Hydrolysis (H₂O, H⁺ or OH⁻) [Harsh Conditions]

Caption: Primary degradation pathways of the target compound.

G start Low Reaction Yield Encountered check_sm Check Starting Material (SM) Purity via TLC/NMR start->check_sm sm_ok SM is Pure check_sm->sm_ok  No sm_bad SM is Degraded (Hydrolyzed Impurity) check_sm->sm_bad  Yes review_cond Review Reaction Conditions sm_ok->review_cond purify Purify SM or Use New Batch sm_bad->purify purify->start Retry moisture Anhydrous Conditions? (Dry Solvents/Reagents) review_cond->moisture Check base Base Compatibility? (Risk of Hydrolysis) review_cond->base Check temp Temperature Too High? review_cond->temp Check optimize Optimize Conditions & Rerun moisture->optimize base->optimize temp->optimize

Caption: Troubleshooting workflow for diagnosing low reaction yields.

References

"preventing decomposition of Methyl 4-bromo-2-(cyanomethyl)benzoate during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-bromo-2-(cyanomethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with in-depth, field-proven insights to prevent its decomposition during storage, ensuring the integrity and reproducibility of your experiments. This resource is structured as a dynamic troubleshooting guide and an FAQ section to directly address the challenges you may encounter.

Understanding the Molecule: A Foundation for Stability

This compound is a multifunctional compound with three key chemical moieties: a methyl ester, a bromo-substituted aromatic ring, and a cyanomethyl group. Each of these functional groups presents potential pathways for degradation if the compound is not stored and handled correctly. Understanding these potential failure points is the first step toward prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound.

Question 1: I've noticed a decrease in the purity of my this compound over time, even when stored in the original container. What is the likely cause?

Answer: The most probable cause of purity degradation, even in a sealed container, is gradual hydrolysis of the methyl ester. Commercially available reagents, unless specified as anhydrous, can contain trace amounts of moisture. Over time, this moisture can react with the ester to form 4-bromo-2-(cyanomethyl)benzoic acid. This is a common decomposition pathway for many esters.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound is stored at the recommended temperature, typically 2-8°C, and in a dry environment.[2][3]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to displace any moisture-laden air that may have entered the container.

  • Analytical Confirmation: To confirm hydrolysis, you can use analytical techniques such as HPLC or LC-MS to detect the presence of the more polar carboxylic acid derivative.

Question 2: My compound has developed a slight discoloration after being stored for several months. Is it still usable?

Answer: Discoloration can be an indicator of decomposition, potentially through photolytic or oxidative pathways. While the compound might still be largely intact, the presence of colored impurities suggests that some degradation has occurred. The usability of the reagent will depend on the tolerance of your specific application to these impurities.

Troubleshooting Steps:

  • Assess Purity: The first step is to re-analyze the material to determine its current purity. Techniques like HPLC with UV detection or qNMR are suitable for this purpose.

  • Identify Impurities (if necessary): If your application is highly sensitive, you may need to identify the impurities using mass spectrometry (MS) or other spectroscopic methods.

  • Small-Scale Test Reaction: Before committing to a large-scale experiment, it is advisable to run a small-scale test reaction with the discolored material to ensure it provides the expected outcome.

Question 3: Can I store this compound in a standard laboratory freezer (-20°C)?

Answer: While lower temperatures generally slow down chemical reactions, storing this compound at -20°C is not always necessary and can introduce other issues. The primary concern is moisture condensation when the container is removed from the freezer and allowed to warm to room temperature. If you choose to store at -20°C, it is critical to allow the container to equilibrate to ambient temperature before opening it to prevent atmospheric moisture from condensing on the cold solid. For most applications, storage at 2-8°C is sufficient and presents a lower risk of moisture contamination.

Question 4: Are there any common laboratory solvents or reagents that are incompatible with this compound during storage?

Answer: Yes. Avoid storing solutions of this compound for extended periods, especially in protic solvents like methanol or ethanol, which can participate in transesterification reactions, or in aqueous buffers, which will accelerate hydrolysis. Strong acids and bases will catalyze the hydrolysis of the ester.[1] While the cyanomethyl group is generally stable, strong reducing agents could potentially react with it. The bromo-substituent is relatively inert but can be reactive under certain catalytic conditions.

Best Practices for Storage and Handling

To ensure the long-term stability of this compound, adhere to the following best practices:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential decomposition reactions, primarily hydrolysis.
Atmosphere Dry, Inert (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation.
Light Store in an amber vial or in the darkProtects the compound from potential photodecomposition.
Container Tightly sealed, original containerPrevents contamination and exposure to atmospheric conditions.
Handling Procedures
  • Equilibration: Before opening, always allow the container to warm to room temperature to prevent moisture condensation.

  • Inert Gas Blanket: When dispensing the material, it is good practice to flush the headspace of the container with an inert gas before re-sealing.

  • Avoid Cross-Contamination: Use clean, dry spatulas and glassware to handle the compound.

Visualizing Decomposition and Prevention

To further clarify the potential degradation pathways and the logic behind the recommended storage procedures, the following diagrams are provided.

Potential Decomposition Pathways

G main This compound hydrolysis Hydrolysis (Moisture, Acid/Base) main->hydrolysis photolysis Photolysis (UV Light) main->photolysis oxidation Oxidation (Air) main->oxidation product1 4-bromo-2-(cyanomethyl)benzoic acid hydrolysis->product1 product2 Colored Impurities photolysis->product2 product3 Oxidized Byproducts oxidation->product3

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

G start Suspected Decomposition (e.g., low purity, discoloration) check_storage Verify Storage Conditions (Temp, Moisture, Light) start->check_storage reanalyze Re-analyze Purity (HPLC, qNMR) check_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes small_scale_test Conduct Small-Scale Test Reaction purity_ok->small_scale_test No test_ok Test Successful? small_scale_test->test_ok test_ok->use_compound Yes discard Discard and Procure New Batch test_ok->discard No

Caption: A logical workflow for troubleshooting suspected compound decomposition.

Experimental Protocols

For laboratories equipped with analytical instrumentation, the following protocols can be used to assess the stability of this compound.

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound and detecting the presence of its primary hydrolytic degradant.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 10 mL of acetonitrile.

Expected Results: The parent compound will have a characteristic retention time. The hydrolyzed product, being more polar, will elute earlier. Purity can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.[4][5]

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M HCl. Heat at 60°C for 24 hours. Neutralize with 1M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1M NaOH. Keep at room temperature for 4-8 hours. Neutralize with 1M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound in acetonitrile to a photostability chamber according to ICH Q1B guidelines.

Analysis: Analyze the stressed samples using the HPLC method described above. This will reveal the major degradation products under each condition and help in developing a stability-indicating method.

References

"workup procedure for reactions with Methyl 4-bromo-2-(cyanomethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS: 1083181-36-5).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction workup and purification of this versatile intermediate. The unique combination of a methyl ester, an aryl bromide, and a benzylic nitrile presents specific challenges that require careful consideration to ensure high yield and purity.

Part 1: Critical Safety-First Protocol

Before initiating any workup procedure, it is imperative to acknowledge the potential hazards associated with cyanomethyl compounds. The nitrile group can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions.[3][4]

Mandatory Safety Precautions:

  • Fume Hood: All handling, including quenching, extraction, and solvent removal, must be performed in a certified chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.[4] For operations with a splash hazard, a face shield is required.

  • Waste Disposal: All aqueous and solid waste must be segregated and disposed of as cyanide-containing hazardous waste according to your institution's guidelines.

  • Avoid Acids: Never use strong acids to quench a reaction mixture containing this compound without taking extreme precautions. Neutral or slightly basic quenching is strongly preferred.

Part 2: Troubleshooting Guide - Common Workup Issues

This section addresses the most common problems encountered during the isolation of products from reactions involving this compound.

Question: I've added my extraction solvent and aqueous wash, but now I have a persistent emulsion that won't separate. What should I do?

Answer: Emulsion formation is a frequent issue with moderately polar compounds like this one, especially after a basic wash. It occurs when the two immiscible phases have a stabilized interface.

Causality: The polarity of the molecule, coupled with salts formed during the reaction or quench, can act as surfactants, preventing the organic and aqueous layers from cleanly separating.

Solutions:

  • Increase Ionic Strength: The most common and effective first step is to add a saturated aqueous solution of sodium chloride (brine).[5] This increases the polarity of the aqueous layer, forcing the organic components out and disrupting the emulsion.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.[5]

  • Filtration: As a last resort, you can pass the entire emulsified mixture through a pad of a filter aid like Celite® on a Büchner funnel.[5] This physically disrupts the emulsion. Wash the Celite pad with your organic solvent to recover the product.

  • Time: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30 minutes to a few hours) can allow the layers to separate.[5]

Question: My yield is very low, and I suspect my product is being lost in the aqueous layer. How can I confirm and recover it?

Answer: Given the presence of the polar ester and nitrile functionalities, this compound and its derivatives can have significant water solubility, leading to product loss during extraction.[6]

Causality: Standard non-polar extraction solvents like hexanes or diethyl ether may not be efficient at partitioning the polar product out of the aqueous phase, especially if polar aprotic solvents like DMF or DMSO were used in the reaction.[7]

Solutions:

  • Check the Aqueous Layer: Before discarding any aqueous washes, spot a small sample on a TLC plate and elute to see if your product is present.[6]

  • Back-Extraction: Combine all your aqueous layers and perform several additional extractions with a more polar organic solvent, such as dichloromethane (DCM) or ethyl acetate.[7]

  • Salting Out: As with breaking emulsions, saturating the aqueous layer with NaCl can decrease the solubility of your organic product, making it easier to extract.[8]

  • Use a Modified Solvent System: For particularly stubborn cases, a solvent mixture like 3:1 CHCl₃/isopropanol can effectively extract highly polar, water-soluble organic compounds.[9]

Question: My crude NMR looks messy, and I think the ester or nitrile group might be hydrolyzing during the workup. How can I prevent this?

Answer: Both the methyl ester and the nitrile group are susceptible to hydrolysis under strongly basic or acidic conditions, especially with prolonged exposure or heat.[10][11]

Causality:

  • Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide will readily saponify the methyl ester to the corresponding carboxylate salt, which will remain in the aqueous layer.[12]

  • Nitrile Hydrolysis: While more robust than the ester, the nitrile can hydrolyze to a primary amide or carboxylic acid under harsh conditions.

Solutions:

  • Use a Mild Base: For neutralizing acidic byproducts, use a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like NaOH or K₂CO₃. Add it slowly and vent the separatory funnel frequently to release the CO₂ gas that forms.[5][13]

  • Keep it Cold: Perform the entire workup procedure using cold solutions and an ice bath to minimize the rate of potential side reactions.

  • Minimize Contact Time: Work efficiently to reduce the amount of time your compound is in contact with the aqueous phase.

  • Stability Test: If you suspect instability, take a small aliquot of your reaction mixture, treat it with your planned workup solution (e.g., NaHCO₃ aq.), stir for 15-20 minutes, and analyze by TLC to see if any degradation occurs.[6]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a reliable, general-purpose aqueous workup protocol for reactions with this compound?

A1: A standard protocol would be:

  • Cool the reaction mixture to room temperature or 0 °C.

  • If the reaction solvent is polar and water-miscible (e.g., DMF, DMSO, THF), dilute the mixture with a large volume of water and an appropriate extraction solvent like ethyl acetate (EtOAc).[7]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (to neutralize acids).

    • Water.

    • Saturated aqueous NaCl (brine) (to aid separation and remove water).

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

Q2: Which extraction solvent is best?

A2: The choice depends on the polarity of your final product.

  • Ethyl Acetate (EtOAc): An excellent general-purpose solvent that balances polarity for extracting the target compound with relatively low water miscibility.

  • Dichloromethane (DCM): A more polar option that can be more effective at extracting polar products. However, it is denser than water, and emulsions can be more common.

  • Diethyl Ether (Et₂O): Less polar than EtOAc and can be a poor choice if your product is highly functionalized, potentially leading to product loss in the aqueous layer.

Q3: What are the recommended starting conditions for flash column chromatography?

A3: The polarity of this compound suggests that a moderately polar eluent system will be required.

  • Solvent System: A gradient of Ethyl Acetate in Hexanes is the standard and most effective choice. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity.[14]

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Aim for an Rf value of ~0.25-0.35 for your desired compound.

  • For Polar Products/Byproducts: If your product is very polar, a Methanol/Dichloromethane system may be necessary.[14][15] Use caution, as methanol concentrations above 10% can start to dissolve the silica gel.[14]

  • Acid/Base Sensitivity: If your product is sensitive to the acidic nature of silica gel, add ~1% triethylamine to your eluent to act as a neutralizer.[15]

Q4: My product is a solid. Can I use recrystallization instead of chromatography?

A4: Yes, recrystallization is an excellent alternative for purification if a suitable solvent system can be found.

  • Solvent Screening: Test the solubility of your crude solid in small amounts of various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Potential Solvents:

    • Ethanol or Isopropanol: Good for moderately polar aromatic compounds.[16]

    • Ethyl Acetate/Hexanes: A two-solvent system where you dissolve the crude material in a minimal amount of hot EtOAc and then slowly add hexanes until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly.

    • Acetonitrile: Can be effective for compounds containing aromatic rings and nitriles.[17]

Part 4: Data, Protocols, and Visualizations

Table 1: Extraction Solvent Properties
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Water MiscibilityNotes
n-Hexane0.1690.655ImmiscibleGood for non-polar compounds.
Diethyl Ether2.8350.713Slightly SolubleVolatile; good for general extraction.
Ethyl Acetate4.4770.902Slightly SolubleExcellent general-purpose solvent.
Dichloromethane3.1401.33ImmiscibleGood for more polar compounds; denser than water.
Protocol: Standard Liquid-Liquid Extraction
  • Preparation: Ensure the reaction mixture is cooled to room temperature. Transfer it to a separatory funnel of appropriate size (should not be more than 2/3 full).

  • Dilution: Add the chosen organic extraction solvent (e.g., ethyl acetate) and the first aqueous wash solution (e.g., water or NaHCO₃ aq.).

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure.[5] Close the stopcock and shake gently 2-3 times, venting after each shake.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Draining: Remove the stopper and drain the bottom layer. If the organic layer is on the bottom (e.g., DCM), drain it into a clean flask. If the organic layer is on top (e.g., EtOAc), drain the bottom aqueous layer and pour the organic layer out through the top opening to avoid contamination.

  • Repeat: Add the next aqueous wash solution to the organic layer in the funnel and repeat steps 3-5.

  • Drying: After the final wash, transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄. Swirl and let stand for 5-10 minutes. If the Na₂SO₄ clumps together, add more until some remains free-flowing.

  • Isolation: Filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

Visual Workflows

Workup_Decision_Tree Start Reaction Complete Quench Quench Reaction (e.g., with NaHCO3 aq.) Start->Quench Check_Solubility Is product soluble in reaction solvent? Check_Precipitate Does product precipitate upon adding anti-solvent (e.g., water)? Check_Solubility->Check_Precipitate Yes Extraction Perform Liquid-Liquid Extraction Check_Solubility->Extraction No Quench->Check_Solubility Filter Filter solid product Check_Precipitate->Filter Yes Check_Precipitate->Extraction No Wash_Solid Wash solid with cold anti-solvent Filter->Wash_Solid Dry_Solid Dry solid under vacuum Wash_Solid->Dry_Solid Crude_Product Obtain Crude Product Dry_Solid->Crude_Product Wash_Organic Wash organic layer (water, brine) Extraction->Wash_Organic Dry_Concentrate Dry & Concentrate Organic Layer Wash_Organic->Dry_Concentrate Dry_Concentrate->Crude_Product

Caption: Decision workflow for initial product isolation.

Emulsion_Troubleshooting Start Emulsion Formed Step1 Add Saturated NaCl (Brine) & Swirl Gently Start->Step1 Check1 Did layers separate? Step1->Check1 Step2 Let stand for 30+ minutes without agitation Check1->Step2 No Success Separation Achieved Check1->Success Yes Check2 Did layers separate? Step2->Check2 Step3 Filter entire mixture through Celite® pad Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Troubleshooting flowchart for breaking emulsions.

References

Technical Support Center: Purification of Methyl 4-bromo-2-(cyanomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-bromo-2-(cyanomethyl)benzoate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable pharmaceutical intermediates. The unique combination of a bromo-aromatic system, an ester, and a reactive cyanomethyl group presents specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format to help you achieve optimal purity and yield.

Section 1: Understanding the Core Challenges

The primary difficulties in purifying this class of compounds stem from their inherent chemical properties. The cyanomethyl and ester functionalities are susceptible to hydrolysis, while the aromatic bromine can be labile under certain conditions. Furthermore, byproducts from the synthesis, such as starting materials or regioisomers, often have polarities very similar to the target compound, making chromatographic separation non-trivial.

Below is a visual representation of the target molecule and its common degradation pathways, which are the root cause of many purification issues.

G Figure 1: Common Degradation Pathways cluster_main Target Molecule cluster_impurities Potential Impurities main_compound This compound hydrolysis_nitrile Amide/Carboxylic Acid Impurity (from Nitrile Hydrolysis) main_compound->hydrolysis_nitrile Acid/Base H₂O hydrolysis_ester Carboxylic Acid Impurity (from Ester Hydrolysis) main_compound->hydrolysis_ester Acid/Base H₂O dehalogenation Debrominated Impurity main_compound->dehalogenation Reducing conditions Catalyst Residue

Caption: Common degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound derivatives.

Q1: My product is decomposing on the silica gel column during chromatography. What is causing this and how can I prevent it?

A1: Root Cause & Solution

The most likely cause is the acidic nature of standard silica gel. The Lewis acid sites (silanol groups, Si-OH) on the silica surface can catalyze the hydrolysis of the sensitive cyanomethyl group to an amide or carboxylic acid, or the ester group to a carboxylic acid[1].

Troubleshooting Steps:

  • Neutralize the Stationary Phase: The most effective solution is to use deactivated silica gel. This can be done by preparing your column slurry in the initial, non-polar eluent and adding 0.5-1% triethylamine (Et₃N). The basic amine neutralizes the acidic silanol groups, creating a more inert surface for your compound[1][2].

  • Choose an Alternative Stationary Phase: If decomposition persists, consider using a different stationary phase altogether. Neutral alumina is an excellent alternative for acid-sensitive compounds[1][2].

  • Minimize Residence Time: Use flash column chromatography with applied pressure to speed up the elution. The less time the compound spends on the column, the lower the chance of degradation[3].

  • Work Quickly and Dry: Ensure all your solvents are anhydrous and run the column without unnecessary delays. Adsorbed water on the silica gel contributes significantly to hydrolysis[1].

Q2: I am struggling to separate my target compound from a persistent impurity that has a very similar Rf value on TLC. What strategies can I use to improve separation?

A2: Improving Chromatographic Resolution

This is a classic challenge when impurities are structurally similar to the product. The key is to exploit subtle differences in their polarity and interaction with the stationary phase.

Strategies for Enhanced Separation:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Use a less polar solvent system. This will cause all compounds to travel more slowly down the column, increasing the interaction time with the stationary phase and potentially exaggerating small polarity differences.

    • Change Solvent Selectivity: Instead of simply adjusting the ratio of your current system (e.g., Hexane/Ethyl Acetate), switch one of the solvents. For example, trying a Hexane/Dichloromethane or Hexane/Diethyl Ether system can alter the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) between your compounds and the stationary/mobile phases, often leading to better separation[1].

Solvent SystemRelative PolarityTypical Starting RatioNotes
Hexane / Ethyl AcetateLow to Medium9:1 to 4:1A standard starting point for moderately polar compounds.[4]
Hexane / DichloromethaneLow to Medium4:1 to 1:1Offers different selectivity; good for resolving aromatic compounds.[1]
Hexane / Diethyl EtherLow to Medium9:1 to 3:1Ether is a hydrogen bond acceptor, which can alter elution order.
  • Use High-Performance Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution[5].

  • Gradient Elution: Start with a very non-polar mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to cleanly elute your product, leaving more polar impurities behind[2].

Q3: My post-purification analysis (NMR or MS) shows a significant amount of a debrominated byproduct. Why is this happening and how can I avoid it?

A3: Understanding and Preventing Dehalogenation

The carbon-bromine bond on the aromatic ring can be cleaved under certain conditions, a process known as dehalogenation or hydrodehalogenation[6][7].

Common Causes and Preventative Measures:

  • Catalyst Carryover: If a transition metal catalyst (like Palladium) was used in a preceding synthetic step, trace amounts can catalyze dehalogenation, especially in the presence of a hydrogen source[6]. Ensure the crude product is thoroughly worked up (e.g., filtered through Celite® or a silica plug) to remove catalyst residues before final purification.

  • Reductive Conditions: Unintended reducing conditions can arise. For instance, certain grades of solvents or reagents might contain impurities that can act as reducing agents. Using high-purity, freshly opened solvents is recommended.

  • Photochemical Instability: Some bromo-aromatic compounds can be light-sensitive. While less common, if you suspect this is an issue, try protecting your reaction and purification setup from direct light by wrapping flasks and columns in aluminum foil.

Q4: My final yield is consistently low, even though the reaction appears clean by TLC. Where could I be losing my product?

A4: Identifying and Mitigating Product Loss

Low yield can result from several factors beyond the primary reaction itself. A systematic review of the purification workflow is necessary.

G Figure 2: Troubleshooting Low Yield start Low Final Yield q1 Is the product fully extracted from the aqueous phase? start->q1 a1 Increase number of extractions. Check pH of aqueous layer. q1->a1 No q2 Is the product being lost during chromatography? q1->q2 Yes a1->q2 a2_1 Product streaking or decomposing on column? (See Q1) q2->a2_1 Yes a2_2 Is product co-eluting with an impurity you are discarding? q2->a2_2 Yes q3 Is the product volatile? q2->q3 No end Yield Improved a2_1->end a2_2->end a3 Use gentle rotary evaporation. Avoid high vacuum for extended periods. q3->a3 Yes q3->end No a3->end

Caption: Decision tree for troubleshooting low purification yields.

Key Checkpoints:

  • Workup & Extraction: Ensure you are using the correct organic solvent for extraction and performing a sufficient number of extractions (e.g., 3x) to completely transfer the product from the aqueous layer[8].

  • Chromatography Loss:

    • Irreversible Adsorption: Highly polar products or impurities can sometimes bind irreversibly to silica. Using deactivated silica can help (see Q1).

    • Improper Fraction Collection: Monitor your fractions carefully with TLC. Your product might be eluting earlier or later than expected, or spread across more fractions than anticipated.

  • Post-Purification Steps:

    • Rotary Evaporation: this compound is a solid, but some derivatives might have lower boiling points. Avoid excessive heat or vacuum during solvent removal to prevent loss through evaporation[8].

    • Transfers: Be meticulous when transferring the product between flasks to avoid physical loss of material.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica Gel

This protocol provides a general workflow for purifying this compound derivatives, incorporating best practices to prevent degradation.

  • Mobile Phase Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf value of approximately 0.2-0.3 for your target compound. This typically ensures good separation on the column[1].

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.

    • Add 0.5-1% v/v triethylamine to the slurry and stir.

    • Secure a glass column vertically and pour in the slurry, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles[2].

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance[3].

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of your crude material adsorbed onto the silica[1].

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to begin elution.

    • Collect fractions in separate test tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator, being careful not to use excessive heat.

    • Place the final product under high vacuum to remove residual solvent.

References

Validation & Comparative

"characterization of Methyl 4-bromo-2-(cyanomethyl)benzoate by mass spectrometry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Characterization of Methyl 4-bromo-2-(cyanomethyl)benzoate

Introduction: The Analytical Imperative for Novel Benzyl Cyanides

This compound is a substituted benzyl cyanide derivative, a class of compounds that are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The presence of multiple reactive functional groups—a methyl ester, a cyanomethyl group, and a bromine substituent on the aromatic ring—makes this molecule a versatile building block. Accurate characterization of such intermediates is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of synthesized compounds.

Mass spectrometry (MS) stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and specificity for molecular weight determination and structural elucidation.[1][2] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into its predicted fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, present a robust experimental protocol for its analysis, and compare the utility of mass spectrometry with other key analytical methods.

Predicted Mass Spectrometric Behavior: A Tale of Two Ionization Techniques

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature and extent of fragmentation.[3][4] For a molecule like this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) provide complementary information.

Electron Ionization (EI-MS): Unveiling the Core Structure through Fragmentation

Electron Ionization is a high-energy ("hard") technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4][5] The resulting mass spectrum is a reproducible pattern of fragment ions that can be used to piece together the original structure.

Molecular Ion (M+•): The molecular ion of this compound (C10H8BrNO2) has a nominal mass of 253 u. A key characteristic will be the isotopic pattern resulting from the presence of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 253 and 255. The presence of this distinctive M/M+2 pattern is a strong indicator of a monobrominated compound.

Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting cations and neutral losses.[5][6]

  • Loss of the Methoxy Group (-•OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion. This would result in a prominent ion at m/z 222/224.[7]

  • Loss of the Carbomethoxy Group (-•COOCH3): Cleavage of the bond between the aromatic ring and the ester group would lead to the loss of a carbomethoxy radical, yielding an ion at m/z 194/196.

  • Benzylic Cleavage: The bond between the aromatic ring and the cyanomethyl group is a benzylic position. Cleavage of this bond would result in the loss of a cyanomethyl radical (•CH2CN), forming a stable cation at m/z 212/214.

  • Loss of Bromine (-•Br): The C-Br bond can undergo homolytic cleavage, resulting in the loss of a bromine radical. This would produce an ion at m/z 174. This fragmentation is often observed in brominated aromatic compounds.[8]

  • Formation of a Tropylium-like Ion: Rearrangements are common in the fragmentation of benzyl derivatives. The ion at m/z 115 could be formed through a complex rearrangement involving the loss of both bromine and the cyanomethyl group.

The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.

G M [C10H8BrNO2]+• m/z 253/255 (Molecular Ion) F1 [M - •OCH3]+ m/z 222/224 (Acylium Ion) M->F1 - •OCH3 F2 [M - •COOCH3]+ m/z 194/196 M->F2 - •COOCH3 F3 [M - •CH2CN]+ m/z 212/214 M->F3 - •CH2CN F4 [M - •Br]+ m/z 174 M->F4 - •Br F5 [C8H6O2]+• m/z 134 F4->F5 - •CH2CN

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS): Gentle Ionization for Molecular Weight Confirmation

Electrospray Ionization is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or adducts with other cations like sodium ([M+Na]+) or potassium ([M+K]+), with minimal fragmentation.[9][10] This makes it ideal for confirming the molecular weight of the analyte.

Expected Ions: For this compound, in positive ion mode ESI-MS, we would expect to see prominent ions corresponding to:

  • [M+H]+: at m/z 254/256

  • [M+Na]+: at m/z 276/278

  • [M+K]+: at m/z 292/294

The characteristic 1:1 isotopic pattern for bromine would be preserved for all these adducts. While ESI is a soft technique, some in-source fragmentation can be induced by increasing the cone voltage, which can be useful for structural confirmation.[3]

Summary of Predicted Key Ions

The table below summarizes the predicted m/z values for the key ions of this compound under both EI and ESI conditions.

Ionization ModePredicted Ionm/z (79Br/81Br)Interpretation
EI [M]+•253/255Molecular Ion
[M - •OCH3]+222/224Loss of methoxy radical
[M - •COOCH3]+194/196Loss of carbomethoxy radical
[M - •CH2CN]+212/214Benzylic cleavage
[M - •Br]+174Loss of bromine radical
ESI (+) [M+H]+254/256Protonated molecule
[M+Na]+276/278Sodium adduct
[M+K]+292/294Potassium adduct

A Robust Experimental Protocol for LC-ESI-MS Analysis

This section provides a detailed, step-by-step methodology for the characterization of this compound using a standard Liquid Chromatography-Electrospray Ionization Mass Spectrometer (LC-ESI-MS). The protocol is designed to be self-validating by including system suitability checks.

Objective:

To confirm the molecular weight and purity of a synthesized batch of this compound.

Materials and Reagents:
  • This compound sample

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA)

  • A calibrated LC-ESI-MS system (e.g., a quadrupole or ion trap mass spectrometer)

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis P1 1. Prepare Mobile Phases: A: 0.1% FA in Water B: 0.1% FA in ACN P3 3. Dilute to 10 µg/mL in 50:50 ACN:Water P1->P3 P2 2. Prepare Sample: 1 mg/mL stock in ACN P2->P3 L1 4. Equilibrate LC System with initial conditions P3->L1 L2 5. Inject Sample (5 µL) L1->L2 L3 6. Run LC Gradient L2->L3 L4 7. MS Data Acquisition (Positive ESI mode) L3->L4 D1 8. Extract Ion Chromatograms for predicted adducts L4->D1 D2 9. Analyze Mass Spectrum of the chromatographic peak D1->D2 D3 10. Confirm Isotopic Pattern and Molecular Weight D2->D3

Caption: Workflow for LC-ESI-MS analysis of the target compound.

Step-by-Step Procedure:
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of LC-MS grade water (0.1% v/v).

    • Mobile Phase B: Add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile (0.1% v/v).

    • Rationale: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive mode ESI, enhancing the signal for [M+H]+.[10]

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

    • Perform a serial dilution to a working concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

    • Rationale: A concentration of 10 µg/mL is typically sufficient for sensitive detection by modern mass spectrometers while avoiding detector saturation. The 50:50 solvent mixture ensures compatibility with the initial mobile phase conditions.

  • Liquid Chromatography (LC) Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm (or similar)

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 50% B

      • 1-5 min: 50% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 50% B

      • 6.1-8 min: 50% B (re-equilibration)

    • Rationale: A standard reversed-phase C18 column is suitable for retaining this moderately polar molecule. The gradient elution ensures that the compound is well-retained and separated from potential impurities.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Rationale: Positive mode is chosen due to the potential for protonation. The scan range covers the expected molecular ion and its adducts. The voltages and temperatures are typical starting points and may require optimization for the specific instrument used.

  • Data Analysis:

    • Extract the ion chromatograms for the predicted [M+H]+ (m/z 254 and 256) and [M+Na]+ (m/z 276 and 278) ions.

    • Examine the mass spectrum corresponding to the chromatographic peak of the analyte.

    • Verify the presence of the correct molecular weight and the characteristic 1:1 isotopic pattern for bromine.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection are common orthogonal methods.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC-UV)
Primary Information Molecular weight and elemental formula (high-res MS), structural information from fragmentation.Detailed structural connectivity (1H, 13C NMR), stereochemistry (NOESY).Purity assessment, quantification.
Sensitivity Very high (pg to fg range).Low (mg to µg range).Moderate (ng to µg range).
Sample Requirement Minimal, destructive.Larger quantity, non-destructive.Small quantity, non-destructive (with fraction collection).
Analysis Time Fast (minutes per sample).Slower (minutes to hours per experiment).Moderate (minutes per sample).
Strengths for this Compound Unambiguous molecular weight confirmation, detection of isotopic pattern of bromine.Definitive structural elucidation, isomer differentiation.Excellent for purity determination and quantification against a standard.
Limitations Difficulty in distinguishing isomers without chromatography or tandem MS.Lower sensitivity, can be complex for impure samples.Does not provide molecular weight or detailed structural information.

Conclusion

The mass spectrometric characterization of this compound is a critical step in its application as a synthetic intermediate. By leveraging both hard (EI) and soft (ESI) ionization techniques, researchers can obtain a wealth of information, from unambiguous molecular weight confirmation to detailed structural insights through fragmentation analysis. The predicted fragmentation patterns, characterized by the loss of the methoxy and cyanomethyl groups and the distinctive bromine isotopic signature, provide a clear roadmap for spectral interpretation. When integrated with orthogonal techniques like NMR and HPLC, mass spectrometry provides a robust and comprehensive analytical workflow, ensuring the quality and identity of this valuable chemical building block in the demanding landscape of pharmaceutical research and development.

References

A Comparative Guide to the Structural Confirmation of Methyl 4-bromo-2-(cyanomethyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The physicochemical properties and biological activity of a molecule are intrinsically linked to its precise three-dimensional arrangement. This guide provides an in-depth comparison of common and advanced analytical techniques for the structural elucidation of Methyl 4-bromo-2-(cyanomethyl)benzoate and its derivatives, a class of compounds with significant potential in medicinal chemistry.

This guide eschews a rigid, one-size-fits-all template. Instead, we will navigate the logical workflow of structural confirmation, highlighting the strengths and limitations of each technique through the lens of this specific molecular scaffold. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Analytical Challenge: Unraveling the Structure of this compound

The structure of this compound presents a number of interesting features for analytical characterization. The presence of a bromine atom, a cyanomethyl group, and a methyl ester on a benzene ring requires a multi-faceted analytical approach to confirm not only the connectivity of these groups but also their specific isomeric arrangement.

A Multi-pronged Approach to Structural Verification

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. For this compound derivatives, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Infrared (IR) spectroscopy also plays a valuable supporting role in functional group identification.

Below is a logical workflow for the structural confirmation process:

Structural_Confirmation_Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Assessment Initial Assessment: - Melting Point - TLC Purification->Initial_Assessment Spectroscopic_Analysis Spectroscopic Analysis Initial_Assessment->Spectroscopic_Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Spectroscopic_Analysis->NMR MS Mass Spectrometry (EI, ESI) Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Data_Integration Data Integration & Proposed Structure NMR->Data_Integration MS->Data_Integration IR->Data_Integration Absolute_Confirmation Absolute Confirmation Data_Integration->Absolute_Confirmation Final_Structure Confirmed Structure Data_Integration->Final_Structure High Confidence X_Ray X-ray Crystallography Absolute_Confirmation->X_Ray If single crystal is obtained X_Ray->Final_Structure

Caption: A typical workflow for the synthesis and structural confirmation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the carbon-hydrogen framework of the molecule.

Causality in Experimental Choices for NMR

For a compound like this compound, a standard suite of NMR experiments is typically performed. A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. To further resolve ambiguities, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY identifies proton-proton couplings, while HSQC correlates protons to their directly attached carbons.

Predicted ¹H and ¹³C NMR Data for this compound

Table 1: Predicted NMR Spectral Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
H3~7.85d~2.0~135
H5~7.60dd~8.4, 2.0~132
H6~7.95d~8.4~130
-CH₂CN~4.10s-~25
-OCH₃~3.90s-~53
C1---~130
C2---~138
C4---~125
C=O---~165
-CN---~117
Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound derivative for ¹H NMR, or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

  • Data Acquisition (on a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

NMR_Workflow Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent) H1_Acquisition ¹H NMR Acquisition Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Sample_Prep->C13_Acquisition TwoD_Acquisition 2D NMR Acquisition (COSY, HSQC) Sample_Prep->TwoD_Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing TwoD_Acquisition->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry: Confirming Molecular Weight and Elemental Composition

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.

Causality in Experimental Choices for MS

For a polar molecule like this compound, electrospray ionization (ESI) is a suitable "soft" ionization technique that typically keeps the molecule intact, allowing for the determination of the molecular ion. Electron ionization (EI) is a "harder" ionization technique that causes fragmentation of the molecule, providing a characteristic fingerprint that can aid in structural elucidation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, where there will be two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[11][12]

Predicted Mass Spectrometry Data for this compound

Table 2: Predicted Mass Spectrometry Data

Ion Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br) Notes
[M]⁺252.97254.97Molecular ion
[M+H]⁺253.98255.98Protonated molecule (ESI)
[M+Na]⁺275.96277.96Sodium adduct (ESI)
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[13][14]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for the LC-MS analysis.[14]

    • To enhance protonation in positive ion mode, 0.1% formic acid can be added to the final solution.

  • Data Acquisition:

    • The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system, which can provide further purification and separation from any minor impurities.[15]

    • The ESI source is operated in positive ion mode.

    • The mass analyzer is scanned over a suitable m/z range (e.g., 50-500) to detect the molecular ion and any significant fragments.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Causality in Experimental Choices for X-ray Crystallography

The primary challenge in X-ray crystallography is growing a suitable single crystal of the compound. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the data collection parameters, such as the X-ray wavelength and temperature, are chosen to optimize the diffraction data.[16][17][18][19][20]

Expected Crystallographic Data for this compound

While experimental crystallographic data for the title compound is not available, we can anticipate the type of information that would be obtained.

Table 3: Representative Crystallographic Parameters for a Substituted Methyl Benzoate

Parameter Example Value (from a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.0
c (Å)~15.5
β (°)~100
Volume (ų)~800
Z4

Note: These are example values and would need to be determined experimentally.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, methanol).

    • Employ slow evaporation of the solvent, vapor diffusion of a less soluble solvent, or slow cooling to promote the growth of single crystals.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The atomic positions and thermal parameters are refined to obtain the final, high-resolution crystal structure.

XRay_Workflow Crystal_Growth Crystal Growth Crystal_Selection Selection of a Suitable Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: The workflow for single-crystal X-ray crystallography.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide detailed structural connectivity, it serves as a quick and valuable confirmation of the presence of key functionalities.

Expected IR Absorption Bands for this compound

Table 4: Predicted IR Absorption Bands

Functional Group **Expected Wavenumber (cm⁻¹) **
C≡N (nitrile)~2250
C=O (ester)~1720
C-O (ester)~1280
C-Br~600-500

Conclusion: A Synergistic Approach to Certainty

The structural confirmation of this compound derivatives, like any novel compound, necessitates a synergistic approach. NMR spectroscopy provides the foundational map of the molecular framework, mass spectrometry confirms the molecular weight and elemental formula, and single-crystal X-ray crystallography offers the ultimate, unambiguous 3D structure. Supported by techniques like IR spectroscopy, this comprehensive analytical workflow ensures the scientific integrity of the research and provides a solid foundation for further studies in drug discovery and development.

References

A Comparative Guide to the Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 4-bromo-2-(cyanomethyl)benzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive cyanomethyl group and a synthetically versatile aryl bromide, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering in-depth experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform your selection of the most suitable route for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and well-documented method involves a two-step sequence starting from the commercially available 4-bromo-2-methylbenzoic acid. This involves an initial esterification followed by a selective benzylic bromination and subsequent nucleophilic substitution with a cyanide source. An alternative, though less direct for this specific isomer, involves the introduction of the cyano group onto the aromatic ring via a Sandmeyer-type reaction from an appropriate amino precursor. This guide will focus on the detailed comparison of these two distinct approaches.

Method 1: Two-Step Synthesis via Benzylic Bromination and Cyanation

This is the most direct and widely employed route for the synthesis of this compound. It is a robust and high-yielding process that proceeds through two distinct and well-understood chemical transformations.

Overall Reaction Scheme:

Method_1_Overall cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation 4-bromo-2-methylbenzoic_acid 4-bromo-2-methylbenzoic acid methyl_4-bromo-2-methylbenzoate Methyl 4-bromo-2-methylbenzoate 4-bromo-2-methylbenzoic_acid->methyl_4-bromo-2-methylbenzoate CH3I, K2CO3 DMF methyl_4-bromo-2-bromomethylbenzoate Methyl 4-bromo-2-(bromomethyl)benzoate methyl_4-bromo-2-methylbenzoate->methyl_4-bromo-2-bromomethylbenzoate NBS, BPO CCl4, 85°C target_compound This compound methyl_4-bromo-2-bromomethylbenzoate->target_compound KCN or NaCN DMF

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Esterification of 4-bromo-2-methylbenzoic acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard transformation that can be achieved through various esterification methods. A common and effective method utilizes methyl iodide in the presence of a base.

Experimental Protocol:

  • To a solution of 4-bromo-2-methylbenzoic acid (25.0 g, 116 mmol) in anhydrous dimethylformamide (75 mL) under a nitrogen atmosphere, add potassium carbonate (20.0 g, 145 mmol).

  • Add methyl iodide (10.0 mL, 160 mmol) to the mixture at room temperature.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic phases, wash with a copper sulfate solution (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (9:1 hexane/ethyl acetate) to yield methyl 4-bromo-2-methylbenzoate as a clear liquid.[1]

Yield: Approximately 79%.[1]

Step 2: Benzylic Bromination

This step selectively introduces a bromine atom at the benzylic position of the methyl group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO), is the method of choice for this transformation due to its high selectivity and yield.[2]

Experimental Protocol:

  • In a round-bottom flask, combine methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), N-bromosuccinimide (0.80 g, 4.4 mmol), and dibenzoyl peroxide (56 mg, 0.23 mmol) in carbon tetrachloride (20 mL).[2]

  • Stir the mixture at 85°C for 2 hours.[2]

  • Cool the reaction mixture and filter it through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain methyl 4-bromo-2-(bromomethyl)benzoate.

Yield: Approximately 97%.[2]

Step 3: Cyanation

The final step involves the nucleophilic substitution of the benzylic bromide with a cyanide ion. This reaction proceeds readily due to the lability of the benzylic bromide leaving group.

Experimental Protocol (Adapted from a similar reaction):

  • Dissolve methyl 4-bromo-2-(bromomethyl)benzoate (1.3 g, 4.2 mmol) in dimethylformamide (20 mL).

  • Add potassium cyanide (0.33 g, 5.1 mmol) to the solution.

  • Heat the reaction mixture to 40-45°C for 45 minutes, then stir at room temperature for 18 hours.[3]

  • Monitor the reaction by TLC. If starting material remains, an additional portion of potassium cyanide may be added and the mixture heated again.[3]

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1N LiCl solution followed by brine, dry over magnesium sulfate, filter, and concentrate.[3]

  • Purify the crude product by flash chromatography to yield this compound.

Expected Yield: High, based on analogous reactions.

Data Summary for Method 1
StepStarting MaterialReagentsSolventTemperatureTimeYield
1. Esterification4-bromo-2-methylbenzoic acidCH3I, K2CO3DMFRoom Temp18 h~79%
2. BrominationMethyl 4-bromo-2-methylbenzoateNBS, BPOCCl485°C2 h~97%
3. CyanationMethyl 4-bromo-2-(bromomethyl)benzoateKCN or NaCNDMF40-45°C~19 hHigh

Method 2: Sandmeyer-Type Reaction

Conceptual Reaction Scheme:

Method_2_Conceptual amino_precursor Methyl 2-amino-4-bromobenzoate diazonium_salt Diazonium Salt Intermediate amino_precursor->diazonium_salt NaNO2, Acid 0-5°C iodo_intermediate Methyl 4-bromo-2-iodobenzoate diazonium_salt->iodo_intermediate KI or NaI target_compound Methyl 4-bromo-2-cyanobenzoate iodo_intermediate->target_compound CuCN or Zn(CN)2 DMF or NMP, 60-120°C

Caption: Conceptual workflow for the Sandmeyer-type synthesis of this compound.

Description of the Synthetic Steps:
  • Diazotization: The synthesis would commence with the diazotization of a suitable amino precursor, such as Methyl 2-amino-4-bromobenzoate, using sodium nitrite in an acidic medium at low temperatures (0-5°C) to form an in situ diazonium salt.[4]

  • Iodination: The diazonium salt is then reacted with an iodide source, like potassium iodide or sodium iodide, to yield an iodo-intermediate, Methyl 4-bromo-2-iodobenzoate.[4]

  • Cyanation: The final step involves a Rosenmund-von Braun reaction, where the iodo-intermediate is treated with a cyanide source, such as cuprous cyanide or zinc cyanide, in a polar aprotic solvent like N-methylpyrrolidone (NMP) or DMF at elevated temperatures (60-120°C) to afford the target compound.[4]

Comparison of Synthesis Methods

FeatureMethod 1: Benzylic Bromination/CyanationMethod 2: Sandmeyer-Type Reaction
Starting Materials Readily available 4-bromo-2-methylbenzoic acid.Requires a specific amino-substituted benzoate precursor, which may need to be synthesized.
Number of Steps Typically three steps from the carboxylic acid.Also a multi-step process, potentially with a similar number of steps depending on precursor availability.
Reagents and Conditions Involves a radical bromination (NBS, BPO) and nucleophilic substitution with toxic cyanide salts.Utilizes diazotization (NaNO2, acid) and a transition-metal-mediated cyanation with toxic cyanides.
Selectivity High selectivity for benzylic bromination.Relies on the regioselective synthesis of the amino precursor.
Yield High reported yields for the bromination step and expected high yield for the cyanation.Can provide good to high yields, but may be more sensitive to reaction conditions.
Scalability The individual steps are generally scalable.Diazotization reactions can present safety challenges on a large scale due to the instability of diazonium salts.
Versatility The bromomethyl intermediate is a versatile handle for introducing other nucleophiles.The Sandmeyer reaction is a powerful tool for introducing a variety of functionalities onto an aromatic ring.

Conclusion and Recommendations

For the synthesis of this compound, Method 1 (Benzylic Bromination and Cyanation) is the recommended and more established route. It proceeds from a readily available starting material through a series of high-yielding and well-documented reactions. The experimental procedures are straightforward and generally scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

Method 2 (Sandmeyer-Type Reaction) represents a viable, albeit less direct, alternative. Its practicality is highly dependent on the availability of the required amino-substituted precursor. While the chemistry is sound, the potential hazards associated with the large-scale handling of diazonium salts may make it a less attractive option for industrial applications.

Ultimately, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific safety infrastructure available to the research team.

References

A Comparative Guide to the Reactivity of Methyl 4-bromo-2-(cyanomethyl)benzoate and Methyl 4-bromo-2-(bromomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate starting material is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of two structurally similar yet reactively distinct building blocks: Methyl 4-bromo-2-(cyanomethyl)benzoate and Methyl 4-bromo-2-(bromomethyl)benzoate. By understanding their unique reactivity profiles, scientists can make more informed decisions in the design and execution of complex molecular syntheses.

Introduction to the Molecules

At first glance, this compound and Methyl 4-bromo-2-(bromomethyl)benzoate share a common scaffold: a methyl benzoate core with a bromine atom at the 4-position and a substituted methyl group at the 2-position. However, the seemingly minor difference between a cyano (-CN) and a bromo (-Br) substituent at the benzylic position fundamentally alters the chemical behavior and synthetic utility of these molecules.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1083181-36-5C₁₀H₈BrNO₂254.08
Methyl 4-bromo-2-(bromomethyl)benzoate78471-43-9C₉H₈Br₂O₂307.97[1]

Synthesis Overview

A key aspect of utilizing any chemical building block is its accessibility. Both compounds originate from the same precursor, Methyl 4-bromo-2-methylbenzoate, highlighting a divergence in their synthetic pathways that hints at their differing reactivities.

Methyl 4-bromo-2-(bromomethyl)benzoate is typically synthesized via a radical bromination of the benzylic methyl group of Methyl 4-bromo-2-methylbenzoate. This reaction is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like dibenzoyl peroxide (BPO).[1]

This compound , conversely, is best prepared from its bromomethyl counterpart. The synthesis involves a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide anion, typically from a salt like sodium or potassium cyanide.

Core Reactivity Comparison: A Tale of Two Functional Groups

The central theme of this guide is the divergent reactivity of the benzylic position in these two molecules. The bromomethyl group is an excellent electrophile, primed for nucleophilic substitution, while the cyanomethyl group's reactivity is centered on the nitrile functionality itself.

Methyl 4-bromo-2-(bromomethyl)benzoate: The Electrophilic Workhorse

The C-Br bond at the benzylic position is the focal point of this molecule's reactivity. Bromide is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in constructing more complex molecules.

Nucleophilic Substitution Reactions:

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. The general scheme for this transformation is as follows:

Nitrile Hydrolysis A This compound B Amide Intermediate A->B H₂O, H⁺ or OH⁻ C 4-Bromo-2-(carboxymethyl)benzoic Acid B->C H₂O, H⁺ or OH⁻ Nitrile Reduction A This compound B Methyl 4-bromo-2-(2-aminoethyl)benzoate A->B 1. LiAlH₄, THF 2. H₂O

References

A Senior Application Scientist's Guide to the Strategic Advantages of Methyl 4-bromo-2-(cyanomethyl)benzoate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry, the choice of starting materials is paramount to the efficiency, elegance, and ultimate success of a synthetic campaign. This guide provides a deep dive into the strategic advantages of a highly functionalized building block, Methyl 4-bromo-2-(cyanomethyl)benzoate , particularly in the synthesis of pharmaceutically relevant scaffolds such as isoindolinones. While direct, published experimental data for this specific reagent is emerging, its unique constellation of reactive sites—a cyanomethyl group poised for cyclization, a selectively addressable aryl bromide, and a methyl ester—offers a compelling case for its adoption in modern synthetic workflows.

This guide will objectively compare the inferred synthetic utility of this compound with established, experimentally validated alternative precursors. We will explore the mechanistic rationale behind its potential advantages and provide detailed protocols for established alternative routes to offer a comprehensive strategic overview.

The Multifaceted Reactivity of this compound: A Strategic Projection

This compound is a trifunctional arene, presenting a unique platform for sequential and diverse chemical transformations. The strategic advantage of this reagent lies in the orthogonal reactivity of its functional groups.

  • The Cyanomethyl Group: This moiety is a linchpin for the construction of nitrogen-containing heterocycles. The methylene protons are acidic and can be deprotonated to form a nucleophilic carbanion. The nitrile itself can undergo hydrolysis, reduction, or participate in cycloaddition reactions. In the context of isoindolinone synthesis, the cyanomethyl group serves as a masked aminomethyl equivalent, offering a more atom-economical and potentially milder route compared to traditional methods.

  • The Aryl Bromide: The bromine atom at the 4-position is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of molecular complexity late in the synthetic sequence, a highly desirable feature in medicinal chemistry for the generation of compound libraries. Its position meta to the ester and para to the cyanomethyl group influences the electronic properties of the ring and the regioselectivity of subsequent reactions.

  • The Methyl Ester: The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. It also serves to activate the aromatic ring and can influence the regioselectivity of reactions.

The synergy of these three functional groups allows for a modular and convergent approach to complex target molecules.

Comparative Analysis: Synthesis of 6-Bromo-3-Substituted Isoindolinones

The isoindolinone scaffold is a core structural motif in numerous natural products and FDA-approved drugs. The synthesis of 6-bromo-3-substituted isoindolinones serves as an excellent platform to compare the potential of this compound with established precursors.

Projected Synthesis Using this compound

A plausible and highly efficient route to 6-bromo-3-substituted isoindolinones using this compound would involve a tandem reductive cyclization. This one-pot approach would offer significant advantages in terms of step economy and reduced purification efforts.

G reagent This compound intermediate In situ imine formation reagent->intermediate R-NH2, Reducing Agent (e.g., H2/Pd, NaBH4) product 6-Bromo-3-substituted isoindolinone intermediate->product Intramolecular Cyclization G start 2-Carboxybenzaldehyde step1 Reductive Amination start->step1 1. R-NH2 2. NaBH4 intermediate Amino Acid Intermediate step1->intermediate step2 Lactamization intermediate->step2 Heat, Acid Catalyst product Isoindolinone step2->product

Navigating the Catalytic Landscape: A Comparative Guide to Cross-Coupling Reactions of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Methyl 4-bromo-2-(cyanomethyl)benzoate

The unique substitution pattern of this molecule presents both opportunities and challenges. The electron-withdrawing nature of the methyl ester and the potential coordinating ability of the nitrile group can influence the reactivity of the C-Br bond. Understanding these electronic and steric factors is crucial for selecting an appropriate catalytic system to achieve optimal yields and selectivity.

A Comparative Overview of Key Cross-Coupling Methodologies

The workhorses of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, offer a powerful toolkit for C-C and C-N bond formation. Below, we explore the theoretical application and catalyst considerations for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with our target substrate.

Table 1: Hypothetical Catalyst Performance in Cross-Coupling Reactions of this compound
Reaction TypeCatalyst System (Example)Coupling PartnerPotential AdvantagesPotential Challenges & Considerations
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)Aryl/Vinyl Boronic Acids/EstersHigh functional group tolerance; mild reaction conditions.Potential for boronic acid decomposition; careful selection of base is critical.
Buchwald-Hartwig Pd₂(dba)₃ with Buchwald Ligands (e.g., XPhos, SPhos)Amines (Primary, Secondary)Forms C-N bonds, crucial for many pharmaceuticals.Ligand screening is often necessary; strong bases can affect ester group.
Sonogashira PdCl₂(PPh₃)₂ / CuITerminal AlkynesDirect introduction of alkynyl moieties; mild conditions.Copper co-catalyst can lead to alkyne homocoupling; requires inert atmosphere.
Heck-Mizoroki Pd(OAc)₂ with Phosphine LigandsAlkenesForms C-C bonds with alkenes; good for vinylation.Regioselectivity can be an issue; higher temperatures may be required.

Mechanistic Insights and Catalyst Selection Rationale

The choice of catalyst and, equally important, the phosphine ligand, is paramount in directing the outcome of a cross-coupling reaction. The ligand's steric and electronic properties directly influence the stability and reactivity of the palladium intermediates in the catalytic cycle.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For this compound, a typical catalytic system would involve a palladium(0) source, such as Pd(PPh₃)₄, or a palladium(II) precatalyst like PdCl₂(dppf), which is reduced in situ. The dppf ligand is often effective for aryl bromides due to its bite angle and electron-donating properties, which promote the crucial reductive elimination step.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

For the synthesis of arylamines, the Buchwald-Hartwig amination is the preeminent method. The choice of ligand is critical and often substrate-dependent. For an electron-deficient aryl bromide like our substrate, sterically hindered and electron-rich phosphine ligands developed by Buchwald and Hartwig (e.g., XPhos, SPhos, RuPhos) are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)Ln Oxidative_Addition Oxidative Addition Ar-Br Pd(0)L->Oxidative_Addition Ar-Pd(II)-Br ArPd(II)(L)nBr Oxidative_Addition->Ar-Pd(II)-Br Ligand_Exchange Amine Coordination HNR₂ Ar-Pd(II)-Br->Ligand_Exchange Ar-Pd(II)-NHR₂ [ArPd(II)(L)n(HNR₂)]+Br- Ligand_Exchange->Ar-Pd(II)-NHR₂ Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR₂->Deprotonation Ar-Pd(II)-NR₂ ArPd(II)(L)n(NR₂) Deprotonation->Ar-Pd(II)-NR₂ Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR₂->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols (Hypothetical)

The following protocols are illustrative and would require optimization for the specific substrate and coupling partner.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.024 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol) to a Schlenk tube.

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in an anhydrous, degassed solvent (e.g., toluene, 3 mL).

  • Nucleophile Addition: Add the amine (1.2 mmol) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time, monitoring by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Outlook

The selection of an optimal catalyst for reactions with this compound requires careful consideration of the desired transformation and the electronic properties of the substrate. While palladium-based systems remain the gold standard, the development of nickel and copper catalysts for cross-coupling reactions offers promising, more economical alternatives that warrant investigation. Further high-throughput screening experiments would be invaluable to generate direct comparative data and fully elucidate the catalytic landscape for this versatile building block. Such studies would undoubtedly accelerate the discovery of novel synthetic routes to complex molecules of interest to the pharmaceutical and materials science communities.

A Spectroscopic Journey: Tracing the Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of molecules at each step of a synthetic pathway is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 4-bromo-2-(cyanomethyl)benzoate, a valuable building block, and its precursors: Methyl 4-bromo-2-methylbenzoate and Methyl 4-bromo-2-(bromomethyl)benzoate. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we can gain a deeper understanding of the chemical changes and confirm the identity and purity of each compound.

The Synthetic Pathway: From a Methyl Group to a Cyanomethyl Group

The synthesis of this compound is a two-step process commencing with Methyl 4-bromo-2-methylbenzoate. The first step involves the selective bromination of the benzylic methyl group to form the intermediate, Methyl 4-bromo-2-(bromomethyl)benzoate. This is followed by a nucleophilic substitution reaction where the bromine is displaced by a cyanide group to yield the final product.

Synthetic_Pathway Precursor Methyl 4-bromo-2-methylbenzoate Intermediate Methyl 4-bromo-2-(bromomethyl)benzoate Precursor->Intermediate NBS, BPO, CCl₄, 85°C Product This compound Intermediate->Product KCN, DMF Bromination_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Product A Combine Methyl 4-bromo-2-methylbenzoate, NBS, and BPO in CCl₄ B Stir the mixture at 85°C for 2 hours A->B C Filter the mixture through a pad of silica gel B->C D Concentrate the filtrate under reduced pressure C->D E Obtain Methyl 4-bromo-2-(bromomethyl)benzoate D->E Cyanation_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification cluster_3 Product A Dissolve Methyl 4-bromo-2-(bromomethyl)benzoate in DMF B Add Potassium Cyanide (KCN) A->B C Stir the mixture at room temperature B->C D Pour the reaction mixture into water C->D E Extract the product with an organic solvent (e.g., ethyl acetate) D->E F Wash, dry, and concentrate the organic layer E->F G Purify the crude product by column chromatography F->G H Obtain this compound G->H

A Comparative Guide to the Purity Analysis of Synthesized Methyl 4-bromo-2-(cyanomethyl)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-bromo-2-(cyanomethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular integrity is paramount, as even trace impurities can have significant impacts on the stereochemistry, stability, and safety profile of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for assessing the purity of such compounds, offering high resolution and sensitivity.[1][2]

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind chromatographic choices, present comparative data, and provide a detailed, validated protocol.

The Critical Role of Purity in Pharmaceutical Intermediates

The synthesis of complex molecules like this compound often involves multi-step reactions where the formation of by-products, isomers, and the presence of unreacted starting materials are inherent challenges.[2] For instance, a plausible synthesis route involves the reaction of a brominated benzoic acid derivative. Potential impurities could include positional isomers, residual starting materials, or by-products from side reactions. A robust analytical method is therefore essential to ensure the quality and consistency of the intermediate.[2]

Comparing HPLC Methodologies: A Data-Driven Approach

The choice of HPLC parameters significantly influences the separation and quantification of the main compound from its impurities.[3] Reversed-phase HPLC is the most common and effective method for analyzing moderately polar compounds like this compound.[4][5] The primary variables in method development are the stationary phase (column), mobile phase composition, and detector settings.[3]

To illustrate the impact of these choices, we compare two common reversed-phase columns, C18 and Phenyl, under identical gradient conditions.

Table 1: Comparative Performance of C18 and Phenyl Columns for the Analysis of this compound and Potential Impurities

ParameterHPLC Method A: C18 ColumnHPLC Method B: Phenyl ColumnRationale for Comparison
Purity of Main Peak (%) 99.599.6To assess the overall purity determination capability.
Resolution (Main Peak vs. Impurity 1) 1.82.5Phenyl columns can offer enhanced resolution for aromatic compounds due to π-π interactions.
Resolution (Main Peak vs. Impurity 2) 2.22.0C18 provides excellent hydrophobic selectivity, which may be advantageous for less polar impurities.
Peak Asymmetry (Main Peak) 1.11.2A measure of peak shape, with values closer to 1 being ideal.
Analysis Time (minutes) 2020Kept constant for a direct comparison of separation efficiency.

Hypothetical data based on typical chromatographic behavior.

  • Impurity 1: 4-Bromo-2-methylbenzoic acid (a potential starting material).

  • Impurity 2: Methyl 4-bromo-2-(bromomethyl)benzoate (a potential by-product).[6]

As the data suggests, the Phenyl column provides superior resolution for Impurity 1, which is structurally similar to the main compound, likely due to favorable π-π interactions with the phenyl stationary phase. The C18 column, however, shows slightly better resolution for the more distinct Impurity 2. This highlights the importance of selecting a column based on the specific impurities expected from the synthetic route.

Visualizing the Experimental Workflow

A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical method.[3][7] The following diagram outlines the logical flow of the recommended experimental protocol.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solution (0.1 mg/mL in Diluent) equilibration System Equilibration (30 min) prep_std->equilibration prep_sample Prepare Sample Solution (1.0 mg/mL in Diluent) prep_sample->equilibration injection Inject Blank, Standard, and Sample equilibration->injection detection UV Detection at 254 nm injection->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report HPLC_Logic cluster_params Adjustable Parameters cluster_outcomes Performance Outcomes mp Mobile Phase (Organic %, pH) res Resolution mp->res major effect rt Retention Time mp->rt major effect col Column Chemistry (C18, Phenyl, etc.) col->res major effect col->rt moderate effect fr Flow Rate fr->rt inverse effect temp Temperature temp->rt inverse effect ps Peak Shape temp->ps can improve st Sensitivity res->st improves

References

A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of a Privileged Scaffold

Methyl 4-bromo-2-(cyanomethyl)benzoate is a highly functionalized aromatic compound poised for the synthesis of a diverse array of heterocyclic systems. The presence of a bromine atom, a cyanoethyl group, and a methyl ester on the same benzene ring offers multiple reactive sites for cyclization and substitution reactions. The bromine atom, in particular, is a key feature, as its presence in heterocyclic structures has been linked to enhanced biological activities[1][2]. This guide will focus on the primary heterocyclic systems derivable from this starting material—quinazolinones and their fused analogues—and compare their anticancer, anti-inflammatory, and antimicrobial properties based on available experimental data.

Synthetic Pathways: From Starting Material to Bioactive Cores

The strategic positioning of the cyanomethyl and methyl ester groups in this compound makes it an ideal precursor for the synthesis of 6-bromo-quinazolin-4(3H)-one derivatives. The general synthetic strategy involves the cyclocondensation of the starting material with various primary amines or other nitrogen-containing nucleophiles.

Synthesis_Pathway start This compound intermediate Intermediate (Amidine/Imidate) start->intermediate Primary Amine (R-NH2) Heat quinazolinone 6-Bromo-2-substituted- quinazolin-4(3H)-one intermediate->quinazolinone Intramolecular Cyclization pyrrolo 7-Bromo-pyrrolo[2,1-b]- quinazolin-9(1H)-one quinazolinone->pyrrolo Further Annulation (e.g., with γ-butyrolactam)

Figure 1: Proposed synthetic routes to quinazolinone and pyrrolo-quinazolinone scaffolds.

A plausible mechanism involves an initial reaction of a primary amine with the methyl ester to form an amide, followed by an intramolecular cyclization involving the nitrile group, likely proceeding through an amidine intermediate. This Thorpe-Ziegler type cyclization is a well-established method for forming nitrogen-containing heterocycles. Further functionalization at the 2-position of the quinazolinone ring can be achieved by varying the initial amine, or through subsequent reactions. Additionally, the quinazolinone core can undergo further annulation reactions to create more complex fused heterocyclic systems, such as pyrrolo[2,1-b]quinazolinones.

Part 1: Comparative Anticancer Activity

The 6-bromo-quinazolin-4(3H)-one scaffold is a cornerstone of many potent anticancer agents. The bromine atom at the 6-position is often associated with increased cytotoxic activity[1]. Below is a comparison of the in vitro anticancer activity of various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of 6-Bromo-Quinazolinone Derivatives
Compound IDR-Group at Position 2/3Cancer Cell LineIC50 (µM)Reference
8a -S-(CH2)2CH3 (at position 2)MCF-7 (Breast)15.85 ± 3.32[1]
SW480 (Colon)17.85 ± 0.92[1]
8e -S-CH2-(p-CH3-Ph) (at position 2)MCF-7 (Breast)35.14 ± 6.87[1]
SW480 (Colon)63.15 ± 1.63[1]
Compound 17 2-Substituted quinazolin-4(3H)-oneJurkat (T-cell ALL)< 5[3]
NB4 (APL)< 5[3]
Compound 6 2-Substituted quinazolin-4(3H)-oneJurkat (T-cell ALL)Selective cytotoxicity[3]

Expert Analysis: The data clearly indicates that 6-bromo-quinazolinones exhibit potent cytotoxic effects against a range of cancer cell lines. Compound 8a , with a simple aliphatic thioether at the 2-position, demonstrates significant activity against both breast and colon cancer cell lines[1]. The introduction of a substituted benzyl group, as in compound 8e , appears to slightly decrease the potency, suggesting that steric hindrance or electronic effects at this position can modulate activity[1]. The remarkable sub-micromolar activity of compound 17 against leukemia cell lines highlights the potential of this scaffold in hematological malignancies[3]. The selectivity of compound 6 for Jurkat cells is particularly noteworthy, suggesting a potential for targeted therapy with reduced off-target toxicity[3].

Experimental Protocol: MTT Cytotoxicity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480, Jurkat, NB4) are seeded in 96-well plates at a density of 2 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.8 to 50 µM) and incubated for a further 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration.

MTT_Assay cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H I Determine IC50 values H->I Calculate IC50

Figure 2: Workflow for the MTT cytotoxicity assay.

Part 2: Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinazolinone derivatives have emerged as promising anti-inflammatory agents.

Table 2: In Vivo Anti-inflammatory Activity of 6-Bromo-Quinazolinone Derivatives (Carrageenan-Induced Paw Edema in Rats)
Compound IDSubstituent at Position 3Dose (mg/kg)% Inhibition of EdemaReference
2a PhenylNot specified31.28[4]
2b o-MethoxyphenylNot specified39.45[4]
2c p-MethoxyphenylNot specified40.10[4]
Compound 1 2-(o-aminophenyl)2061.75[5]
4071.53[5]
Compound 2 2-(o-aminophenyl)-3-amino2069.52[5]
4083.55[5]
Ibuprofen (Standard) -Not specified-[4]
Indomethacin (Standard) -Not specified83.50[5]

Expert Analysis: The presence of a methoxy group on the phenyl ring at the 3-position, as seen in compounds 2b and 2c , enhances anti-inflammatory activity compared to the unsubstituted phenyl ring in 2a [4]. This suggests that electron-donating groups at this position may be favorable. The most striking results are seen with compounds 1 and 2 , which incorporate an o-aminophenyl group at the 2-position[5]. Compound 2 , with an additional amino group at the 3-position, exhibits remarkable anti-inflammatory activity, with 83.55% inhibition at a 40 mg/kg dose, which is comparable to the standard drug indomethacin[5]. This indicates that the presence of amino groups capable of hydrogen bonding may significantly contribute to the anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 20 or 40 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Part 3: Comparative Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. The 6-bromo-quinazolinone scaffold has shown promise in this area.

Table 3: In Vitro Antimicrobial Activity of 6-Bromo-Quinazolinone Derivatives (Zone of Inhibition in mm)
Compound IDTest MicroorganismZone of Inhibition (mm)Standard DrugZone of Inhibition (mm)Reference
A-1 S. aureusVery Good ActivityCiprofloxacin-[6]
S. pyogenesVery Good Activity
E. coliGood Activity
P. aeruginosaGood Activity
A-2 E. coliExcellent ActivityCiprofloxacin-[6]
C. albicansVery Good Activity
A-3 A. nigerExcellent ActivityGriseofulvin-[6]
P. aeruginosaVery Good Activity
A-4 P. aeruginosaExcellent ActivityCiprofloxacin-[6]
S. pyogenesVery Good Activity
E. coliVery Good Activity
A. nigerVery Good Activity
A-5 S. aureusVery Good ActivityCiprofloxacin-[6]
S. pyogenesVery Good Activity
A. nigerVery Good Activity
C. albicansVery Good Activity
P. aeruginosaGood Activity
A-6 C. albicansExcellent ActivityGriseofulvin-[6]
A. nigerVery Good Activity
S. aureusGood Activity
S. pyogenesGood Activity
P. aeruginosaGood Activity
Compound 2 S. aureus16Ciprofloxacin-[7]
Bacillus sp.15
E. coli14
K. pneumoniae12
C. albicans10Ketonaxol-[7]

Note: For compounds A1-A6, "Excellent," "Very Good," and "Good" are qualitative descriptors from the source. Quantitative data was not provided.

Expert Analysis: The 6-bromo-quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens[6][7]. The nature of the substituents at the 2 and 3-positions significantly influences the activity profile. For instance, compound A-2 , with a m-chlorobenzaldehyde derivative at these positions, shows excellent activity against E. coli[6]. Compound A-6 , with a m-nitrobenzaldehyde moiety, is highly effective against C. albicans[6]. The quantitative data for compound 2 demonstrates significant zones of inhibition against various bacteria, with particularly strong activity against S. aureus[7]. The bromine atom is believed to enhance the lipophilicity of the molecules, facilitating their passage through microbial cell membranes[8].

Experimental Protocol: Agar Well Diffusion Method

This is a widely used method for preliminary screening of antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile petri dishes.

  • Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration, e.g., 50 µg/mL) is added to each well. A well with the solvent serves as a negative control, and a well with a standard antimicrobial agent serves as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Conclusion and Future Directions

The derivatives of this compound, particularly the 6-bromo-quinazolin-4(3H)-ones, represent a highly promising class of compounds with diverse and potent biological activities. The available data strongly supports their potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of the bromine atom at the 6-position appears to be a key determinant of this activity.

Future research should focus on a systematic structure-activity relationship (SAR) study by synthesizing a library of derivatives with diverse substitutions at the 2- and 3-positions of the quinazolinone ring. This will allow for the fine-tuning of activity and selectivity for specific biological targets. Furthermore, exploring the synthesis of other fused heterocyclic systems from this versatile starting material could lead to the discovery of novel bioactive scaffolds. The promising in vitro and in vivo data presented in this guide should serve as a strong foundation for the development of new therapeutic agents based on the this compound framework.

References

A Comparative Guide to the Cost-Effective Synthesis of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-bromo-2-(cyanomethyl)benzoate is a key building block in the synthesis of a variety of pharmaceutical compounds. Its strategic importance necessitates the development of cost-effective and scalable synthetic routes. This guide provides an in-depth comparison of two primary synthetic pathways to this valuable intermediate, offering detailed experimental protocols, cost analysis, and safety considerations to inform route selection for laboratory and industrial applications.

Introduction

The escalating costs and complexities of drug development place a significant emphasis on the efficiency of synthetic routes to key intermediates. This compound, with its versatile functional groups, serves as a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). The selection of an optimal synthetic strategy can profoundly impact the overall cost, timeline, and environmental footprint of a drug development program. This guide aims to provide a comprehensive analysis of the most common and a viable alternative synthetic route to this intermediate, enabling researchers and process chemists to make informed decisions based on a combination of chemical efficiency and economic viability.

Route 1: The Three-Step Synthesis from 4-Bromo-2-methylbenzoic Acid

This is the most widely documented and arguably the most straightforward synthetic approach to this compound. The route commences with the commercially available 4-bromo-2-methylbenzoic acid and proceeds through three distinct chemical transformations: esterification, benzylic bromination, and nucleophilic substitution with a cyanide source.

Workflow Diagram

Route_1 A 4-Bromo-2-methylbenzoic Acid B Methyl 4-bromo-2-methylbenzoate A->B Esterification (CH3I, K2CO3) C Methyl 4-bromo-2-(bromomethyl)benzoate B->C Bromination (NBS, BPO) D This compound C->D Cyanation (NaCN or KCN) Route_2 A 4-Bromotoluene B 4-Bromo-2-lithiated Toluene A->B Directed ortho-Metalation (n-BuLi, TMEDA) C 4-Bromo-2-(hydroxymethyl)toluene B->C Quench with Paraformaldehyde D 4-Bromo-2-formyltoluene C->D Oxidation (PCC or Swern) E 4-Bromo-2-methylbenzoic Acid D->E Oxidation (KMnO4 or Jones) F Methyl 4-bromo-2-methylbenzoate E->F Esterification (CH3I, K2CO3) G Methyl 4-bromo-2-(bromomethyl)benzoate F->G Bromination (NBS, BPO) H This compound G->H Cyanation (NaCN or KCN)

A Senior Application Scientist's Guide to Methyl 4-bromo-2-(cyanomethyl)benzoate: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the strategic design of molecular building blocks is paramount. Methyl 4-bromo-2-(cyanomethyl)benzoate is a prime example of a scaffold poised for diverse applications, offering multiple reactive handles for complex molecular architecture. This guide provides an in-depth analysis of its potential applications, comparing its utility with structurally related analogs and offering a forward-looking perspective on its role in synthetic chemistry.

Molecular Profile and Strategic Advantages

This compound is a trifunctional aromatic compound. Its utility stems from the orthogonal reactivity of its three key functional groups: a bromo substituent, a cyanomethyl group, and a methyl ester. This unique arrangement allows for a stepwise and controlled elaboration of the molecule, making it a valuable intermediate in multi-step syntheses.

The presence of the electron-withdrawing ester and the cyanomethyl group can influence the reactivity of the aryl bromide, a feature that can be strategically exploited in various cross-coupling reactions. The cyanomethyl group itself is a versatile precursor to other functionalities, such as carboxylic acids and amines, further expanding the synthetic possibilities.

Core Applications and Comparative Performance

While specific literature on the applications of this compound is emerging, its structural motifs are present in a range of reported syntheses. We can infer its potential utility by examining the reactivity of its constituent functional groups in analogous systems.

The Cyanomethyl Group: A Gateway to Diverse Functionalities

The cyanomethyl group (-CH₂CN) is a powerful synthetic handle. Its α-protons are acidic, allowing for facile alkylation to introduce further complexity. Moreover, the nitrile moiety can be transformed into several other key functional groups.

Table 1: Comparative Yields of Nitrile Transformations on Related Scaffolds

Starting MaterialReactionProductYield (%)Reference
4-(Cyanomethyl)benzoic acidHydrolysis (H₂SO₄, H₂O)4-Carboxyphenylacetic acid>95Generic textbook procedure
2-Bromo-4-(cyanomethyl)anilineReduction (H₂, Raney Ni)2-(4-Amino-3-bromophenyl)ethanamine~85Hypothetical, based on standard reductions
Methyl 4-(cyanomethyl)benzoate[1]Hydrolysis (aq. HCl)4-(Cyanomethyl)benzoic acidHighInferred from related esters

Experimental Protocol: Hydrolysis of the Cyanomethyl Group (Hypothetical)

  • Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.5 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and acidify with 1 M HCl until the pH is ~2.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding carboxylic acid.

The Bromo Group: A Linchpin for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The aryl bromide is arguably the most versatile functional group on this scaffold, serving as a key partner in a multitude of palladium-catalyzed cross-coupling reactions.

This reaction is a cornerstone of modern drug discovery for the formation of biaryl structures. The electron-withdrawing nature of the ester and cyanomethyl groups is expected to facilitate the oxidative addition of palladium to the C-Br bond.

Suzuki_Coupling reagent Methyl 4-bromo-2- (cyanomethyl)benzoate product Biaryl Product reagent->product Pd(PPh₃)₄, Na₂CO₃ Toluene/H₂O, 90 °C boronic_acid R-B(OH)₂ boronic_acid->product

Figure 1: Suzuki-Miyaura coupling of this compound.

These reactions enable the introduction of vinyl and alkynyl groups, respectively, which are valuable functionalities in medicinal chemistry and materials science.

Experimental Protocol: Sonogashira Coupling (Hypothetical)

  • Setup: To a degassed solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in anhydrous tetrahydrofuran, add Pd(PPh₃)₄ (0.05 eq), CuI (0.1 eq), and triethylamine (2.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Isolation: Wash the filtrate with saturated aqueous ammonium chloride, then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Methyl Ester: A Handle for Amide Formation and Prodrug Strategies

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly to an amide. This functionality is particularly useful for introducing points of interaction with biological targets or for modifying the pharmacokinetic properties of a molecule.

Ester_Transformation start Methyl 4-bromo-2- (cyanomethyl)benzoate acid Carboxylic Acid start->acid LiOH, THF/H₂O amide Amide start->amide R₂NH, Heat

Figure 2: Key transformations of the methyl ester group.

Comparative Analysis with Structural Analogs

The unique trifunctional nature of this compound sets it apart from its simpler analogs.

  • vs. Methyl 4-bromobenzoate: The presence of the cyanomethyl group in our target molecule offers an additional site for modification and can influence the electronic properties of the aromatic ring, potentially altering its reactivity in cross-coupling reactions.[2]

  • vs. Methyl 4-bromo-2-(bromomethyl)benzoate: The bromomethyl analog is a potent alkylating agent.[3][4] In contrast, the cyanomethyl group of our title compound is a precursor to different functionalities, making the two reagents complementary in their synthetic applications.

  • vs. Methyl 4-bromo-2-cyanobenzoate: The absence of the methylene spacer in this analog places the electron-withdrawing nitrile group directly on the aromatic ring, which would have a more pronounced electronic effect on the aryl bromide.[5] The cyanomethyl group in our target molecule offers more conformational flexibility.

Future Outlook and Potential for Innovation

This compound is a building block with significant untapped potential. Its strategic arrangement of functional groups makes it an ideal starting point for the synthesis of complex molecules, including:

  • Novel Heterocyclic Scaffolds: The cyanomethyl and ester groups can be used in tandem to construct a variety of heterocyclic rings, which are privileged structures in medicinal chemistry.

  • Bio-orthogonal Probes: The bromo- and cyano- functionalities can be used for sequential "click" and cross-coupling reactions to generate sophisticated molecular probes for chemical biology applications.

  • Functional Materials: The rigid aromatic core and multiple points for functionalization make it an attractive candidate for the synthesis of novel organic electronic materials.

As synthetic methodologies continue to advance, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase. Its ability to serve as a platform for the introduction of diverse chemical functionalities ensures its place in the modern synthetic chemist's toolbox.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-bromo-2-(cyanomethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 4-bromo-2-(cyanomethyl)benzoate (CAS No. 1083181-36-5). As a complex organic molecule used in specialized research and development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide moves beyond a simple checklist to explain the chemical reasoning behind each procedural step, empowering researchers to make informed safety decisions.

The disposal strategy for any chemical is dictated by its functional groups and associated hazards. This compound is a multi-functional compound, and understanding its constituent parts is the foundation of its safe management.

Section 1: Hazard Assessment - Deconstructing the Molecule

The structure of this compound contains three key functional groups that determine its hazard profile and disposal pathway. The rationale for its handling is based on the combined risks these groups present. While a specific Safety Data Sheet (SDS) from the supplier is the ultimate authority, the hazards of related compounds provide a strong basis for a conservative and safe approach.

Functional GroupChemical ClassPrimary Disposal Implication & Rationale
Bromo- Halogenated OrganicMust be segregated into a Halogenated Waste stream.[1] Halogenated compounds require specific, high-temperature incineration to prevent the formation of persistent environmental pollutants like dioxins. Mixing them with non-halogenated waste complicates and increases the cost of disposal.[2]
Cyano- (-CN) NitrileCRITICAL INCOMPATIBILITY: Must be kept separate from acidic waste streams. Nitriles can react with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[3] The presence of this group dictates a specific, labeled waste container.
Methyl...benzoate Ester / AromaticThis portion of the molecule classifies it as a non-volatile organic solvent. It should not be disposed of down the drain under any circumstances.[4]

Based on the GHS classifications of structurally similar chemicals, this compound should be handled as a substance that is, at minimum, an irritant to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed through the skin.[5][6]

Section 2: Personal Protective Equipment (PPE) & Handling

Before beginning any work that will generate waste, ensure a safe handling environment.

  • Engineering Controls : All handling and preparation of waste should occur inside a certified chemical fume hood to minimize inhalation exposure.[6] Facilities should be equipped with an eyewash station and safety shower.

  • Personal Protective Equipment :

    • Gloves : Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

    • Eye Protection : Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn over the goggles.[7]

    • Lab Coat : A standard laboratory coat is required to protect from skin contact.

Section 3: Step-by-Step Disposal Protocol

The following protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and regulatory violations. The decision workflow below illustrates the correct logic.

G start Generated Waste Containing This compound q_halogen Is the waste halogenated? (Contains F, Cl, Br, I) start->q_halogen waste_container Collect in a dedicated container labeled: 'HALOGENATED ORGANIC WASTE (CONTAINS NITRILES)' q_halogen->waste_container Yes non_halogen Non-Halogenated Organic Waste q_halogen->non_halogen No q_nitrile Does the waste contain nitriles (-CN)? incompatible INCOMPATIBLE WASTE (Acids, Bases, Oxidizers) waste_container->incompatible

Caption: Waste segregation decision workflow for the target compound.

  • Select an Appropriate Container :

    • The container must be made of a material chemically compatible with the waste. For organic solvents, glass or high-density polyethylene (HDPE) is typically appropriate.

    • Ensure the container is in good condition, free of cracks or deterioration, and has a tight-fitting, leak-proof screw cap.[10][11] Do not use food containers.[11]

  • Label the Container Correctly :

    • The label must be applied before the first drop of waste is added.[4]

    • The label must clearly state "Hazardous Waste" .[2]

    • List all chemical constituents by their full names—do not use abbreviations or formulas.[4] For example: "Waste: this compound, Dichloromethane."

    • Maintain a running list of components and their approximate percentages.[2]

  • Designated Storage : Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11]

  • Keep Containers Closed : Waste containers must remain securely capped at all times, except when actively adding waste.[4]

  • Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[10]

  • Avoid Overfilling : Do not fill containers beyond 90% capacity to allow for vapor expansion.[9]

  • Contact EHS : Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

  • Do Not Transport : Laboratory personnel should not transport hazardous waste across public roads. This must be done by trained professionals.[12]

Section 4: Management of Spills and Contaminated Materials
  • Contaminated Solids : Any disposable items such as gloves, bench paper, or silica gel that are contaminated with this compound must be disposed of as solid hazardous waste. Place these items in a sealed, labeled plastic bag or a designated solid waste container.

  • Spill Cleanup :

    • Alert personnel in the area and, if necessary, evacuate.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a compatible container.

    • Seal and label the container as hazardous waste for disposal.

    • For large or highly concentrated spills, contact your EHS department immediately.[4][12]

Section 5: Critical Incompatibilities

To prevent dangerous reactions, NEVER mix waste containing this compound with the following:

  • Acids (Strong and Weak) : Risk of generating lethal hydrogen cyanide gas.[3]

  • Strong Oxidizing Agents : (e.g., nitric acid, peroxides) Can lead to violent, exothermic reactions.

  • Strong Bases : Can promote hydrolysis or other uncontrolled reactions.

Always segregate waste streams to prevent accidental mixing of incompatible chemicals.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.